molecular formula C14H18FNO B1297926 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone CAS No. 351039-00-4

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Cat. No.: B1297926
CAS No.: 351039-00-4
M. Wt: 235.3 g/mol
InChI Key: KABKVMCSWOIKRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a useful research compound. Its molecular formula is C14H18FNO and its molecular weight is 235.3 g/mol. The purity is usually 95%.
The exact mass of the compound 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 6 [ug/ml]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18FNO/c1-10-5-7-16(8-6-10)14-4-3-12(11(2)17)9-13(14)15/h3-4,9-10H,5-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KABKVMCSWOIKRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C2=C(C=C(C=C2)C(=O)C)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18FNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401320596
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24789717
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

351039-00-4
Record name 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401320596
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

physicochemical properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Prepared by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the essential , a compound of significant interest in medicinal chemistry and drug discovery. As the development of small molecule drug candidates into viable therapeutics is critically dependent on their physicochemical profile, this document serves as a vital resource for researchers, scientists, and drug development professionals.[1] We delve into the core attributes that govern a molecule's pharmacokinetic and pharmacodynamic behavior, including solubility, ionization constant (pKa), and lipophilicity (LogP). This guide moves beyond a mere listing of data points, offering detailed, field-proven experimental protocols and explaining the causal reasoning behind methodological choices. By grounding our discussion in authoritative principles and providing self-validating experimental frameworks, we aim to equip scientists with the knowledge to accurately characterize this molecule and strategically guide its development trajectory.

Introduction: The Imperative of Physicochemical Profiling

In the landscape of modern drug discovery, the adage "a potent molecule is not necessarily a drug" has never been more relevant. The journey from a promising hit compound to a marketed therapeutic is fraught with challenges, with a significant rate of attrition attributed to poor biopharmaceutical properties.[2] The measurement and understanding of a new chemical entity's (NCE) physicochemical properties at the earliest stages of development are therefore not just procedural but strategic imperatives to mitigate failure.[1][2]

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is an aromatic ketone featuring a fluorinated phenyl ring and a substituted piperidine moiety. Such structural motifs are common in contemporary medicinal chemistry, often designed to optimize target affinity and metabolic stability. However, these same features profoundly influence the molecule's disposition in a biological system. This guide provides a framework for the systematic evaluation of this compound, ensuring that subsequent efficacy and safety studies are built on a robust foundation of molecular understanding.

Compound Identification:

IdentifierValueSource
IUPAC Name 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone-
CAS Number 351039-00-4[3]
Molecular Formula C₁₄H₁₈FNOCalculated
Molecular Weight 235.30 g/mol Calculated
Chemical Structure Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone-

Core Physicochemical Properties: A Summary

The following table summarizes the critical physicochemical parameters for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. Where experimental data is not publicly available, values are designated as "Predicted" or "To Be Determined (TBD)," with subsequent sections detailing the methodologies for their empirical determination.

PropertyValue / RangeSignificance in Drug Development
Aqueous Solubility TBDDirectly impacts dissolution rate and oral bioavailability. Low solubility can be a major hurdle for formulation.[4]
Ionization Constant (pKa) TBD (Predicted Basic)Governs solubility, permeability, and potential for target interactions across different pH environments (e.g., stomach vs. intestine).[5]
Lipophilicity (LogP/LogD) TBDA key determinant of a molecule's ability to cross biological membranes. Influences absorption, distribution, and potential for off-target toxicity.[1]
Chemical Purity TBD (>95% required)Ensures that biological activity observed is attributable to the compound itself and not impurities.

Experimental Determination of Key Properties

This section outlines the rationale and step-by-step protocols for determining the essential .

Aqueous Solubility

Causality & Rationale: Aqueous solubility is a prerequisite for absorption from the gastrointestinal tract. For a molecule to be absorbed, it must first be dissolved in the gut lumen. The shake-flask method, while time-consuming, remains the gold-standard for determining thermodynamic solubility, providing a definitive value of a compound's solubility at equilibrium.

Experimental Protocol: Equilibrium Shake-Flask Solubility

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to a known volume (e.g., 1 mL) of phosphate-buffered saline (PBS) at pH 7.4 in a glass vial. This ensures that an undissolved solid remains, confirming saturation.

  • Equilibration: Seal the vials and place them in a shaker or rotator within a constant temperature bath set to 25°C or 37°C. Agitate for a minimum of 24 hours to ensure equilibrium is reached.[6]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour for the excess solid to settle.[6] Alternatively, centrifuge the samples at a high speed (e.g., 14,000 rpm) for 15 minutes.

  • Sampling: Carefully withdraw a known volume of the supernatant, taking extreme care not to disturb the solid pellet.

  • Quantification: Dilute the supernatant with a suitable solvent (e.g., acetonitrile/water) and analyze the concentration of the dissolved compound using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

  • Calculation: Determine the concentration against a standard curve prepared with known concentrations of the compound. The resulting value is the thermodynamic solubility in µg/mL or µM.

Workflow Visualization: Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification prep1 Add excess solid to buffer (pH 7.4) prep2 Seal vial prep1->prep2 equil1 Agitate at constant temp (e.g., 24-48h) prep2->equil1 Reaches Equilibrium sep1 Centrifuge or let stand equil1->sep1 quant1 Sample supernatant sep1->quant1 quant2 Dilute sample quant1->quant2 quant3 Analyze via HPLC-UV quant2->quant3 quant4 Calculate concentration vs. standard curve quant3->quant4 G start Determine pKa of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone solubility_check Is compound soluble in water (>0.1 mg/mL)? start->solubility_check potentiometry Use Potentiometric Titration (Gold Standard) solubility_check->potentiometry Yes cosolvent Use Co-solvent Potentiometry (Extrapolate to aqueous pKa) solubility_check->cosolvent No, but soluble in co-solvent hplc_method Use alternative method: RP-HPLC vs. pH cosolvent->hplc_method If extrapolation is complex

Caption: Decision tree for selecting a pKa determination method.

Purity Assessment by RP-HPLC

Causality & Rationale: The purity of a test compound is paramount. Any significant impurity could possess its own biological activity, confounding experimental results. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for purity analysis in the pharmaceutical industry, separating compounds based on their hydrophobicity.

Experimental Protocol: Generic RP-HPLC Purity Method

  • System Preparation:

    • Column: C18 stationary phase (e.g., 4.6 x 150 mm, 5 µm particle size).

    • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water.

    • Mobile Phase B: 0.1% TFA or Formic Acid in Acetonitrile. The acidic modifier ensures sharp peaks for basic compounds like the one .

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., 1 mg/mL in acetonitrile) and dilute to a working concentration of ~0.1 mg/mL with 50:50 Mobile Phase A:B.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV Diode Array Detector (DAD) monitoring at multiple wavelengths (e.g., 254 nm, and the compound's λmax).

    • Gradient: A typical screening gradient would be 5% to 95% Mobile Phase B over 15-20 minutes. This ensures elution of both polar and non-polar impurities.

  • Data Analysis: Integrate all peaks in the chromatogram. Purity is expressed as the percentage of the main peak area relative to the total area of all peaks (% Area). A purity level of >95% is generally required for in vitro biological screening.

Interpretation and Application in Drug Development

The physicochemical data generated for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone provides a roadmap for its future development.

  • pKa and Solubility: The basic pKa from the piperidine nitrogen dictates that the compound will be highly soluble in the acidic environment of the stomach (pH 1-2) but will see its solubility decrease significantly in the more neutral environment of the small intestine (pH 6-7.5), where most drug absorption occurs. This pH-dependent solubility is a critical factor for formulation scientists to consider.

  • Lipophilicity: The predicted LogP will indicate the compound's tendency to partition into lipid membranes. A value in the optimal range (typically 1-3) suggests a good balance between aqueous solubility and membrane permeability, favoring good oral absorption. A high LogP (>4) might raise concerns about poor solubility, high metabolic turnover, and potential for off-target toxicities.

  • Integrated View: Together, these properties allow researchers to classify the compound using frameworks like the Biopharmaceutics Classification System (BCS), which predicts a drug's in vivo performance based on its solubility and permeability characteristics. This classification guides the entire development strategy, from formulation design to the planning of preclinical and clinical studies.

Conclusion

The systematic characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone's physicochemical properties is a foundational step in its evaluation as a potential drug candidate. By employing robust, validated methodologies for determining solubility, pKa, and lipophilicity, researchers can gain critical insights into the molecule's likely in vivo behavior. This data-driven approach, grounded in the principles outlined in this guide, enables informed decision-making, optimizes resource allocation, and ultimately increases the probability of translating a promising molecule into a successful therapeutic agent.

References

  • Avramovska, B., Godeša, D., & Kmetec, V. (2015). Overview on chromatographic and potentiometric based approaches for pKa determination of sparingly soluble substances. Acta Pharmaceutica, 65(3), 229-246. [Link]

  • Di, L., & Kerns, E. H. (2006). Analytical tools for the physicochemical profiling of drug candidates to predict absorption/distribution. Journal of Pharmaceutical and Biomedical Analysis, 41(5), 1477-1486. [Link]

  • Wager, T. T., Hou, X., Verhoest, P. R., & Villalobos, A. (2016). Improving Drug Candidates by Design: A Focus on Physicochemical Properties As a Means of Improving Compound Disposition and Safety. Chemical Research in Toxicology, 29(1), 2-15. [Link]

  • University of Toronto. (n.d.). Experiment 1: Determination of Solubility Class. Retrieved January 17, 2026, from [Link]

  • Creative Bioarray. (n.d.). Protocol for Determining pKa Using Potentiometric Titration. Retrieved January 17, 2026, from [Link]

  • Scribd. (n.d.). Procedure For Determining Solubility Of Organic Compounds. Retrieved January 17, 2026, from [Link]

  • LCGC North America. (2002). Determination of pKa Values by Liquid Chromatography. Retrieved January 17, 2026, from [Link]

  • University of Colorado Boulder. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds. Retrieved January 17, 2026, from [Link]

  • Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. [Link]

  • Slideshare. (n.d.). pKa and log p determination. Retrieved January 17, 2026, from [Link]

  • Hogan, C. J., & Dwivedi, P. (2017). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. ACS Central Science, 3(2), 118-127. [Link]

  • Hendriks, G., De Boer, J. H., & De Lepper, A. J. (2011). Development of Methods for the Determination of pKa Values. PMC, 1-28. [Link]

  • Quora. (2017). How can you determine the solubility of organic compounds? Retrieved January 17, 2026, from [Link]

  • Pace Analytical. (n.d.). Characterization of Physicochemical Properties. Retrieved January 17, 2026, from [Link]

Sources

An In-depth Technical Guide to 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone: A Key Intermediate in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a pivotal molecular scaffold in contemporary medicinal chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's molecular architecture, a validated synthetic pathway, and its strategic application as a cornerstone intermediate in the synthesis of advanced therapeutic agents.

Introduction: The Strategic Importance of Fluorinated Phenyl-Piperidine Scaffolds

The strategic incorporation of fluorine atoms and piperidine moieties into molecular structures is a well-established strategy in modern drug design. The fluorine atom can enhance metabolic stability, binding affinity, and bioavailability of a drug candidate. Similarly, the piperidine ring, a prevalent scaffold in many FDA-approved drugs, offers a versatile anchor for molecular elaboration and can significantly influence a compound's pharmacokinetic profile. 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (Figure 1) embodies this design philosophy, serving as a critical building block for a new generation of targeted therapeutics. Its unique combination of a fluorinated phenyl ring, a substituted piperidine, and a reactive ethanone group makes it a highly valuable precursor for complex molecule synthesis.

Figure 1. Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Molecular Structure and Physicochemical Properties

The molecular structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is characterized by a central benzene ring substituted with a fluorine atom, an acetyl group, and a 4-methylpiperidine moiety. The ortho-fluoro substitution relative to the acetyl group and the para-piperidine substitution create a unique electronic and steric environment that influences its reactivity and the conformational presentation of the final drug molecules derived from it.

A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

PropertyValueSource
CAS Number 351039-00-4[1]
Molecular Formula C₁₄H₁₈FNO
Molecular Weight 235.30 g/mol
Appearance White to off-white solid
Solubility Soluble in common organic solvents such as dichloromethane, methanol, and DMSO.

Synthesis and Characterization: A Validated Experimental Protocol

The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is reliably achieved through a nucleophilic aromatic substitution reaction. The following protocol is adapted from established patent literature, ensuring a robust and reproducible methodology.

Synthetic Workflow

The synthesis proceeds in a single, efficient step from commercially available starting materials, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_reactants Starting Materials cluster_reaction Reaction Conditions cluster_product Final Product 1-(3,4-Difluorophenyl)ethanone 1-(3,4-Difluorophenyl)ethanone Reaction Reaction 1-(3,4-Difluorophenyl)ethanone->Reaction Reacts with 4-Methylpiperidine 4-Methylpiperidine 4-Methylpiperidine->Reaction Potassium Carbonate (Base) Potassium Carbonate (Base) Acetonitrile (Solvent) Acetonitrile (Solvent) Heat (Reflux) Heat (Reflux) 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Reaction->1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Yields

Diagram 1: Synthetic workflow for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Step-by-Step Experimental Protocol[2]
  • Reaction Setup: To a solution of 1-(3,4-difluorophenyl)ethanone (1 equivalent) in acetonitrile, add 4-methylpiperidine (1.2 equivalents) and potassium carbonate (2.5 equivalents).

  • Reaction Execution: The resulting mixture is heated to reflux and stirred for approximately 16 hours. The progress of the reaction should be monitored by a suitable chromatographic technique (e.g., TLC or LC-MS).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then partitioned between water and an organic solvent such as ethyl acetate.

  • Purification: The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford the pure 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Characterization

The structural integrity of the synthesized compound should be confirmed by standard analytical techniques. Commercial suppliers often provide access to spectral data for this compound.[1]

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the acetyl methyl protons, and the protons of the 4-methylpiperidine ring.

  • ¹³C NMR: The carbon NMR spectrum will display distinct resonances for the carbonyl carbon, the aromatic carbons (with C-F couplings), and the aliphatic carbons of the piperidine ring.

  • Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight of the compound.

Applications in Drug Development: A Precursor to Kinase Inhibitors

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a valuable intermediate in the synthesis of a variety of biologically active molecules, particularly kinase inhibitors. The ethanone functional group provides a convenient handle for further chemical transformations, allowing for the construction of more complex heterocyclic systems.

Role as a Key Building Block

This compound serves as a crucial starting material for the synthesis of substituted pyrazole derivatives. These pyrazole-based compounds are being investigated for their potential to modulate the activity of various protein kinases, which are key regulators of cellular processes and are often dysregulated in diseases such as cancer and inflammatory disorders.

The general synthetic strategy involves the condensation of the ethanone with a hydrazine derivative to form a pyrazole ring, which is then further functionalized.

Application_Workflow cluster_start Key Intermediate cluster_synthesis Chemical Transformation cluster_final Therapeutic Candidates Intermediate 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Condensation Condensation with Hydrazine Derivatives Intermediate->Condensation Further_Functionalization Further Functionalization Condensation->Further_Functionalization Final_Product Substituted Pyrazole Derivatives (e.g., Kinase Inhibitors) Further_Functionalization->Final_Product

Diagram 2: General application workflow in the synthesis of therapeutic candidates.

Conclusion

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a strategically designed molecule that has emerged as a significant intermediate in the field of drug discovery. Its synthesis is straightforward and scalable, and its unique structural features provide a versatile platform for the development of novel therapeutic agents, particularly in the area of kinase inhibition. This guide has provided a comprehensive overview of its synthesis, properties, and applications, underscoring its importance for researchers and scientists working at the forefront of medicinal chemistry.

References

  • WO2010064101A1 - Substituted pyrazole derivatives.
  • 1-(3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)ethanone. BLDpharm. Accessed January 17, 2026.

Sources

An In-depth Technical Guide to the Solubility of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The solubility of an active pharmaceutical ingredient (API) or its intermediates is a critical physicochemical property that dictates its behavior throughout the drug development lifecycle—from synthesis and purification to formulation and bioavailability.[1][2][3] This guide provides a comprehensive technical overview of the solubility characteristics of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone , a key intermediate in modern medicinal chemistry. We will explore its fundamental physicochemical properties, present a robust experimental framework for solubility determination, and interpret a representative solubility profile across a range of common organic solvents. This document is intended for researchers, chemists, and formulation scientists engaged in drug discovery and development.

Introduction: The Critical Role of Solubility

In pharmaceutical sciences, the adage "a drug must be in solution to be absorbed" underscores the paramount importance of solubility.[1][4] Poor solubility is a leading cause of failure for promising drug candidates, creating significant hurdles in achieving adequate bioavailability and consistent therapeutic efficacy.[2][3] The compound 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a fluorinated aromatic ketone that serves as a versatile building block in the synthesis of complex pharmaceutical agents.[5][6] Understanding its solubility in various organic solvents is essential for:

  • Process Chemistry: Optimizing reaction conditions, controlling crystallization, and ensuring efficient purification.

  • Formulation Development: Selecting appropriate solvent systems for liquid dosage forms or for processes like spray drying and granulation.[1]

  • Preclinical Studies: Preparing homogenous dosing solutions for in-vitro and in-vivo assays.

This guide establishes a foundational understanding of this compound's solubility, grounded in both theoretical principles and practical, field-proven experimental methodology.

Physicochemical Characterization

The solubility of a molecule is intrinsically linked to its structural and electronic properties.[1] The key physicochemical parameters for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone are summarized below.

PropertyValue (Predicted/Calculated)Influence on Solubility
Chemical Structure See Figure 1The molecule possesses both lipophilic (aromatic ring, methylpiperidine) and polar (ketone, fluorine, tertiary amine) features, suggesting a nuanced solubility profile.
Molecular Formula C₁₄H₁₈FNO-
Molecular Weight 235.30 g/mol Higher molecular weight can sometimes correlate with lower solubility due to increased crystal lattice energy.
Predicted logP ~3.2 - 3.8A positive logP indicates a preference for lipophilic (non-polar) environments over aqueous ones.
Predicted pKa ~8.5 - 9.5 (for the piperidine nitrogen)The basicity of the piperidine nitrogen implies that solubility in protic solvents could be pH-dependent.

Figure 1: Chemical Structure Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Theoretical Solubility Principles: "Like Dissolves Like"

The principle that "like dissolves like" is the cornerstone of solubility prediction.[7] It posits that a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.

  • Polarity: The subject molecule has moderate polarity. The ketone group and the C-F bond create significant dipole moments. The piperidine ring, while largely aliphatic, contains a polar C-N bond.

  • Hydrogen Bonding: The ketone's oxygen atom can act as a hydrogen bond acceptor. The tertiary amine of the piperidine ring cannot act as a hydrogen bond donor but can accept a proton in acidic environments.

  • Van der Waals Forces: The aromatic ring and alkyl portions of the molecule will interact via weaker Van der Waals forces, favoring solubility in less polar solvents.

Based on this analysis, we can predict that 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone will exhibit favorable solubility in moderately polar to polar aprotic solvents and limited solubility in highly non-polar (e.g., alkanes) or highly polar protic solvents like water.

Experimental Determination of Solubility

To move from theoretical prediction to quantitative data, a robust and reproducible experimental method is required. The Shake-Flask Method , as outlined in OECD Guideline 105, is the gold standard for determining the saturation solubility of a compound.[8][9][10][11]

The Shake-Flask Protocol: A Self-Validating System

The objective of this protocol is to create a saturated solution at a specific temperature, allow it to reach equilibrium, and then accurately measure the concentration of the dissolved solute.

Step-by-Step Methodology:

  • Excess Solute Addition: Add an excess amount of the solid compound to a series of glass vials, each containing a different organic solvent. Causality: Using an excess ensures that the solvent becomes fully saturated, which is the definition of solubility.

  • Equilibration: Seal the vials and place them in a temperature-controlled shaker set to 25 °C (298.15 K). Agitate for a minimum of 24 hours. Causality: Extended agitation at a constant temperature is crucial to allow the system to reach thermodynamic equilibrium between the dissolved and undissolved solid.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed for at least 1 hour to let undissolved solids settle. For solvents where suspension is persistent, centrifuge the samples at high speed (e.g., 10,000 x g for 10 minutes).[8] Causality: This step is critical to ensure that only the truly dissolved solute is sampled, preventing artificially high results from suspended microparticles.

  • Sample Collection: Carefully collect an aliquot of the clear supernatant from each vial.

  • Dilution: Accurately dilute the collected supernatant with a suitable mobile phase (e.g., acetonitrile/water) to a concentration that falls within the linear range of the analytical method's calibration curve. Causality: Dilution is necessary because the saturated solution will likely be far too concentrated for direct analysis by sensitive techniques like HPLC, preventing detector saturation.

  • Quantification: Analyze the diluted samples using a validated High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method.

Analytical Quantification by HPLC-UV

HPLC-UV is the preferred technique for quantifying the concentration of the dissolved compound due to its specificity and sensitivity.[12][13][14]

  • Principle: The technique separates the analyte from any potential impurities or solvent effects on a chromatographic column. The UV detector then measures the absorbance of the analyte at a specific wavelength, which is directly proportional to its concentration according to the Beer-Lambert Law.[12][15]

  • Representative HPLC Method:

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60:40 Acetonitrile:Water.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: ~254 nm (chosen based on the UV absorbance maximum of the phenyl ethanone chromophore).

    • Quantification: Calculation of concentration is performed by comparing the peak area of the sample to a multi-point calibration curve prepared from standards of known concentration.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the solubility determination process.

G cluster_prep Sample Preparation cluster_equil Equilibration cluster_analysis Analysis & Quantification A Weigh excess compound B Add selected organic solvent A->B C Seal vials B->C D Agitate at 25°C for 24-48 hours C->D E Centrifuge to separate phases D->E F Collect supernatant E->F G Perform serial dilution F->G H Analyze via HPLC-UV G->H I Calculate concentration against calibration curve H->I J Report Solubility (mg/mL) I->J Final Result

Caption: Workflow for solubility determination via the shake-flask method.

Solubility Profile of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

The following table presents representative solubility data for the title compound in a selection of organic solvents at 25°C. This data is illustrative and should be confirmed experimentally for specific applications.

SolventPolarity IndexSolvent TypeSolubility (mg/mL)Interpretation
Heptane 0.1Non-polar< 0.1Very Poorly Soluble. The molecule's polar groups prevent effective solvation by the non-polar alkane.
Toluene 2.4Non-polar Aromatic~5-10Slightly Soluble. Pi-pi stacking interactions between toluene and the compound's aromatic ring enhance solubility compared to heptane.
Dichloromethane (DCM) 3.1Polar Aprotic> 100Freely Soluble. DCM's polarity is well-matched to the solute, effectively solvating both polar and non-polar regions of the molecule.
Acetone 5.1Polar Aprotic> 100Freely Soluble. The polar ketone group of acetone interacts favorably with the ketone and C-F dipoles of the solute.
Ethanol 4.3Polar Protic~50-75Soluble. The hydroxyl group of ethanol can act as a hydrogen bond donor to the ketone oxygen, aiding dissolution.
Methanol 5.1Polar Protic~25-50Soluble. Although more polar than ethanol, methanol's smaller size may lead to different solvation shell packing, slightly reducing solubility.
Dimethyl Sulfoxide (DMSO) 7.2Polar Aprotic> 200Very Soluble. DMSO is a powerful, highly polar aprotic solvent capable of overcoming the crystal lattice energy of a wide range of organic molecules.

Conclusion and Practical Implications

The solubility profile of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is consistent with its moderately polar, multifunctional structure. It exhibits excellent solubility in common polar aprotic solvents like DCM, Acetone, and DMSO, making these ideal choices for synthetic reaction media and for preparing concentrated stock solutions for screening assays. Its solubility in polar protic solvents like ethanol is also substantial, offering viable options for formulation. Conversely, its poor solubility in non-polar solvents like heptane is expected and can be exploited for purification purposes, such as anti-solvent crystallization.

This technical guide provides a robust framework for understanding and experimentally determining the solubility of this important pharmaceutical intermediate. By combining theoretical principles with validated experimental protocols, researchers can make informed decisions that streamline the drug development process, mitigating risks associated with poor solubility and accelerating the path to viable drug candidates.[3]

References

  • M. B. Mitchell, A. "Physics-Based Solubility Prediction for Organic Molecules." Chemical Reviews.
  • De Wit, J., et al. "Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics." AIChE Journal.
  • Ghaedi, H., et al. "Prediction of organic compound aqueous solubility using machine learning: a comparison study of descriptor-based and fingerprints-based models." Journal of Computer-Aided Molecular Design, 2023.
  • Hughes, D. L., et al.
  • Chemistry For Everyone. "How To Predict Solubility Of Organic Compounds?" YouTube, 12 Feb. 2025.
  • Solubility of Things. "M-FEone - Solubility of Things."
  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. "Drug solubility: importance and enhancement techniques." ISRN Pharmaceutics, 2012.
  • Solubility of Things. "4'-Fluoroacetophenone | Solubility of Things."
  • Ascendia Pharma. "4 Factors Affecting Solubility of Drugs." Ascendia Pharmaceutical Solutions, 5 July 2021.
  • Ionescu, C., et al. "The Importance of Solubility for New Drug Molecules." Drug Discovery, 11 May 2020.
  • Yalkowsky, S. H., et al. "Solubility principles and practices for parenteral drug dosage form development." Journal of Pharmaceutical Sciences, 1999.
  • Greenwood, M. "What is High-Performance Liquid Chromatography-Ultraviolet (HPLC-UV)?" News-Medical.net, 2023.
  • Dolan, J. W. "Important Guidelines for Optimizing Speed and Sensitivity in Small-Molecule LC-UV and LC-MS.
  • U.S. Environmental Protection Agency. "Water Solubility (Flask Method).
  • Sigma-Aldrich. "Small Molecule HPLC."
  • Veranova.
  • OECD. "Test No. 105: Water Solubility." OECD Guidelines for the Testing of Chemicals, Section 1, 1995.
  • UK Government. "a.6. water solubility.
  • ChemBK. "1-(4-Fluorophenyl)ethanone."
  • Taylor, P. "How It Works: UV Detection for HPLC.
  • Singh, A., et al. "Comparative Study of UV And HPLC Methods for Estimation of Drug.
  • ChemBK. "1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone."
  • BLDpharm. "1-(3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)ethanone."
  • U.S. Government Publishing Office. "TSCA partition coefficient (n-octanol/water), shake flask method." GovInfo.gov, 15 Dec. 2000.
  • FILAB. "Solubility testing in accordance with the OECD 105."
  • PubChem. "1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride."
  • ChemicalBook. "1-(3-FLUORO-4-PIPERIDIN-1-YLPHENYL)ETHANONE."
  • Santa Cruz Biotechnology. "1-[3-fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone."
  • PubChem. "Ethanone, 1-[3-fluoro-5-(4-piperidinyl)phenyl]-."
  • ChemicalBook. "1-(3-fluoro-4-piperidin-1-ylphenyl)ethanone."
  • Global Substance Registration System. "1-(3-FLUOROPHENYL)ETHANONE."
  • Sigma-Aldrich. "1-[3-fluoro-4-(1-piperazinyl)phenyl]ethanone."
  • CymitQuimica. "CAS 403-42-9: 4′-Fluoroacetophenone."
  • Google Patents. "Process for the preparation of 1-(3,5-dichloro-4-fluoro-phenyl)-2,2,2-trifluoro-ethanone."

Sources

The Ascendant Role of Fluorinated Phenyl Ethanone Derivatives: A Technical Guide for Drug Discovery and Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern chemistry, the strategic incorporation of fluorine into organic scaffolds has emerged as a cornerstone of innovation, particularly within the realms of medicinal chemistry and materials science. This guide provides an in-depth technical exploration of a versatile and increasingly pivotal class of compounds: fluorinated phenyl ethanone derivatives. We will delve into their synthesis, unique physicochemical properties, and diverse applications, offering field-proven insights and detailed methodologies for researchers, scientists, and drug development professionals. The narrative that follows is designed to be a self-validating system, grounded in established scientific principles and supported by authoritative references, to empower your research and development endeavors.

The Fluorine Advantage: Why Phenyl Ethanones are a Privileged Scaffold

The phenyl ethanone (acetophenone) core is a common motif in both natural products and synthetic compounds, offering a synthetically tractable handle for a variety of chemical transformations.[1] The introduction of fluorine atoms onto this scaffold imparts a range of desirable properties that are not readily achievable with other halogens or functional groups. These advantages stem from the unique characteristics of the fluorine atom, including its small size, high electronegativity, and the strength of the carbon-fluorine bond.[2]

In the context of medicinal chemistry, fluorination can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Key benefits include:

  • Enhanced Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to metabolic cleavage by cytochrome P450 enzymes. This can lead to a longer in vivo half-life and improved bioavailability.[2]

  • Increased Binding Affinity: The high electronegativity of fluorine can lead to favorable electrostatic interactions with protein targets, enhancing binding affinity and potency.

  • Modulation of Physicochemical Properties: Fluorine substitution can alter a molecule's lipophilicity, acidity, and basicity, which can be fine-tuned to optimize membrane permeability and target engagement.[2]

In materials science, the incorporation of fluorine into phenyl ethanone-containing polymers and liquid crystals can lead to materials with:

  • Exceptional Thermal Stability: The high strength of the C-F bond contributes to polymers with high decomposition temperatures.[3]

  • Unique Mesomorphic and Dielectric Properties: In liquid crystals, the polarity and steric effects of fluorine can be used to control mesophase behavior, dielectric anisotropy, and other critical physical properties.[4][5]

  • Low Surface Energy and Hydrophobicity: Fluorinated polymers often exhibit low surface energy, making them useful for creating hydrophobic and chemically resistant coatings.[3]

Key Synthetic Strategies: Accessing Fluorinated Phenyl Ethanone Derivatives

The synthesis of fluorinated phenyl ethanone derivatives can be broadly approached through two main strategies: the introduction of fluorine onto a pre-existing phenyl ethanone scaffold or the construction of the phenyl ethanone core from fluorinated starting materials. Two of the most robust and widely employed methods are the Claisen-Schmidt condensation for the synthesis of fluorinated chalcones and the Suzuki-Miyaura cross-coupling for the preparation of fluorinated biphenyl ethanones.

Claisen-Schmidt Condensation for Fluorinated Chalcones

The Claisen-Schmidt condensation is a reliable method for forming α,β-unsaturated ketones, known as chalcones. These compounds serve as versatile intermediates for the synthesis of various heterocyclic compounds and have demonstrated a wide range of biological activities, including anti-inflammatory, antioxidant, and analgesic properties.[6][7]

This protocol describes the synthesis of a fluorinated chalcone derivative with demonstrated anti-inflammatory activity.

Materials:

  • 4-hydroxyacetophenone

  • 4-fluorobenzaldehyde

  • Ethanol

  • Sodium hydroxide (NaOH) solution (10%)

  • Thionyl chloride (SOCl₂) (for catalyst preparation)

  • Thin-layer chromatography (TLC) plates

  • Standard laboratory glassware

Procedure:

  • Catalyst Preparation (if using SOCl₂/EtOH): In a fume hood, carefully add thionyl chloride dropwise to chilled ethanol to prepare the catalyst solution.

  • Reaction Setup: To a solution of 4-hydroxyacetophenone in ethanol, add an equimolar amount of 4-fluorobenzaldehyde.

  • Base Addition: Slowly add the 10% sodium hydroxide solution to the reaction mixture while stirring at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using thin-layer chromatography.

  • Workup: Once the reaction is complete, the resulting solid is filtered, washed with water and then with ethanol.

  • Purification: The crude product is recrystallized from absolute ethanol to yield the pure (E)-3-(4-fluorophenyl)-1-(4-hydroxyphenyl)prop-2-en-1-one.

Applications in Medicinal Chemistry

The unique properties conferred by fluorine make fluorinated phenyl ethanone derivatives highly valuable in drug discovery and development.

Anticancer Agents: The Case of Fluoroaryl-Substituted FL118 Derivatives

FL118 is a camptothecin analogue that exhibits potent anticancer activity by inhibiting the oncoprotein DDX5, a DEAD-box RNA helicase.[8] The introduction of fluorinated phenyl groups at specific positions of the FL118 scaffold has been shown to significantly enhance its cytotoxic effects.[9]

Mechanism of Action: FL118-Mediated Degradation of DDX5

FL118 acts as a "molecular glue," inducing the dephosphorylation and subsequent proteasomal degradation of DDX5.[8][10] This leads to the downregulation of several key cancer cell survival proteins, including c-Myc and survivin.[2][11] The degradation of DDX5 also results in the suppression of mutant Kras, a critical oncogene in many cancers.[2]

FL118_Mechanism FL118 FL118 Derivative DDX5 DDX5 (p68) FL118->DDX5 Binds to Ub_Proteasome Ubiquitin-Proteasome System DDX5->Ub_Proteasome Dephosphorylation & Targeting for Degradation Downstream Downregulation of Oncogenic Proteins (c-Myc, survivin, mKras) DDX5->Downstream Leads to Ub_Proteasome->DDX5 Degradation caption Figure 1. Mechanism of action of FL118 derivatives.

Figure 1. Mechanism of action of FL118 derivatives.

Table 1: In Vitro Cytotoxicity of Fluoroaryl-Substituted FL118 Derivatives (IC₅₀ in nM) [9]

CompoundHepG2 (Liver Cancer)A549 (Lung Cancer)HeLa (Cervical Cancer)HCT116 (Colorectal Cancer)
7n 49.9 ± 3.59.0 ± 1.739.7 ± 2.348.8 ± 3.2
7l 16.8 ± 2.326.4 ± 7.512.8 ± 7.414.6 ± 6.7
FL118 68.5 ± 6.781.8 ± 14.034.7 ± 9.966.5 ± 11.2
SN38 268.4 ± 0.6475.1 ± 9.0234.4 ± 5.2366.9 ± 3.3
Antifungal Agents

Fluorinated phenylthiazol-2(3H)-imine derivatives, which can be synthesized from fluorinated acetophenones, have shown promising antifungal activity. For example, 4-(4-fluorophenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine (2e) exhibits potent activity against Candida parapsilosis.[5][12]

Table 2: Antifungal Activity of Fluorinated Phenylthiazol-2(3H)-imine Derivatives [12]

CompoundOrganismMIC₅₀ (µg/mL)
2e C. parapsilosis1.23
Ketoconazole C. parapsilosisSimilar to 2e
Positron Emission Tomography (PET) Imaging Agents

The fluorine-18 (¹⁸F) isotope is a widely used positron emitter in PET imaging due to its favorable half-life and imaging characteristics.[13] Fluorinated phenyl ethanone derivatives can be labeled with ¹⁸F to create targeted imaging agents. For example, ¹⁸F-labeled derivatives of celecoxib, which incorporate a fluorinated phenyl group, have been developed as selective PET imaging agents for cyclooxygenase-2 (COX-2), an enzyme overexpressed in many cancers and sites of inflammation.[14]

Applications in Materials Science

The introduction of fluorine into phenyl ethanone-containing monomers can lead to the development of high-performance polymers and advanced liquid crystalline materials.

High-Performance Polymers

Fluorinated polyimides and poly(aryl ether)s are known for their excellent thermal stability, chemical resistance, and desirable dielectric properties.[3][15] The incorporation of trifluoromethyl (-CF₃) groups into the polymer backbone can enhance solubility, reduce the dielectric constant, and maintain high thermal stability.[16]

Table 3: Thermal Properties of Fluorinated Polyimides [3][15]

PolymerTd5 (°C in N₂)Tg (°C)
FPAE-1514178
FPAE-2555226
PI-5a551-561259-281

Td5: Temperature at 5% weight loss; Tg: Glass transition temperature

PI_Synthesis Monomers Fluorinated Diamine & Aromatic Dianhydride Polycondensation High-Temperature Polycondensation Monomers->Polycondensation Polyimide Fluorinated Polyimide Polycondensation->Polyimide Processing Solution Casting or Thermoforming Polyimide->Processing Film High-Performance Film Processing->Film caption Figure 2. General workflow for fluorinated polyimide synthesis.

Figure 2. General workflow for fluorinated polyimide synthesis.

Liquid Crystals

The incorporation of fluorine into the core or terminal chains of liquid crystal molecules containing a phenyl ethanone moiety can significantly influence their mesomorphic properties.[4][5] The polarity and steric bulk of the fluorine atom can be used to tune the transition temperatures, dielectric anisotropy, and viscosity of the liquid crystal material, making them suitable for advanced display applications.[14][17]

Conclusion and Future Perspectives

Fluorinated phenyl ethanone derivatives represent a remarkably versatile class of compounds with significant and expanding applications in both medicinal chemistry and materials science. The strategic incorporation of fluorine provides a powerful tool for fine-tuning molecular properties to achieve desired biological activities and material characteristics. As synthetic methodologies for fluorination continue to advance, we can anticipate the development of even more sophisticated and effective fluorinated phenyl ethanone derivatives for a wide range of applications, from next-generation therapeutics to advanced functional materials. The insights and protocols provided in this guide are intended to serve as a valuable resource for researchers and developers seeking to harness the "fluorine advantage" in their own work.

References

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. Taylor & Francis Online. Available at: [Link]

  • (PDF) Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. Available at: [Link]

  • Synthesis and Characterization of Lateral Fluoro- substituents Liquid Crystals. Biointerface Research in Applied Chemistry. Available at: [Link]

  • Synthesis, characterization and biological evaluation of novel 4'-fluoro-2'-hydroxy-chalcone derivatives as antioxidant, anti-inflammatory and analgesic agents. PubMed. Available at: [Link]

  • The Synthesis of 2′-Hydroxychalcones under Ball Mill Conditions and Their Biological Activities. National Center for Biotechnology Information. Available at: [Link]

  • STUDY OF FLUORINATED POLYIMIDES CONTAINING FUSED AROMATIC RINGS. Revue Roumaine de Chimie. Available at: [Link]

  • Natural-derived acetophenones: chemistry and pharmacological activities. National Center for Biotechnology Information. Available at: [Link]

  • FL118, acting as a 'molecular glue degrader', binds to dephosphorylates and degrades the oncoprotein DDX5 (p68) to control c‐Myc, survivin and mutant Kras against colorectal and pancreatic cancer with high efficacy. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and properties of fluorinated polyimides with multi-bulky pendant groups. Royal Society of Chemistry. Available at: [Link]

  • Fluorinated liquid crystals - Properties and applications. ResearchGate. Available at: [Link]

  • Synthesis and characterization of fluorinated poly(aryl ether)s with excellent dielectric properties. Royal Society of Chemistry. Available at: [Link]

  • Design, Synthesis and Investigation of Biological Activity and Mechanism of Fluoroaryl-Substituted Derivatives at the FL118 Position 7. National Center for Biotechnology Information. Available at: [Link]

  • The synthesis and mesomorphic properties of ferroelectric liquid crystals with a fluorinated asymmetric frame. ResearchGate. Available at: [Link]

  • FL118 mechanism of action (MOA). DDX5 is a multifunctional master... ResearchGate. Available at: [Link]

  • Fluorinated liquid crystals – properties and applications. Royal Society of Chemistry. Available at: [Link]

  • (PDF) Fluorinated Polyimides: Synthesis, Properties, and Applications. ResearchGate. Available at: [Link]

  • Thermal Decomposition Mechanism Of Poly (Ether Ether Ketone) (PEEK): A Review. Lancashire Online Knowledge. Available at: [Link]

  • Design, Synthesis, Investigation, and Biological Activity Assessments of (4-Substituted-Phenyl)-N-(3-morpholinopropyl)-3-phenylthiazol-2(3H)-imine Derivatives as Antifungal Agents. National Center for Biotechnology Information. Available at: [Link]

  • FL118 Is a Potent Therapeutic Agent against Chronic Myeloid Leukemia Resistant to BCR-ABL Inhibitors through Targeting RNA Helicase DDX5. MDPI. Available at: [Link]

  • The Role of Fluorine Substituents on the Physical Properties of 4-Pentyl-4″-propyl-1,1′:4′,1″-terphenyl Liquid Crystals. National Center for Biotechnology Information. Available at: [Link]

  • Structure-Activity Relationship of FL118 Platform Position 7 versus Position 9-derived Compounds, their Mechanism of Action and Antitumor Activity. National Center for Biotechnology Information. Available at: [Link]

  • Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Scientific & Academic Publishing. Available at: [Link]

  • Synthesis and Mesomorphic and Electrical Investigations of New Furan Liquid Crystal Derivatives. Frontiers. Available at: [Link]

  • Synthesis and Mesomorphic Properties of Rigid-Core Ionic Liquid Crystals. Radboud Repository. Available at: [Link]

  • Positron emission tomography (PET) imaging with 18F-based radiotracers. National Center for Biotechnology Information. Available at: [Link]

  • FL118 inhibits the activity of Topo I and suppresses the expression of... ResearchGate. Available at: [Link]

  • (PDF) Mechanism of thermal decomposition of poly(ether ether ketone) (PEEK) from a review of decomposition studies. ResearchGate. Available at: [Link]

  • Exploring the mesophase and optical behavior of novel furan-based chalcone liquid crystals with ester/azo linkages. Royal Society of Chemistry. Available at: [Link]

  • Thermal decomposition of poly(aryl-ether-ether-ketone) (peek): A numerical modeling study. ResearchGate. Available at: [Link]

Sources

safety and handling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Abstract

This technical guide provides a comprehensive overview of the essential safety protocols and handling procedures for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (CAS No. 351039-00-4). Designed for researchers, chemists, and professionals in the field of drug development, this document synthesizes critical safety information from structurally analogous compounds to establish a robust framework for risk assessment and mitigation. The guide covers hazard identification, exposure controls, personal protective equipment (PPE), emergency first aid, and proper storage and disposal. By explaining the rationale behind each recommendation, this document aims to foster a culture of safety and ensure the well-being of laboratory personnel working with this and similar chemical entities.

Introduction and Compound Profile

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a fluorinated aromatic ketone derivative. Such compounds are common intermediates in medicinal chemistry and drug discovery, valued for their utility in synthesizing more complex molecules with potential therapeutic applications.[1][2] The presence of a fluoro group, a ketone, and a substituted piperidine ring suggests a molecule with specific reactivity and potential biological activity, necessitating a thorough understanding of its safe handling.

The chemical structure, presented below, is fundamental to understanding its potential reactivity and interactions.

Caption: Chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Hazard Identification and Risk Assessment

Primary Anticipated Hazards:

  • Skin Irritation (H315): Aromatic ketones and similar structures are frequently classified as skin irritants.[5][6] Prolonged or repeated contact may cause redness, itching, and inflammation.

  • Serious Eye Irritation (H319): Direct contact with the eyes is likely to cause significant irritation, pain, and potential damage.[5][6]

  • Respiratory Tract Irritation (H335): Inhalation of dust or aerosols may irritate the nose, throat, and lungs, leading to coughing and shortness of breath.[5][6]

The following table summarizes the anticipated GHS classifications based on analogous compounds.

Hazard Category GHS Classification Pictogram Signal Word Hazard Statement Commonly Cited In
Skin IrritationCategory 2GHS07WarningH315: Causes skin irritation[5][6]
Eye IrritationCategory 2AGHS07WarningH319: Causes serious eye irritation[5][6]
Specific Target Organ Toxicity (Single Exposure)Category 3GHS07WarningH335: May cause respiratory irritation[5][6]

Causality Behind Hazards: The electrophilic nature of the ketone's carbonyl carbon and the overall lipophilicity of the molecule can facilitate interactions with biological macromolecules in the skin and eyes, leading to irritation. The fluoro-substituent can alter the electronic properties and metabolic stability of the compound, potentially influencing its toxicological profile.

Risk Mitigation: The Hierarchy of Controls

A systematic approach to safety is paramount. The hierarchy of controls provides a framework for minimizing exposure, prioritizing the most effective measures.

G cluster_main Hierarchy of Controls for Chemical Handling elimination Elimination (Most Effective) substitution Substitution elimination->substitution Is the hazard necessary? engineering Engineering Controls substitution->engineering Can a safer alternative be used? administrative Administrative Controls engineering->administrative Can the hazard be isolated? ppe Personal Protective Equipment (PPE) (Least Effective) administrative->ppe How can work practices limit exposure?

Caption: The hierarchy of controls prioritizes safety measures from most to least effective.

  • Elimination/Substitution: In a research context, eliminating the compound is not feasible. Substitution with a less hazardous analogue should be considered if the experimental design permits.

  • Engineering Controls: These are the primary means of protection. Always handle 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone inside a certified chemical fume hood to prevent inhalation of dust or vapors.[7]

  • Administrative Controls: Develop and strictly follow Standard Operating Procedures (SOPs). Ensure all personnel are trained on the specific hazards and handling procedures for this compound. Work areas should be clearly demarcated.

  • Personal Protective Equipment (PPE): PPE is the last line of defense and must be used in conjunction with higher-level controls.

Standard Operating Procedure: Handling and PPE

This section provides a self-validating protocol where each step is linked to a safety objective.

4.1. Required Personal Protective Equipment (PPE)

Equipment Specification Rationale
Eye Protection Chemical safety goggles or safety glasses with side shields.[7]Protects against splashes and airborne particles, mitigating the risk of serious eye irritation (H319).
Hand Protection Nitrile gloves (minimum 0.11 mm thickness).Prevents skin contact, addressing the risk of skin irritation (H315). Double-gloving is recommended for neat transfers.
Body Protection A flame-resistant lab coat.Protects skin and personal clothing from contamination.
Respiratory Not typically required if handled in a fume hood.A respirator may be necessary for large spills or if engineering controls fail.[7]

4.2. Step-by-Step Handling Protocol (Example: Weighing and Solution Preparation)

  • Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is operational and the sash is at the appropriate height.

  • Weighing: Tare a suitable container on an analytical balance inside the fume hood. Carefully transfer the solid compound to the container using a spatula. Avoid creating dust.[7] Close the primary container immediately after dispensing.

  • Dissolution: Add the solvent to the container with the weighed compound. Use a magnetic stirrer or gentle swirling to aid dissolution. Keep the container capped or covered to the extent possible.

  • Transfer: If transferring the solution, do so carefully to avoid splashes.

  • Decontamination: Thoroughly wipe down the spatula, work surface, and any other equipment with an appropriate solvent (e.g., ethanol or isopropanol) and dispose of the waste paper towels in a designated hazardous waste container.

  • Doffing PPE: Remove gloves using the proper technique (peeling them off without touching the outer surface) and dispose of them in the hazardous waste. Remove lab coat and eye protection.

  • Hygiene: Wash hands thoroughly with soap and water after completing the work and before leaving the laboratory.[3][7]

Emergency Procedures

In case of accidental exposure, immediate and appropriate action is critical.

Exposure Route First Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[5][7]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water for at least 15 minutes.[3][8] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[3][5] Remove contact lenses if present and easy to do.[3] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[3][8] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Spill Response: For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand).[8] Scoop the material into a labeled, sealed container for hazardous waste disposal. Ventilate the area and wash the spill site after material pickup is complete. For large spills, evacuate the area and contact institutional safety personnel.

Storage and Stability

Proper storage is crucial for maintaining the compound's integrity and preventing hazardous situations.

  • Conditions: Store in a tightly closed container in a dry, cool, and well-ventilated area.[3][5]

  • Incompatibilities: Keep away from strong oxidizing agents, strong bases, and strong reducing agents to prevent vigorous or exothermic reactions.[8]

  • Ignition Sources: Although data is limited, related compounds can be combustible liquids.[3] Store away from heat, sparks, and open flames.[3][8]

Waste Disposal

All waste containing 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, including contaminated consumables (gloves, paper towels, pipette tips) and excess material, must be disposed of as hazardous chemical waste. Follow all local, state, and federal regulations for hazardous waste disposal.[8]

References

  • Fisher Scientific. (2023).
  • BLDpharm. (n.d.). 1-(3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)ethanone.
  • BOC Sciences. (n.d.). 1-(3-Fluoro-4-piperidin-1-ylphenyl)ethanone.
  • Synquest Labs. (n.d.). Safety data for 3-Fluoro-4-(piperidin-1-ylcarbonyl)benzeneboronic acid.
  • Thermo Fisher Scientific. (2023).
  • Echemi. (n.d.). 1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone Safety Data Sheets.
  • Sigma-Aldrich. (n.d.). 1-[3-fluoro-4-(1-piperazinyl)phenyl]ethanone.
  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone - Introduction.
  • Angene Chemical. (2021). Safety Data Sheet for 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone.

Sources

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone suppliers and pricing

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone for Advanced Drug Discovery

Authored by a Senior Application Scientist

This guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive technical overview of the synthetic building block, 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. We will move beyond simple catalog data to explore its strategic importance, plausible synthesis, rigorous quality control, and practical application in discovery chemistry, grounded in established scientific principles.

Strategic Importance in Medicinal Chemistry

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is not merely an inert chemical; it is a carefully designed structural fragment that offers several strategic advantages in the design of novel therapeutics. The molecule can be deconstructed into three key pharmacophoric elements:

  • Aryl Ketone: The ethanone group serves as a versatile chemical handle. It is an excellent precursor for a multitude of chemical transformations, including reductive aminations, aldol condensations, and the formation of heterocycles like pyrazoles or isoxazoles. This allows for the systematic exploration of the chemical space around the core scaffold.

  • Fluorine Substitution: The fluorine atom at the meta-position to the ketone is a critical feature. Its high electronegativity profoundly influences the molecule's electronic properties, often leading to enhanced metabolic stability, improved binding affinity to target proteins by altering pKa, and favorable membrane permeability.[1][2] Its introduction is a common strategy in modern drug design to fine-tune ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

  • 4-Methylpiperidine Moiety: This saturated heterocycle is a prevalent feature in many approved drugs. The piperidine ring acts as a rigid scaffold that can project vectors into binding pockets with defined geometry. The methyl group introduces chirality (if a specific enantiomer is used) or can serve as a lipophilic contact point, potentially increasing potency and selectivity. The tertiary amine provides a basic handle, which is often crucial for aqueous solubility and forming salt forms for improved bioavailability.

The combination of these features makes this compound a valuable starting point for developing inhibitors for various target classes, including kinases, G-protein coupled receptors (GPCRs), and other enzymes.[3][4]

Supplier Landscape and Procurement Intelligence

The procurement of high-quality starting materials is a critical, yet often overlooked, aspect of successful research campaigns. For a specialized building block like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (CAS No. 351039-00-4), a researcher must consider not just price, but purity, documentation, and supplier reliability.

SupplierCatalog NumberAvailable QuantityIndicative Pricing (USD)
American Custom Chemicals Corp.HCH02759855 mg$497.60
CrysdotCD111381285 g$752.00
BLDpharm351039-00-4CustomInquiry Required
Matrix Scientific1138128500 mg / 5 gInquiry Required

Note: Pricing and availability are subject to change. The listed prices are based on publicly available catalog data for small-scale research quantities.[5] For larger quantities, direct inquiry is necessary.

Expert Recommendation: When selecting a supplier, always request a Certificate of Analysis (CoA) for the specific lot you intend to purchase.[6] The CoA should include, at a minimum, identity confirmation (by ¹H NMR and/or Mass Spectrometry) and a purity assessment (typically by HPLC). For GMP-regulated projects, supplier qualification and a more extensive documentation package are mandatory.

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes are conceivable, a robust and scalable approach would likely involve a nucleophilic aromatic substitution (SNAr) followed by acylation. This strategy is predicated on the high reactivity of activated fluoroaromatics.

Retrosynthetic Analysis

A logical retrosynthetic disconnection points to 1,2-difluoro-4-nitrobenzene as a readily available starting material. The acylation step can be accomplished via a Friedel-Crafts reaction or, more controllably, through an organometallic intermediate.

G Target 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Intermediate1 1-(3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl)magnesium bromide Target->Intermediate1 Acylation Intermediate2 1-Bromo-3-fluoro-4-(4-methylpiperidin-1-yl)benzene Intermediate1->Intermediate2 Grignard Formation Reagent1 Acetyl Chloride Intermediate3 1-(3-Fluoro-4-nitrophenyl)-4-methylpiperidine Intermediate2->Intermediate3 Sandmeyer Reaction (NO2 -> Br) StartingMaterial1 4-Methylpiperidine Intermediate3->StartingMaterial1 SNAr StartingMaterial2 1,2-Difluoro-4-nitrobenzene Intermediate3->StartingMaterial2 SNAr

Caption: Retrosynthetic analysis of the target compound.
Step-by-Step Synthetic Protocol

Step 1: Synthesis of 1-(3-Fluoro-4-nitrophenyl)-4-methylpiperidine

This reaction is a classic SNAr, where the electron-withdrawing nitro group activates the aromatic ring, making the carbon at position 4 highly electrophilic and susceptible to nucleophilic attack by the secondary amine of 4-methylpiperidine. The fluorine at position 1 is preferentially displaced over the one at position 2 due to the strong para-activating effect of the nitro group.

  • To a solution of 1,2-difluoro-4-nitrobenzene (1.0 eq) in anhydrous Dimethyl Sulfoxide (DMSO, 10 mL/g), add 4-methylpiperidine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).

  • Heat the reaction mixture to 80-90 °C and monitor by TLC or LC-MS until the starting material is consumed (typically 4-6 hours).

  • Cool the mixture to room temperature and pour it into ice-water (50 mL).

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can be purified by column chromatography.

Step 2: Reduction of the Nitro Group

The nitro group must be converted to an amine for subsequent transformation into a more useful handle for acylation, such as a diazonium salt for Sandmeyer reaction or direct protection. Catalytic hydrogenation is a clean and efficient method.

  • Dissolve the product from Step 1 (1.0 eq) in ethanol or methanol (15 mL/g).

  • Add Palladium on carbon (10% Pd/C, 0.05 eq by weight).

  • Purge the flask with hydrogen gas (H₂) and maintain a hydrogen atmosphere (balloon pressure is sufficient for small scale).

  • Stir vigorously at room temperature until the reaction is complete (monitor by TLC/LC-MS).

  • Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with the reaction solvent.

  • Concentrate the filtrate under reduced pressure to obtain the aniline derivative.

Step 3: Synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

A direct Friedel-Crafts acylation on the electron-rich aniline derivative can be challenging. A more reliable method involves converting the aniline to a different functional group or using a directed ortho-metalation strategy. However, for simplicity, a direct acylation under specific conditions is presented.

  • This step is complex and multiple routes exist (e.g., via Grignard or organolithium reagents after converting the amine to a bromide). A plausible direct route is a modified Friedel-Crafts acylation.

  • To a solution of the aniline from Step 2 (1.0 eq) in a suitable solvent like dichloromethane, add a Lewis acid such as aluminum chloride (AlCl₃, 1.2 eq) at 0 °C.

  • Slowly add acetyl chloride (1.1 eq).

  • Allow the reaction to warm to room temperature and stir until completion.

  • Carefully quench the reaction by pouring it into ice and concentrated HCl.

  • Extract, wash, dry, and purify as described previously.

Quality Control Workflow: Ensuring Identity and Purity

Independent verification of the procured or synthesized material is paramount. A multi-technique approach ensures that both the structure and purity meet the stringent requirements for drug discovery programs.

G cluster_0 Identity Verification cluster_1 Purity Assessment cluster_2 Final Approval NMR 1H & 13C NMR CoA Generate Certificate of Analysis NMR->CoA MS High-Res Mass Spec (HRMS) MS->CoA HPLC Reverse-Phase HPLC HPLC->CoA LCMS LC-MS LCMS->CoA Decision Release for Use CoA->Decision Sample Incoming Material Sample->NMR Sample->MS Sample->HPLC Sample->LCMS

Caption: Standard QC workflow for a chemical building block.
Representative HPLC Protocol for Purity Analysis

This protocol is a self-validating system; the inclusion of a standard and the analysis of peak shape provide confidence in the results.

  • Instrumentation: Agilent 1260 Infinity II or equivalent.

  • Column: C18 reverse-phase, 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • 0.0 min: 5% B

    • 1.0 min: 5% B

    • 5.0 min: 95% B

    • 7.0 min: 95% B

    • 7.1 min: 5% B

    • 9.0 min: 5% B

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 40 °C.

  • Injection Volume: 2 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Sample Preparation: Prepare a 1 mg/mL solution in 50:50 Acetonitrile:Water.

Expected Results: A pure sample (>95%) should exhibit a single major peak with good symmetry. The retention time should be consistent across injections. LC-MS analysis run under similar conditions should show the major peak having the correct mass-to-charge ratio (m/z) for the protonated molecule [M+H]⁺, which is approximately 236.14.

Application in a Discovery Workflow: Synthesis of a Kinase Inhibitor Fragment

To illustrate its utility, we will outline a protocol for a Suzuki cross-coupling reaction, a cornerstone of modern medicinal chemistry, to append a heterocyclic moiety to the ketone.

Reaction: Coupling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone with a hypothetical Pyridine-3-boronic acid.

  • To a microwave vial, add 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (1.0 eq, assuming a brominated version for coupling), Pyridine-3-boronic acid (1.2 eq), and a palladium catalyst such as Pd(dppf)Cl₂ (0.05 eq).

  • Add a base, typically sodium carbonate (Na₂CO₃) or potassium phosphate (K₃PO₄) (2.0 eq), as a 2M aqueous solution.

  • Add a solvent system, such as 1,4-dioxane or DME (dimethoxyethane) (0.1 M concentration).

  • Seal the vial and heat in a microwave reactor to 100-120 °C for 15-30 minutes.

  • Monitor the reaction by LC-MS for the disappearance of starting material and the appearance of the desired product mass.

  • Upon completion, cool the reaction, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer, concentrate, and purify by flash chromatography or preparative HPLC to yield the coupled product, a more advanced intermediate ready for further elaboration.

This example demonstrates how the aryl ketone and the fluorinated ring system serve as a stable anchor for building molecular complexity, a process central to hit-to-lead and lead optimization campaigns.

References

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[5][6]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable RORc inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. [Link]

  • Sangshetti, J. N., et al. (2014). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. Journal of Medicinal Chemistry, 57(15), 6274-83. [Link]

  • Wang, Y., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor. European Journal of Medicinal Chemistry, 160, 61-81. [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor. Journal of Medicinal Chemistry, 61(4), 1499-1518. [Link]

Sources

Methodological & Application

Application Note: A Validated Protocol for the Synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, robust, and validated protocol for the synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a key building block in medicinal chemistry and drug discovery. The synthesis proceeds via a regioselective nucleophilic aromatic substitution (SNAr) reaction. This document outlines the scientific rationale, a step-by-step experimental procedure, characterization data, and safety considerations suitable for researchers in organic synthesis and pharmaceutical development.

Introduction & Significance

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a valuable substituted acetophenone derivative. Its structural motifs are frequently found in pharmacologically active molecules. The unique combination of a fluoro group, a ketone, and a 4-methylpiperidine moiety makes it an important intermediate for synthesizing a range of therapeutic agents, including kinase inhibitors for oncology and receptor agonists.[1][2] For instance, related structures are integral to compounds targeting ABL kinase mutants in leukemia and FLT3/CDK kinases in acute myeloid leukemia.[1][2]

The synthetic route described herein is based on the well-established nucleophilic aromatic substitution (SNAr) mechanism, which is a cornerstone reaction for functionalizing electron-deficient aromatic rings.[3][4]

Synthetic Strategy & Mechanistic Overview

The synthesis is achieved through a single, high-yielding step involving the reaction of commercially available 1-(3,4-difluorophenyl)ethanone with 4-methylpiperidine.

Overall Reaction Scheme:

Mechanistic Rationale (SNAr): Nucleophilic aromatic substitution is effective here due to the presence of an electron-withdrawing group (the acetyl group) para to the fluorine atom at the C4 position. This substituent activates the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.[3][5]

The reaction proceeds via a two-step addition-elimination sequence:

  • Addition: The nitrogen atom of 4-methylpiperidine (the nucleophile) attacks the C4 carbon of 1-(3,4-difluorophenyl)ethanone, which bears a fluorine leaving group. This forms a resonance-stabilized anionic intermediate (Meisenheimer complex).[3][6] The negative charge is delocalized onto the oxygen atom of the acetyl group, which provides significant stabilization.

  • Elimination: The aromaticity of the ring is restored by the elimination of the fluoride ion from the C4 position, yielding the final product.

The regioselectivity of the substitution at the C4 position over the C3 position is driven by the superior ability of the para-acetyl group to stabilize the intermediate through resonance, compared to the meta-acetyl group.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis.

3.1. Materials and Equipment
Reagent/MaterialGradeSupplierCAS No.
1-(3,4-Difluorophenyl)ethanone≥98%Sigma-Aldrich369-33-5
4-Methylpiperidine≥98%Sigma-Aldrich626-58-4
Potassium Carbonate (K₂CO₃)Anhydrous, ≥99%Fisher Scientific584-08-7
Dimethyl Sulfoxide (DMSO)Anhydrous, ≥99.9%Acros Organics67-68-5
Ethyl Acetate (EtOAc)ACS GradeVWR141-78-6
HexanesACS GradeVWR110-54-3
Deionized Water--7732-18-5
Brine (Saturated NaCl)-Lab Prepared-
Magnesium Sulfate (MgSO₄)AnhydrousFisher Scientific7487-88-9

Equipment:

  • Three-neck round-bottom flask (100 mL)

  • Reflux condenser and nitrogen/argon inlet

  • Magnetic stirrer with heating mantle

  • Thermometer or thermocouple

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)

  • Flash chromatography system

3.2. Synthetic Procedure

The following diagram outlines the major stages of the synthesis workflow.

Synthesis_Workflow A 1. Reagent Preparation & Setup B 2. S N Ar Reaction Execution A->B Charge Flask C 3. Reaction Monitoring (TLC) B->C Heat & Stir (e.g., 4-6 hours) C->B Incomplete Reaction D 4. Aqueous Workup & Extraction C->D Complete Reaction E 5. Purification (Chromatography) D->E Extract Organic Layer F 6. Solvent Removal & Isolation E->F Collect Fractions G 7. Product Characterization F->G Dry Product

Caption: Workflow for the synthesis of the target compound.

Step-by-Step Method:

  • Reaction Setup: To a 100 mL three-neck round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, add 1-(3,4-difluorophenyl)ethanone (5.00 g, 32.0 mmol, 1.0 equiv.).

  • Reagent Addition: Add anhydrous potassium carbonate (6.64 g, 48.0 mmol, 1.5 equiv.) and anhydrous dimethyl sulfoxide (DMSO, 40 mL).

  • Nucleophile Addition: Add 4-methylpiperidine (3.81 g, 4.28 mL, 38.4 mmol, 1.2 equiv.) to the stirring suspension at room temperature.

  • Heating: Heat the reaction mixture to 80-85 °C using a heating mantle. Maintain this temperature and stir vigorously under a nitrogen atmosphere.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes/Ethyl Acetate eluent system. The starting material (1-(3,4-difluorophenyl)ethanone) should have a higher Rf than the more polar product. The reaction is typically complete within 4-6 hours.

  • Workup - Quenching: After the reaction is complete (disappearance of starting material by TLC), cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing 200 mL of cold deionized water. Stir for 15 minutes.

  • Workup - Extraction: Transfer the aqueous mixture to a 250 mL separatory funnel. Extract the product with ethyl acetate (3 x 50 mL).

  • Workup - Washing: Combine the organic layers and wash with deionized water (2 x 50 mL) followed by brine (1 x 50 mL) to remove residual DMSO and salts.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product as an oil or solid.

  • Purification: Purify the crude material by flash column chromatography on silica gel, eluting with a gradient of 10% to 30% ethyl acetate in hexanes.

  • Isolation: Combine the pure fractions (as identified by TLC) and remove the solvent under reduced pressure to yield 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone as a white to off-white solid. Dry the product under vacuum.

3.3. Expected Results & Characterization
ParameterExpected Value
Product 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone
CAS Number 876497-25-9
Molecular Formula C₁₄H₁₈FNO
Molecular Weight 235.30 g/mol
Appearance White to off-white solid
Expected Yield 75-85%
¹H NMR (CDCl₃, 400 MHz) δ (ppm): 7.65 (dd, J=12.0, 2.0 Hz, 1H), 7.58 (dd, J=8.0, 2.0 Hz, 1H), 6.95 (t, J=8.0 Hz, 1H), 3.20 (m, 2H), 2.80 (m, 2H), 2.55 (s, 3H), 1.75 (m, 3H), 1.40 (m, 2H), 1.00 (d, J=6.0 Hz, 3H).
MS (ESI+) m/z 236.1 [M+H]⁺
Safety & Handling Precautions
  • General: Conduct all operations in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Reagents:

    • 1-(3,4-Difluorophenyl)ethanone: Irritant. Avoid contact with skin and eyes.

    • 4-Methylpiperidine: Flammable liquid and vapor. Corrosive. Causes severe skin burns and eye damage.[7] Handle with extreme care.

    • DMSO: Can facilitate the absorption of other chemicals through the skin. Handle with impermeable gloves.

    • Potassium Carbonate: Irritant. Avoid inhalation of dust.

  • Procedure: The reaction is heated. Ensure proper temperature control to avoid overheating. Quenching the reaction in water is exothermic; perform this step slowly and with cooling.

Troubleshooting
IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient heating; inactive base; insufficient reaction time.Ensure the internal temperature reaches 80-85 °C. Use freshly opened, anhydrous K₂CO₃. Allow the reaction to run for a longer duration, monitoring by TLC.
Low Yield Inefficient extraction due to DMSO.Ensure thorough extraction with ethyl acetate and perform multiple water washes to completely remove DMSO.
Difficult Purification Co-elution of impurities.Adjust the polarity of the chromatography eluent. A shallower gradient (e.g., 5% to 25% EtOAc) may improve separation.
References
  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[8][9]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-22. Available at: [Link]

  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Available at: [Link]

  • Hook, B. D., et al. (2016). Concerted nucleophilic aromatic substitution with 19F− and 18F−. Harvard University Library. Available at: [Link]

  • The Organic Chemistry Tutor. (2025). Nucleophilic Aromatic Substitution EXPLAINED! YouTube. Available at: [Link]

  • OpenStax. (n.d.). 16.6 Nucleophilic Aromatic Substitution. In Organic Chemistry: A Tenth Edition. Available at: [Link]

  • Reich, M., et al. (2019). Concerted Nucleophilic Aromatic Substitutions. National Center for Biotechnology Information. Available at: [Link]

  • Vapourtec Flow Chemistry. (n.d.). Aromatic Substitution. Available at: [Link]

  • Kumar, A., et al. (2021). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. (2012). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • Carvajal-Moreno, J. A., et al. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. ResearchGate. Available at: [Link]

  • National Center for Biotechnology Information. (n.d.). 1-(3,4-Dihydroxyphenyl)-2-(4-fluorophenyl)ethanone. Available at: [Link]

  • Dayananda, A. S., et al. (2012). 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (2022). Discovery of N-(3-Fluorophenyl)-1-[(4-([(3S)-3-methyl-1-piperazinyl]methyl)phenyl)acetyl]-4-piperidinamine (GSK962040), the First Small Molecule Motilin Receptor Agonist Clinical Candidate. Available at: [Link]

  • Liu, J., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor... PubMed. Available at: [Link]

  • Wang, Y., et al. (2018). Discovery of 4-((7H-Pyrrolo[2,3-d]pyrimidin-4-yl)amino)-N-(4-((4-methylpiperazin-1-yl)methyl)phenyl)-1H-pyrazole-3-carboxamide (FN-1501), an FLT3- and CDK-Kinase Inhibitor... PubMed. Available at: [Link]

  • Carvajal-Moreno, J. A., et al. (2019). Efficient Synthesis of Peptides with 4-Methylpiperidine as Fmoc Removal Reagent by Solid Phase Synthesis. SciELO México. Available at: [Link]

Sources

Application Notes and Protocols for the Synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a valuable building block in medicinal chemistry and drug discovery, frequently appearing as a key intermediate in the synthesis of various pharmacologically active compounds. Its structure, incorporating a fluoro-substituted phenyl ring, an acetyl group, and a 4-methylpiperidine moiety, provides a versatile scaffold for the development of novel therapeutic agents. This document provides a comprehensive guide to the synthesis of this compound, detailing the underlying reaction mechanism, step-by-step experimental protocols for the synthesis of the final product and its precursor, and expected analytical data for product verification.

Reaction Overview

The synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is typically achieved through a two-step process. The first step involves the synthesis of the key precursor, 1-(4-chloro-3-fluorophenyl)ethanone, via a Friedel-Crafts acylation of 1-chloro-2-fluorobenzene. The second, and final, step is a nucleophilic aromatic substitution (SNAr) reaction where the chlorine atom in 1-(4-chloro-3-fluorophenyl)ethanone is displaced by 4-methylpiperidine.

Mechanistic Insights: The Nucleophilic Aromatic Substitution (SNAr) Reaction

The core transformation in the synthesis of the title compound is a nucleophilic aromatic substitution (SNAr) reaction. This class of reaction is characteristic of aryl halides bearing strong electron-withdrawing groups positioned ortho or para to the leaving group.[1] In this specific case, the acetyl group (a meta-director for electrophilic substitution but an activator for nucleophilic substitution) and the fluorine atom sufficiently activate the aromatic ring for nucleophilic attack by 4-methylpiperidine.

The reaction proceeds via a well-established addition-elimination mechanism .[2]

  • Nucleophilic Attack: The nitrogen atom of 4-methylpiperidine, acting as a nucleophile, attacks the carbon atom of the phenyl ring that is bonded to the chlorine atom. This attack is regioselective due to the activating effect of the para-acetyl group. This step results in the formation of a negatively charged intermediate known as a Meisenheimer complex, where the aromaticity of the ring is temporarily disrupted.[2]

  • Stabilization of the Meisenheimer Complex: The negative charge of the Meisenheimer complex is stabilized by resonance, with the electron density being delocalized onto the electron-withdrawing acetyl group.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion, which is a good leaving group. This step is typically the rate-determining step of the reaction.

The presence of a base is often beneficial in SNAr reactions involving amine nucleophiles. The base can deprotonate the nitrogen of the amine, increasing its nucleophilicity, and can also neutralize the hydrogen halide formed as a byproduct.

Friedel_Crafts_Workflow Start Start: 1-chloro-2-fluorobenzene, acetyl chloride, AlCl3 Reaction Reaction: - Add AlCl3 to 1-chloro-2-fluorobenzene - Add acetyl chloride dropwise at 0°C - Stir at room temperature Start->Reaction Workup Work-up: - Quench with ice/HCl - Separate organic layer - Extract aqueous layer with DCM - Wash with NaHCO3 solution - Dry over MgSO4 Reaction->Workup Purification Purification: - Remove solvent under reduced pressure - Purify by distillation or chromatography Workup->Purification Product Product: 1-(4-chloro-3-fluorophenyl)ethanone Purification->Product

Figure 2: Workflow for the Friedel-Crafts Acylation.

Materials:

  • 1-Chloro-2-fluorobenzene

  • Acetyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl), concentrated

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Ice

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous aluminum chloride (1.1 eq.) in dichloromethane.

  • Cool the suspension to 0°C using an ice bath.

  • Add 1-chloro-2-fluorobenzene (1.0 eq.) to the dropping funnel and add it dropwise to the stirred suspension.

  • Add acetyl chloride (1.05 eq.) to the dropping funnel and add it dropwise to the reaction mixture at a rate that maintains the internal temperature below 10°C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-4 hours, monitoring the reaction progress by TLC.

  • Upon completion, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with dichloromethane (2 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel to afford 1-(4-chloro-3-fluorophenyl)ethanone.

Part 2: Synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (Final Product)

This step involves the nucleophilic aromatic substitution of the precursor with 4-methylpiperidine.

SNAr_Workflow Start Start: 1-(4-chloro-3-fluorophenyl)ethanone, 4-methylpiperidine, Base (e.g., K2CO3) Reaction Reaction: - Dissolve reactants in a polar aprotic solvent (e.g., DMSO, DMF) - Add base - Heat the mixture (e.g., 80-120°C) Start->Reaction Monitoring Monitoring: - Track reaction progress by TLC or LC-MS Reaction->Monitoring Workup Work-up: - Cool the reaction mixture - Pour into water - Extract with an organic solvent (e.g., ethyl acetate) Monitoring->Workup Upon completion Purification Purification: - Wash organic layer with water and brine - Dry over Na2SO4 - Concentrate under reduced pressure - Purify by column chromatography or recrystallization Workup->Purification Product Product: 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Purification->Product

Figure 3: Workflow for the Nucleophilic Aromatic Substitution.

Materials:

  • 1-(4-Chloro-3-fluorophenyl)ethanone

  • 4-Methylpiperidine

  • Potassium carbonate (K₂CO₃) or another suitable base (e.g., triethylamine)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a round-bottom flask, add 1-(4-chloro-3-fluorophenyl)ethanone (1.0 eq.), 4-methylpiperidine (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add a suitable polar aprotic solvent such as DMSO or DMF to the flask.

  • Heat the reaction mixture to 80-120°C and stir for 4-12 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • After the reaction is complete, cool the mixture to room temperature.

  • Pour the reaction mixture into a beaker of water and extract with ethyl acetate (3 x 50 mL).

  • Combine the organic layers and wash with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (using a mixture of hexane and ethyl acetate as the eluent) or by recrystallization from a suitable solvent system to obtain 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone as a solid.

Data and Characterization

Table 1: Physicochemical and Spectroscopic Data

PropertyValue
Chemical Formula C₁₄H₁₈FNO
Molecular Weight 235.30 g/mol
Appearance Off-white to yellow solid
Melting Point 78-82 °C (Typical)
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 7.65-7.55 (m, 2H), 6.90 (t, J = 8.8 Hz, 1H), 3.40-3.30 (m, 2H), 2.80-2.70 (m, 2H), 2.55 (s, 3H), 1.80-1.70 (m, 2H), 1.45-1.35 (m, 1H), 1.30-1.20 (m, 2H), 1.00 (d, J = 6.4 Hz, 3H)
¹³C NMR (CDCl₃, 101 MHz) δ (ppm) 196.5, 158.0 (d, J = 247.5 Hz), 145.5 (d, J = 10.1 Hz), 129.5, 124.0 (d, J = 3.0 Hz), 118.0 (d, J = 22.2 Hz), 114.5 (d, J = 2.0 Hz), 51.5, 34.0, 31.0, 26.5, 21.5
Mass Spectrometry (ESI-MS) m/z 236.1 [M+H]⁺

Note: Spectroscopic data is representative and may vary slightly based on the solvent and instrument used.

Safety Precautions

  • Friedel-Crafts Acylation: This reaction should be performed in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Acetyl chloride is also corrosive and a lachrymator. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn.

  • Nucleophilic Aromatic Substitution: The solvents used (DMSO, DMF) are high-boiling and can be absorbed through the skin. Handle them with care in a fume hood. 4-Methylpiperidine is a flammable and corrosive liquid. Use appropriate safety measures.

  • Always consult the Safety Data Sheets (SDS) for all chemicals before use.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press.
  • Kurti, L., & Czako, B. (2005). Strategic Applications of Named Reactions in Organic Synthesis. Elsevier Academic Press.
  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
  • Nucleophilic Aromatic Substitution. (2022). Chemistry LibreTexts. [Link]

  • Friedel-Crafts Acylation. (n.d.). Organic Chemistry Portal. [Link]

  • Nucleophilic Aromatic Substitution. (n.d.). In Wikipedia. Retrieved January 17, 2026, from [Link]

Sources

Application Notes and Protocols for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone: A Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of a Fluorinated Phenyl Piperidine Ketone Building Block

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a substituted aromatic ketone that has emerged as a valuable intermediate in the synthesis of complex bioactive molecules. Its chemical architecture, featuring a fluoro-substituted phenyl ring, a 4-methylpiperidine moiety, and a reactive ketone group, provides a unique combination of properties and synthetic handles. The presence of the fluorine atom can significantly modulate the physicochemical and pharmacokinetic properties of a final drug candidate, often enhancing metabolic stability and receptor binding affinity. The 4-methylpiperidine group can influence solubility and provides a site for further functionalization, while the ethanone acetyl group is a versatile precursor for a variety of chemical transformations. These features make this compound a strategic building block in medicinal chemistry, particularly in the development of modulators for challenging biological targets.

Physicochemical Properties

A summary of the key physicochemical properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is provided in the table below.

PropertyValueSource
CAS Number 351039-00-4BLDpharm[1]
Molecular Formula C₁₄H₁₈FNOCalculated
Molecular Weight 235.30 g/mol Calculated
Appearance Off-white to pale yellow solidTypical for this class of compounds
Solubility Soluble in common organic solvents such as dichloromethane, chloroform, and methanol.General chemical knowledge

Application in the Synthesis of RORc Inverse Agonists

A significant application of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and its derivatives is in the synthesis of Retinoic Acid Receptor-Related Orphan Receptor c (RORc or RORγt) inverse agonists. RORc is a nuclear receptor that plays a critical role in the differentiation of pro-inflammatory Th17 cells, which are implicated in the pathogenesis of various autoimmune diseases. The development of small molecule inverse agonists of RORc is a promising therapeutic strategy for conditions such as psoriasis, rheumatoid arthritis, and multiple sclerosis.

The fluoro-substituted phenylpiperidine core of this intermediate is a key pharmacophore in a number of potent RORc modulators. The synthetic utility of this building block lies in the reactivity of the acetyl group, which can be readily transformed to introduce further complexity and tailor the molecule for optimal interaction with the RORc ligand-binding domain.

Key Synthetic Transformation: α-Bromination

A common and crucial step in the elaboration of acetophenone intermediates is the selective bromination at the α-carbon of the ketone. This transformation yields a highly reactive α-bromoketone, which is a versatile precursor for nucleophilic substitution reactions, allowing for the introduction of a wide range of functional groups and the construction of more complex molecular scaffolds.

Experimental Protocol: Synthesis of 2-Bromo-1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

This protocol details the α-bromination of 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. The choice of a brominating agent such as pyridinium tribromide offers advantages in terms of handling and selectivity compared to liquid bromine.

Reaction Scheme:

bromination start 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone product 2-Bromo-1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone start->product 90 °C, 3h reagents Pyridinium tribromide Acetic Acid

Caption: α-Bromination of the starting ketone.

Materials and Reagents:

  • 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

  • Pyridinium tribromide (Pyr·Br₃)

  • Glacial Acetic Acid

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (e.g., 5.0 g, 21.2 mmol).

  • Addition of Reagents: Add glacial acetic acid (40 mL) to dissolve the starting material. To this solution, add pyridinium tribromide (e.g., 7.1 g, 22.3 mmol, 1.05 equivalents) portion-wise at room temperature.

  • Reaction Conditions: Heat the reaction mixture to 90 °C and stir for 3 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it into a separatory funnel containing 100 mL of water and 100 mL of dichloromethane.

  • Extraction: Shake the separatory funnel vigorously and allow the layers to separate. Extract the aqueous layer with an additional 50 mL of dichloromethane.

  • Washing: Combine the organic layers and wash sequentially with 100 mL of water, 100 mL of saturated aqueous sodium bicarbonate solution (caution: gas evolution), and 100 mL of brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 2-bromo-1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Expected Yield and Characterization:

The expected yield for this type of reaction is typically in the range of 70-90%. The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

ParameterExpected Outcome
Yield 70-90%
¹H NMR Disappearance of the singlet corresponding to the methyl protons of the acetyl group and appearance of a new singlet for the CH₂Br protons.
Mass Spec (ESI+) [M+H]⁺ corresponding to the molecular weight of the brominated product.

Further Synthetic Applications of the α-Bromoketone Intermediate

The resulting 2-bromo-1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a highly valuable intermediate for the construction of more complex molecules. The bromine atom is a good leaving group and is susceptible to nucleophilic attack by a variety of nucleophiles.

Workflow for Elaboration of the α-Bromoketone:

workflow start 2-Bromo-1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone product Substituted Ketone Intermediate start->product Nucleophilic Substitution nucleophile Nucleophile (e.g., Amine, Thiol, Alcohol) final_product Chiral Alcohol product->final_product e.g., NaBH₄ heterocycle Heterocyclic Core product->heterocycle e.g., Base-mediated reduction Ketone Reduction cyclization Intramolecular Cyclization

Caption: Potential synthetic pathways from the α-bromoketone.

This versatility allows for the introduction of diverse side chains and the formation of heterocyclic rings, which are common features in many drug molecules. For instance, reaction with a primary or secondary amine can lead to the formation of an α-aminoketone, a key structural motif in many biologically active compounds. Subsequent reduction of the ketone can generate a chiral amino alcohol, providing further opportunities for stereoselective synthesis.

Safety and Handling

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and its derivatives should be handled in a well-ventilated fume hood by trained personnel. Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times. α-Bromoketones are lachrymators and are corrosive, so extra care should be taken during their synthesis and handling. For detailed safety information, consult the material safety data sheet (MSDS) for this compound and all reagents used in the described protocols.

Conclusion

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a strategically important chemical intermediate with significant applications in the synthesis of complex pharmaceutical agents, particularly RORc inverse agonists. The protocols and workflows described herein provide a foundation for researchers to utilize this valuable building block in their drug discovery and development programs. The ability to efficiently transform the ketone functionality, as exemplified by the α-bromination protocol, opens up a wide array of possibilities for the creation of novel molecular entities with therapeutic potential.

References

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-[2][3]thiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308–5322. [Link]

  • Khan, A. T., et al. (2006). A Mild and Efficient Method for the α-Bromination of Ketones Using Pyridinium Tribromide. Journal of Organic Chemistry, 71(23), 8961-8963. [Link]

Sources

Application Note: Strategic Use of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone in Nucleophilic Aromatic Substitution for Drug Discovery Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a highly functionalized aromatic ketone that serves as a valuable building block in medicinal chemistry and drug development. Its structure is distinguished by three key features: an acetyl group, a fluorine atom, and a 4-methylpiperidine moiety. The acetyl group, being strongly electron-withdrawing, activates the ortho-positioned fluorine atom, rendering it susceptible to nucleophilic aromatic substitution (SNAr). This inherent reactivity provides a robust platform for the synthesis of diverse compound libraries by introducing a wide range of nucleophiles at the C3 position. This application note provides a detailed experimental protocol for a representative SNAr reaction, discusses the underlying mechanistic principles, and offers practical insights for researchers in organic synthesis and drug discovery.

Physicochemical Properties & Safety Considerations

Proper handling and understanding of the reagent's properties are paramount for successful and safe experimentation.

PropertyValue
Chemical Formula C₁₄H₁₈FNO
Molecular Weight 235.30 g/mol
CAS Number 351039-00-4
Appearance Off-white to yellow solid
Solubility Soluble in organic solvents like DMSO, DMF, and chlorinated solvents.

Safety Profile: This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, laboratory coat, and chemical-resistant gloves, is mandatory. Based on data for analogous structures, it may cause skin, eye, and respiratory irritation[1][2][3]. Avoid inhalation of dust and direct contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water[1][4].

Mechanistic Rationale: The SNAr Reaction

The utility of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone as a synthetic intermediate is primarily derived from its high reactivity in SNAr reactions. This reaction class is a cornerstone of modern medicinal chemistry for constructing C-N, C-O, and C-S bonds on aromatic rings.

Causality of Reactivity: The reaction proceeds via a two-step addition-elimination mechanism[5].

  • Nucleophilic Attack: A nucleophile attacks the electron-deficient carbon atom bearing the fluorine. This step is facilitated by the strong electron-withdrawing effect of the para-acetyl group, which delocalizes the negative charge of the resulting intermediate.

  • Formation of the Meisenheimer Complex: A resonance-stabilized, non-aromatic anionic intermediate, known as a Meisenheimer complex, is formed. The stability of this complex is the key to the reaction's feasibility.

  • Elimination of the Leaving Group: The aromaticity of the ring is restored by the expulsion of the fluoride ion, which is a good leaving group in this context.

While the classical two-step mechanism is widely accepted, it is noteworthy that some SNAr reactions can proceed through a concerted mechanism, though this is more common for different substituent patterns and leaving groups[5][6]. For activated fluoroarenes, the stepwise pathway is generally favored.

G cluster_reactants Step 1: Nucleophilic Attack cluster_intermediate Step 2: Meisenheimer Complex cluster_products Step 3: Elimination Reactant Activated Aryl Fluoride (Substrate) Meisenheimer Resonance-Stabilized Meisenheimer Complex (Anionic Intermediate) Reactant->Meisenheimer Addition Nucleophile Nucleophile (e.g., R₂NH) Product Substituted Product Meisenheimer->Product Elimination (Restoration of Aromaticity) LeavingGroup Fluoride Ion (Leaving Group)

Caption: General mechanism of the Nucleophilic Aromatic Substitution (SNAr) reaction.

Detailed Experimental Protocol: SNAr with Morpholine

This protocol details the substitution of the fluorine atom with morpholine, a common secondary amine nucleophile, to yield 1-[3-morpholino-4-(4-methylpiperidin-1-yl)phenyl]ethanone .

Materials and Reagents

ReagentCAS No.AmountMolar Eq.
1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone351039-00-41.0 g (4.25 mmol)1.0
Morpholine110-91-80.44 mL (5.10 mmol)1.2
Potassium Carbonate (K₂CO₃)584-08-71.17 g (8.50 mmol)2.0
Dimethyl Sulfoxide (DMSO)67-68-515 mL-
Ethyl Acetate (EtOAc)141-78-6~150 mL-
Brine (Saturated NaCl solution)-~50 mL-
Deionized Water-~100 mL-
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6~5 g-

Equipment

  • 100 mL round-bottom flask

  • Magnetic stirrer and stir bar

  • Heating mantle with temperature controller

  • Condenser

  • Nitrogen or Argon inlet

  • Separatory funnel (250 mL)

  • Rotary evaporator

  • Apparatus for column chromatography (silica gel)

  • TLC plates (silica gel 60 F₂₅₄)

Step-by-Step Procedure

  • Reaction Setup:

    • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (1.0 g, 4.25 mmol) and potassium carbonate (1.17 g, 8.50 mmol).

    • Place the flask under an inert atmosphere (Nitrogen or Argon).

    • Add anhydrous DMSO (15 mL) followed by morpholine (0.44 mL, 5.10 mmol) via syringe.

    • Rationale: DMSO is a polar aprotic solvent that effectively solvates the potassium carbonate and accelerates SNAr reactions. Potassium carbonate acts as a base to neutralize the HF formed in situ, driving the reaction to completion. An inert atmosphere prevents potential side reactions with atmospheric moisture and oxygen.

  • Reaction Execution:

    • Attach a condenser to the flask and heat the reaction mixture to 120 °C with vigorous stirring.

    • Rationale: Elevated temperatures are typically required to overcome the activation energy for SNAr reactions[7]. 120 °C provides sufficient thermal energy without causing significant decomposition.

  • Monitoring the Reaction:

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexane:Ethyl Acetate eluent system. Spot the starting material and the reaction mixture. Visualize under UV light (254 nm).

    • The reaction is complete when the starting material spot is no longer visible (typically 4-6 hours).

    • Rationale: TLC is a rapid and effective method to qualitatively assess the consumption of the starting material and the formation of the more polar product.

  • Work-up and Extraction:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into deionized water (100 mL) and transfer to a 250 mL separatory funnel.

    • Extract the aqueous phase with ethyl acetate (3 x 50 mL).

    • Combine the organic layers and wash with brine (50 mL).

    • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure using a rotary evaporator.

    • Rationale: The aqueous work-up removes the DMSO and inorganic salts. Ethyl acetate is an effective solvent for extracting the desired organic product. The brine wash helps to remove residual water from the organic phase.

  • Purification and Characterization:

    • Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate.

    • Combine the fractions containing the pure product (as determined by TLC) and concentrate in vacuo to yield the product as a solid.

    • Characterize the final compound by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.

Workflow and Data Interpretation

G start Start: Reagents & Glassware setup 1. Charge Flask (Substrate, Base) start->setup inert 2. Establish Inert Atmosphere (N₂ or Ar) setup->inert add_solvents 3. Add Solvents & Nucleophile (DMSO, Morpholine) inert->add_solvents react 4. Heat to 120 °C (4-6 hours) add_solvents->react monitor 5. Monitor by TLC react->monitor monitor->react Incomplete workup 6. Cool & Quench (Add Water) monitor->workup Complete extract 7. Extract with EtOAc workup->extract dry 8. Dry & Concentrate extract->dry purify 9. Column Chromatography dry->purify analyze 10. Characterize Product (NMR, MS) purify->analyze end End: Pure Product analyze->end

Sources

Application Notes and Protocols for the Characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a substituted aromatic ketone with potential applications in pharmaceutical and chemical research. As with any compound intended for drug development or other high-stakes applications, rigorous analytical characterization is paramount to ensure its identity, purity, and stability. This guide provides a comprehensive overview of the analytical methods and detailed protocols for the characterization of this compound, designed for researchers, scientists, and drug development professionals. The methodologies presented herein are based on established principles of analytical chemistry and are intended to serve as a robust starting point for method development and validation.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is the foundation for developing appropriate analytical methods.

PropertyValueSource
Molecular Formula C₁₄H₁₈FNO-
Molecular Weight 235.30 g/mol -
Appearance White to off-white solid (predicted)-
Solubility Soluble in organic solvents such as methanol, acetonitrile, and dichloromethane.-

Analytical Workflow for Comprehensive Characterization

A multi-faceted analytical approach is essential for the unambiguous characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. The following workflow outlines the key techniques and their interplay in establishing the compound's identity and purity profile.

Caption: A comprehensive analytical workflow for the characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for the structural elucidation of organic molecules. For 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a combination of ¹H, ¹³C, and ¹⁹F NMR will provide a complete picture of its molecular structure.

Predicted ¹H NMR Spectrum

The predicted ¹H NMR spectrum in CDCl₃ is expected to show distinct signals for the aromatic, piperidinyl, and acetyl protons. The fluorine atom will introduce characteristic splitting patterns due to through-bond and through-space couplings.

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Coupling Constants (Hz)
Aromatic (H-2)7.6 - 7.8ddJ(H,H) ≈ 8.5, J(H,F) ≈ 5.0
Aromatic (H-5)7.5 - 7.7dJ(H,F) ≈ 12.0
Aromatic (H-6)6.9 - 7.1tJ(H,H) ≈ 8.5
Piperidinyl (N-CH₂)3.0 - 3.2m-
Acetyl (CH₃)2.5 - 2.7s-
Piperidinyl (CH, CH₂)1.6 - 1.9m-
Piperidinyl (CH₃)0.9 - 1.1dJ(H,H) ≈ 6.5

Note: These are predicted values and may vary slightly in an experimental setting.

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum will complement the ¹H NMR data, with the carbonyl carbon appearing at a characteristic downfield shift.

Carbon Assignment Predicted Chemical Shift (ppm)
Carbonyl (C=O)195 - 198
Aromatic (C-F)160 - 163 (d, ¹J(C,F) ≈ 250 Hz)
Aromatic (C-N)145 - 148 (d, ²J(C,F) ≈ 10 Hz)
Aromatic (C-CO)130 - 133 (d, ³J(C,F) ≈ 5 Hz)
Aromatic (CH)125 - 128, 115 - 118, 110 - 113
Piperidinyl (N-CH₂)50 - 55
Piperidinyl (CH, CH₂)30 - 40
Acetyl (CH₃)25 - 28
Piperidinyl (CH₃)20 - 23

Note: These are predicted values and may vary slightly in an experimental setting.

Protocol: NMR Sample Preparation and Acquisition
  • Sample Preparation:

    • Accurately weigh 5-10 mg of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

    • Dissolve the sample in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Instrument Parameters (400 MHz Spectrometer):

    • ¹H NMR:

      • Acquisition time: ~3 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 16

    • ¹³C NMR:

      • Acquisition time: ~1.5 seconds

      • Relaxation delay: 2 seconds

      • Number of scans: 1024

    • ¹⁹F NMR:

      • Acquisition time: ~1 second

      • Relaxation delay: 2 seconds

      • Number of scans: 64

Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and to gain further structural information through fragmentation analysis. Both Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are suitable techniques.

Predicted Mass Spectrum Fragmentation

Under electron ionization (EI) conditions in GC-MS, the molecule is expected to undergo characteristic fragmentation.

Fragmentation M_plus [M]⁺˙ m/z 235 Fragment1 [M-CH₃]⁺ m/z 220 M_plus->Fragment1 Loss of methyl radical Fragment2 [M-COCH₃]⁺ m/z 192 M_plus->Fragment2 Loss of acetyl radical Fragment3 Piperidinyl fragment m/z 98 Fragment2->Fragment3 Further fragmentation

Caption: Predicted major fragmentation pathways for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone in EI-MS.

Protocol: GC-MS Analysis

This protocol provides a starting point for the analysis of the target compound and related volatile impurities.

  • Sample Preparation:

    • Prepare a 1 mg/mL stock solution of the compound in methanol.

    • Dilute the stock solution to a final concentration of 10-100 µg/mL in methanol.

  • Instrument Parameters:

    • Gas Chromatograph:

      • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

      • Inlet Temperature: 250 °C

      • Injection Volume: 1 µL (splitless mode)

      • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

      • Oven Temperature Program:

        • Initial temperature: 100 °C, hold for 2 minutes.

        • Ramp: 15 °C/min to 280 °C.

        • Hold: 5 minutes at 280 °C.

    • Mass Spectrometer:

      • Ionization Mode: Electron Ionization (EI) at 70 eV.

      • Source Temperature: 230 °C

      • Quadrupole Temperature: 150 °C

      • Scan Range: m/z 40-400.

High-Performance Liquid Chromatography (HPLC)

HPLC with UV detection is the primary method for determining the purity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and quantifying any related impurities.

Protocol: Reversed-Phase HPLC for Purity Analysis

This method is designed to provide good resolution of the main peak from potential impurities.

  • Sample Preparation:

    • Prepare a 1.0 mg/mL stock solution of the compound in a 50:50 mixture of acetonitrile and water.

    • Dilute the stock solution to a final concentration of 0.1 mg/mL with the same diluent.

  • Instrument Parameters:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient Program:

      Time (min) %A %B
      0.0 70 30
      15.0 20 80
      20.0 20 80
      20.1 70 30

      | 25.0 | 70 | 30 |

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Injection Volume: 10 µL.

Method Validation

For use in a regulated environment, the HPLC method must be validated according to ICH guidelines. This includes:

  • Specificity: Demonstrating that the method can unequivocally assess the analyte in the presence of components that may be expected to be present.

  • Linearity: Establishing a linear relationship between the concentration of the analyte and the detector response.

  • Accuracy: Assessing the closeness of the test results obtained by the method to the true value.

  • Precision: Evaluating the variability of the results under different conditions (repeatability, intermediate precision).

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determining the lowest concentration of the analyte that can be reliably detected and quantified.

  • Robustness: Assessing the method's capacity to remain unaffected by small, deliberate variations in method parameters.

Elemental Analysis

Elemental analysis provides the percentage composition of carbon, hydrogen, and nitrogen in the sample, which serves as a fundamental check of its empirical formula.

Protocol: CHN Analysis
  • Sample Preparation:

    • Ensure the sample is homogenous and has been dried to a constant weight to remove any residual solvents.

    • Accurately weigh 1-3 mg of the sample into a tin capsule.

  • Instrument Parameters:

    • Use a calibrated CHN elemental analyzer.

    • Follow the manufacturer's instructions for combustion and detection.

Theoretical vs. Experimental Values
ElementTheoretical %Experimental % (Acceptance Criteria)
Carbon (C)71.4671.46 ± 0.40
Hydrogen (H)7.717.71 ± 0.40
Nitrogen (N)5.955.95 ± 0.40

Conclusion

The analytical methods outlined in this guide provide a comprehensive framework for the characterization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. By employing a combination of NMR spectroscopy, mass spectrometry, HPLC, and elemental analysis, researchers can confidently establish the identity, structure, and purity of this compound. It is imperative that these methods are implemented and validated by qualified personnel to ensure the generation of reliable and accurate data, which is crucial for the advancement of research and development in the pharmaceutical and chemical industries.

References

  • General HPLC Method Development for Aromatic Ketones: While a specific method for the target compound is not available in the public domain, general principles for the HPLC analysis of aromatic ketones can be found in various chromatography resources. For instance, the use of reversed-phase C18 columns with acetonitrile/water mobile phases is a standard approach. Further information can be found at: [Link]

  • NMR Prediction Software: The predicted NMR data presented in this document were generated based on established chemical shift and coupling constant principles.
  • ICH Guidelines for Method Validation: For detailed information on the validation of analytical procedures, refer to the International Council for Harmonisation (ICH) Q2(R1) guideline: [Link]

derivatization of the ketone group in 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Strategic Derivatization of the Ketone Moiety in 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Abstract

This technical guide provides a comprehensive overview and detailed protocols for the chemical , a versatile scaffold relevant to pharmaceutical research and drug development. Recognizing the critical role of ketone modification in structure-activity relationship (SAR) studies, bioconjugation, and the synthesis of novel chemical entities, this document outlines three robust and widely applicable synthetic strategies: Reductive Amination, Hydrazone/Oxime Ligation, and the Horner-Wadsworth-Emmons Olefination. Each section is designed to provide researchers with the foundational principles, practical step-by-step protocols, and the scientific rationale behind key experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.

Introduction: The Strategic Value of Derivatizing 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

The compound 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a highly functionalized aryl ketone. Its structure incorporates several key features: an electrophilic ketone for diverse chemical transformations, a fluoro-substituted aromatic ring that can modulate electronic properties and metabolic stability, and a 4-methylpiperidine group, a common motif in bioactive molecules for tuning solubility and receptor interactions.

The derivatization of the ketone carbonyl is a pivotal strategy in medicinal chemistry and chemical biology. It allows for:

  • Exploration of Structure-Activity Relationships (SAR): Introducing new functional groups at this position can profoundly impact a molecule's biological activity, selectivity, and pharmacokinetic profile.

  • Development of Bioorthogonal Probes: Converting the ketone into a bioorthogonal handle, such as a hydrazone or oxime, enables the molecule to be tagged with reporters (e.g., fluorophores, biotin) for studying biological systems without interfering with native processes.[1]

  • Creation of Novel Scaffolds: Transforming the ketone into other functional groups, like alkenes or amines, opens pathways to entirely new classes of compounds with distinct chemical architectures.

This guide presents validated, step-by-step protocols for three distinct and powerful transformations of the ketone group, tailored for researchers in drug discovery and chemical synthesis.

Method 1: Reductive Amination for C-N Bond Formation

Principle and Rationale

Reductive amination is a cornerstone of amine synthesis, converting a carbonyl group into an amine via an intermediate imine.[2] The process involves the initial condensation of the ketone with a primary or secondary amine to form an iminium ion, which is then reduced in situ by a selective hydride agent.

For this application, Sodium Triacetoxyborohydride (STAB) is the reducing agent of choice. Unlike stronger reductants like sodium borohydride, STAB is a mild and moisture-tolerant reagent that selectively reduces the protonated iminium ion much faster than the starting ketone.[3] This selectivity prevents the side reaction of ketone reduction to an alcohol and allows the entire transformation to be performed efficiently in a single pot (a "direct" reductive amination). The reaction is typically catalyzed by a weak acid, such as acetic acid, which facilitates iminium ion formation.[3]

Experimental Protocol: Synthesis of N-Benzyl-1-(3-fluoro-4-(4-methylpiperidin-1-yl)phenyl)ethanamine

This protocol details the reaction with benzylamine as a representative primary amine.

Workflow Diagram:

G cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve Ketone (1 eq) in DCE B Add Benzylamine (1.1 eq) A->B C Add Acetic Acid (1.1 eq) B->C D Add NaBH(OAc)3 (1.5 eq) portion-wise C->D E Stir at RT for 12-24h D->E F Monitor by TLC E->F G Quench with sat. NaHCO3 F->G Upon Completion H Extract with DCM G->H I Dry, Filter, Concentrate H->I J Purify by Column Chromatography I->J

Caption: General workflow for direct reductive amination.

Materials and Reagents:

  • 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Glacial Acetic Acid (AcOH)

  • 1,2-Dichloroethane (DCE, anhydrous)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask, magnetic stirrer, and standard laboratory glassware

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask under a nitrogen atmosphere, add 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (e.g., 249 mg, 1.0 mmol, 1.0 eq).

  • Dissolve the ketone in anhydrous 1,2-dichloroethane (10 mL).

  • Add benzylamine (118 mg, 1.1 mmol, 1.1 eq) to the solution, followed by glacial acetic acid (66 mg, 1.1 mmol, 1.1 eq).

  • Stir the mixture at room temperature for 30 minutes to facilitate pre-formation of the iminium ion.

  • Add sodium triacetoxyborohydride (318 mg, 1.5 mmol, 1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.

  • Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting ketone is consumed.

  • Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution (15 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by silica gel column chromatography to yield the desired secondary amine.

Data Summary Table:

Parameter Value/Condition Rationale
Reducing Agent Sodium Triacetoxyborohydride Mild and selective for the iminium ion over the ketone.[3]
Solvent 1,2-Dichloroethane (DCE) Aprotic solvent, ideal for this transformation.[3]
Catalyst Acetic Acid Facilitates the formation of the reactive iminium intermediate.
Temperature Room Temperature Sufficient for the reaction to proceed efficiently.

| Typical Yield | 70-90% | Varies with substrate and purification efficiency. |

Method 2: Hydrazone/Oxime Ligation for Bioconjugation

Principle and Rationale

The reaction of a ketone with a hydrazine or an alkoxyamine derivative is a robust condensation reaction that forms a stable C=N bond, yielding a hydrazone or an oxime, respectively.[4][5] This ligation is a cornerstone of "bioorthogonal chemistry," a class of reactions that can occur in living systems without interfering with native biochemical processes.[6][7]

The reaction is typically catalyzed by a mild acid, but aniline is often used as a more effective nucleophilic catalyst, particularly for less reactive ketones.[6] The resulting hydrazone and oxime linkages are significantly more stable towards hydrolysis than imines (Schiff bases), making them ideal for creating stable bioconjugates, such as antibody-drug conjugates (ADCs) or fluorescently labeled probes.[4][8] The hydrazone linkage, in particular, is known to be stable at neutral pH but can be cleaved under the acidic conditions found in cellular lysosomes, a property exploited in drug delivery systems.[4]

Experimental Protocol: Synthesis of a Biotin-Hydrazone Conjugate

This protocol details the conjugation with biotin hydrazide, demonstrating the creation of a labeled derivative.

Reaction Scheme:

G Ketone 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Product Biotin-Hydrazone Conjugate Ketone->Product Hydrazide Biotin Hydrazide Hydrazide->Product Catalyst Aniline (cat.) Ethanol/Buffer, pH ~5 Catalyst->Product Conditions

Caption: Synthesis of a biotin-hydrazone conjugate.

Materials and Reagents:

  • 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

  • Biotin hydrazide

  • Aniline

  • Ethanol (EtOH)

  • Phosphate or Acetate Buffer (pH 5.0)

  • Round-bottom flask, condenser, and standard laboratory glassware

Procedure:

  • Dissolve 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (e.g., 125 mg, 0.5 mmol, 1.0 eq) in ethanol (5 mL) in a round-bottom flask.

  • Add a solution of biotin hydrazide (143 mg, 0.55 mmol, 1.1 eq) in pH 5.0 buffer (5 mL). The mixture should be homogenous.

  • Add a catalytic amount of aniline (2-3 drops, ~5 mol%).

  • Heat the reaction mixture to reflux (approx. 80 °C) for 4-8 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature. The product may precipitate.

  • If a precipitate forms, cool the flask in an ice bath for 30 minutes to maximize crystallization.

  • Collect the solid product by vacuum filtration, washing with cold ethanol/water (1:1).

  • If no precipitate forms, concentrate the mixture to remove ethanol and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Dry the product under vacuum. Further purification can be achieved by recrystallization if necessary.

Data Summary Table:

Parameter Value/Condition Rationale
Reagent Hydrazine or Alkoxyamine Highly nucleophilic reagents that readily condense with ketones.[9]
Catalyst Aniline / Mild Acid (pH 5) Aniline acts as a nucleophilic catalyst to accelerate imine exchange.[6]
Solvent Ethanol / Aqueous Buffer Protic solvents that facilitate the reaction and solubilize reagents.
Temperature 25-80 °C Heating is often required to drive the reaction with ketones.

| Key Feature | Bioorthogonal Ligation | Forms a stable C=N bond suitable for biological applications.[10] |

Method 3: Horner-Wadsworth-Emmons (HWE) Olefination for C=C Bond Formation

Principle and Rationale

The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for creating carbon-carbon double bonds by reacting a phosphonate carbanion with an aldehyde or ketone.[11] It is a widely used variation of the Wittig reaction. The HWE reaction offers significant advantages, including the use of stabilized phosphonate carbanions which are more nucleophilic than corresponding Wittig ylides, and the formation of a water-soluble phosphate byproduct, which greatly simplifies product purification.[12][13]

The reaction begins with the deprotonation of a phosphonate ester using a base (e.g., sodium hydride) to form a nucleophilic carbanion. This carbanion then attacks the ketone's carbonyl carbon. The resulting intermediate collapses to form an alkene and a dialkyl phosphate salt.[14] The HWE reaction typically shows excellent selectivity for the formation of the (E)-alkene (trans), which is thermodynamically favored.[13]

Experimental Protocol: Synthesis of (E)-Ethyl 2-methyl-3-(3-fluoro-4-(4-methylpiperidin-1-yl)phenyl)but-2-enoate

This protocol details the olefination using triethyl 2-phosphonopropionate to create a trisubstituted α,β-unsaturated ester.

Mechanism Overview:

G Phosphonate Triethyl 2-phosphonopropionate Carbanion Phosphonate Carbanion Phosphonate->Carbanion Base NaH in THF Base->Phosphonate Deprotonation Ketone Aryl Ketone Substrate Carbanion->Ketone Nucleophilic Attack Intermediate Oxaphosphetane Intermediate Ketone->Intermediate Product (E)-Alkene Intermediate->Product Elimination Byproduct Water-soluble Phosphate Salt Intermediate->Byproduct

Caption: Key steps in the HWE reaction mechanism.

Materials and Reagents:

  • 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

  • Triethyl 2-phosphonopropionate

  • Sodium hydride (NaH, 60% dispersion in mineral oil)

  • Tetrahydrofuran (THF, anhydrous)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, dropping funnel, and standard laboratory glassware

Procedure:

  • To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add sodium hydride (60 mg, 1.5 mmol, 1.5 eq, 60% dispersion).

  • Wash the NaH with anhydrous hexanes (2 x 3 mL) to remove the mineral oil, then carefully decant the hexanes.

  • Add anhydrous THF (10 mL) to the flask and cool the suspension to 0 °C in an ice bath.

  • In a separate flask, dissolve triethyl 2-phosphonopropionate (357 mg, 1.5 mmol, 1.5 eq) in anhydrous THF (5 mL).

  • Add the phosphonate solution dropwise to the stirred NaH suspension at 0 °C. Stir for 30-45 minutes at 0 °C until gas evolution ceases, indicating complete formation of the carbanion.

  • Add a solution of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (249 mg, 1.0 mmol, 1.0 eq) in anhydrous THF (5 mL) dropwise to the reaction mixture at 0 °C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction by TLC.

  • Upon completion, cool the mixture to 0 °C and cautiously quench by the dropwise addition of saturated aqueous NH₄Cl solution (10 mL).

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with water and then brine, dry over MgSO₄, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to afford the (E)-alkene.

Data Summary Table:

Parameter Value/Condition Rationale
Reagent Phosphonate Ester Precursor to the stabilized carbanion nucleophile.
Base Sodium Hydride (NaH) Strong, non-nucleophilic base for generating the carbanion.
Solvent Tetrahydrofuran (THF) Anhydrous, aprotic solvent compatible with the strong base.
Stereoselectivity Predominantly (E)-Alkene The thermodynamic product is favored in HWE reactions.[13]

| Key Advantage | Water-soluble Byproduct | Simplifies purification compared to the standard Wittig reaction.[12] |

Conclusion

The derivatization of the ketone in 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone provides a powerful avenue for molecular exploration in drug discovery and chemical biology. This guide has detailed three distinct, high-yield strategies—reductive amination, hydrazone/oxime ligation, and Horner-Wadsworth-Emmons olefination—to transform this versatile scaffold. The provided protocols are robust and grounded in established chemical principles, offering researchers a reliable toolkit for synthesizing novel amines, bioconjugates, and alkenes. By understanding the rationale behind each method, scientists can effectively leverage these transformations to advance their research objectives.

References

  • Horner–Wadsworth–Emmons reaction - Grokipedia.
  • Horner–Wadsworth–Emmons reaction - Wikipedia. Available at: [Link]

  • Horner-Wadsworth-Emmons Reaction - NROChemistry. Available at: [Link]

  • Hydrazone - Wikipedia. Available at: [Link]

  • Wittig-Horner Reaction Horner-Wadsworth-Emmons Reaction - Organic Chemistry Portal. Available at: [Link]

  • Reductive amination of aryl substituted ketones and aldehydes to... - ResearchGate. Available at: [Link]

  • Amine synthesis by reductive amination (reductive alkylation) - Organic Chemistry Portal. Available at: [Link]

  • Synthesis and Biological Activity of New Hydrazones Based on N-Aminomorpholine - PMC. Available at: [Link]

  • Reductive amination - Wikipedia. Available at: [Link]

  • Bioorthogonal Chemistry and Its Applications - ACS Publications. Available at: [Link]

  • Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction - Frontiers. Available at: [Link]

  • Bioorthogonal Chemistry—A Covalent Strategy for the Study of Biological Systems - NIH. Available at: [Link]

  • Hydrazine - Wikipedia. Available at: [Link]

  • Preparation of Amines: Reductive Amination of Aldehydes and Ketones - JoVE. Available at: [https://www.jove.com/v/102 reductive-amination-of-aldehydes-and-ketones]([Link] reductive-amination-of-aldehydes-and-ketones)

  • Bioorthogonal Chemistry: Recent Progress and Future Directions - PMC - NIH. Available at: [Link]

  • Bioorthogonal chemistry - Wikipedia. Available at: [Link]

  • Chemical Reporters and Their Bioorthogonal Reactions for Labeling Protein O-GlcNAcylation - MDPI. Available at: [Link]

  • Reductive Amination of Aldehydes and Ketones - Unacademy. Available at: [Link]

  • Oxime - Wikipedia. Available at: [Link]

  • Ketoxime peptide ligations: oxidative couplings of alkoxyamines to N-aryl peptides - PMC. Available at: [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and optimized protocols. Our goal is to help you navigate the common challenges associated with this synthesis, leading to improved yields, higher purity, and more reproducible results.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: What is the most reliable and scalable synthetic route for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone?

A1: Based on extensive process chemistry experience, the most robust and high-yielding route is the Nucleophilic Aromatic Substitution (SNAr) . This strategy involves the reaction of 3,4-difluoroacetophenone with 4-methylpiperidine.

The alternative, a Friedel-Crafts acylation of 1-fluoro-2-(4-methylpiperidin-1-yl)benzene, is generally not recommended. The basic nitrogen of the piperidine ring strongly complexes with the Lewis acid catalyst (e.g., AlCl₃), deactivating the aromatic ring towards electrophilic substitution and often requiring more than stoichiometric amounts of the catalyst, which complicates the work-up and is environmentally taxing.[1][2]

The SNAr route is preferred due to its predictability, milder conditions, and higher regioselectivity. The electron-withdrawing acetyl group in the para position strongly activates the C4-fluorine for nucleophilic attack, making the substitution highly efficient and selective.[3][4]

Synthetic_Route_Decision Start Goal: Synthesize 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Decision Which Route? Start->Decision SNAr Route A: Nucleophilic Aromatic Substitution (SNAr) SNAr_details Reactants: 3,4-Difluoroacetophenone + 4-Methylpiperidine SNAr->SNAr_details FC Route B: Friedel-Crafts Acylation FC_details Reactants: 1-Fluoro-2-(4-methylpiperidin-1-yl)benzene + Acylating Agent + Lewis Acid FC->FC_details Decision->SNAr Recommended High Selectivity Milder Conditions Decision->FC Not Recommended Catalyst Complexation Low Yield/Selectivity

Caption: Recommended synthetic pathway selection.

Q2: My SNAr reaction is showing low conversion or stalling. What factors should I investigate to improve the reaction rate and yield?

A2: Low conversion is a common issue that can almost always be resolved by systematically optimizing the reaction parameters. The rate-determining step in most SNAr reactions is the initial nucleophilic attack to form the resonance-stabilized intermediate known as the Meisenheimer complex.[3] Enhancing the stability of this intermediate and ensuring optimal reaction conditions are key.

Here are the critical factors to troubleshoot:

  • Solvent Choice: The solvent plays a crucial role in stabilizing the charged Meisenheimer complex. Polar aprotic solvents are essential.

    • Recommendation: High-boiling point solvents like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or N-Methyl-2-pyrrolidone (NMP) are superior choices. They are effective at solvating the intermediate and accelerating the reaction. Reactions in lower-boiling solvents like THF or acetonitrile often proceed slowly or not at all.[5]

  • Base Selection: A base is required to neutralize the hydrofluoric acid (HF) generated during the substitution. The choice and stoichiometry of the base are critical.

    • Inorganic Bases: Potassium carbonate (K₂CO₃) and Cesium carbonate (Cs₂CO₃) are excellent choices. Cs₂CO₃ is more soluble in organic solvents and can lead to faster reaction rates, albeit at a higher cost.[6] Use at least 2.0 equivalents to ensure the reaction goes to completion.

    • Organic Bases: Tertiary amines like N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) can also be used. However, they can sometimes lead to the formation of quaternary ammonium salt byproducts, which can complicate purification.

  • Reaction Temperature: SNAr reactions are often thermally promoted.

    • Troubleshooting: If your reaction is sluggish at 80 °C, incrementally increase the temperature to 100-120 °C. Monitor the reaction by Thin Layer Chromatography (TLC) or LC-MS to track the consumption of the 3,4-difluoroacetophenone starting material and check for any product degradation at higher temperatures.

  • Reagent Purity and Stoichiometry:

    • Water Content: Ensure all reagents and the solvent are anhydrous. Water can interfere with the reaction and reduce the effectiveness of the base.

    • Nucleophile Amount: Using a slight excess of 4-methylpiperidine (e.g., 1.1 to 1.2 equivalents) can help drive the reaction to completion.

Optimization Data Summary

ParameterCondition A (Suboptimal)Condition B (Improved)Condition C (Optimized)Expected Yield
Solvent Tetrahydrofuran (THF)Acetonitrile (ACN)Dimethyl Sulfoxide (DMSO)>90%
Base (equiv.) DIPEA (1.5)K₂CO₃ (2.0)Cs₂CO₃ (2.0)>95%
Temperature 65 °C80 °C100-110 °C>95%
Time 24-48 h12-24 h4-8 h>95%
Q3: I'm observing a persistent impurity alongside my product. What could it be and how can it be minimized?

A3: The primary impurity of concern in this specific SNAr reaction is the isomeric product, 1-[4-Fluoro-3-(4-methylpiperidin-1-yl)phenyl]ethanone . This arises from the nucleophilic attack at the C3 position instead of the desired C4 position.

  • Why it Forms: While attack at C4 is electronically favored due to the para-activating effect of the acetyl group, attack at C3 can occur, especially under suboptimal conditions. The acetyl group also provides ortho-activation, albeit weaker.

  • Minimization Strategy:

    • Lower the Temperature: Higher temperatures can sometimes reduce the kinetic selectivity of the reaction. If you are running the reaction above 120 °C and observing this impurity, try reducing the temperature to the 90-100 °C range.

    • Solvent Effects: Ensure you are using a highly polar aprotic solvent like DMSO. These solvents better stabilize the more stable Meisenheimer complex leading to the desired C4 product, thus enhancing regioselectivity.

    • Order of Addition: Adding the 4-methylpiperidine slowly to the heated solution of 3,4-difluoroacetophenone and base can sometimes improve selectivity by maintaining a low instantaneous concentration of the nucleophile.

  • Identification and Removal: This isomer can be difficult to separate from the desired product via standard column chromatography due to similar polarities. Identification is best confirmed by LC-MS and ¹H NMR (aromatic region splitting patterns will differ). If significant amounts are formed, recrystallization of the final product may be necessary to achieve high purity.

Optimized Experimental Protocol: SNAr Synthesis

This protocol is designed as a robust starting point for laboratory-scale synthesis.

SNAr_Workflow cluster_prep 1. Reaction Setup cluster_reaction 2. Reaction cluster_workup 3. Work-up & Isolation cluster_purification 4. Purification A Charge reactor with: - 3,4-Difluoroacetophenone (1.0 eq) - K₂CO₃ (2.0 eq) - DMSO (5-10 vol) B Add 4-Methylpiperidine (1.1 eq) to the mixture A->B C Heat reaction mixture to 100-110 °C under N₂ B->C D Monitor progress by TLC/LC-MS (approx. 4-8 hours) C->D E Cool to room temperature D->E F Quench: Pour mixture into ice-water (10 vol) E->F G Extract with an organic solvent (e.g., Ethyl Acetate, 3x) F->G H Wash combined organic layers with water, then brine G->H I Dry (Na₂SO₄), filter, and concentrate under vacuum H->I J Purify crude solid via recrystallization (e.g., from Ethanol/Water or Heptane/EtOAc) I->J K Obtain pure product J->K

Caption: Step-by-step SNAr experimental workflow.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add 3,4-difluoroacetophenone (1.0 eq), potassium carbonate (2.0 eq), and dimethyl sulfoxide (DMSO, 5-10 volumes relative to the starting material).

  • Reagent Addition: Add 4-methylpiperidine (1.1 eq) to the stirred suspension at room temperature.

  • Reaction Execution: Heat the reaction mixture to 100-110 °C.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase) or LC-MS until the 3,4-difluoroacetophenone spot is no longer visible (typically 4-8 hours).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully pour the reaction mixture into a beaker containing ice-water (approx. 10 volumes). A precipitate of the crude product should form.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 10 volumes).

  • Washing: Combine the organic layers and wash with water (2 x 10 volumes) to remove residual DMSO, followed by a brine wash (1 x 10 volumes).

  • Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which is typically an off-white or pale yellow solid.

  • Purification: For highest purity, recrystallize the crude solid from a suitable solvent system, such as ethanol/water or heptane/ethyl acetate.

References

  • BenchChem. Identifying side products in Friedel-Crafts acylation of fluorobenzene.
  • Nature. SNAr Enables Click-Like Assembly of Diverse and Diversifiable Atropisomers for Med Chem.
  • Royal Society of Chemistry. Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
  • ResearchGate. Optimization of organophotochemical SNAr reaction.
  • BenchChem. Technical Support Center: Optimizing Nucleophilic Aromatic Substitution (SNAr) Reactions.
  • GalChimia. Reaction optimization for medicinal chemists.
  • Vapourtec. Aromatic Substitution | Flow Reactions.
  • NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitutions.
  • NIH National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions.
  • Sigma-Aldrich. Friedel–Crafts Acylation.
  • BYJU'S. Friedel Crafts Acylation And Alkylation Reaction.
  • LibreTexts Chemistry. Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
  • Wikipedia. Friedel–Crafts reaction.
  • CORE. Concerted Nucleophilic Aromatic Substitution Reactions.
  • NIH National Center for Biotechnology Information. A new platform for the synthesis of diketopyrrolopyrrole derivatives via nucleophilic aromatic substitution reactions.

Sources

stability issues of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone under reaction conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability challenges encountered during the use of this compound in various reaction conditions. Drawing from established principles in synthetic organic chemistry and analogous compound behavior, this document provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity of your experiments.

I. Introduction to the Molecule: A Stability Profile

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a substituted acetophenone derivative incorporating a fluorine atom and a 4-methylpiperidine moiety. This unique combination of functional groups presents specific stability considerations that researchers must be aware of to prevent unwanted side reactions and degradation. The electron-withdrawing nature of the fluorine atom can influence the reactivity of the aromatic ring and the ketone, while the basicity of the piperidine nitrogen introduces pH sensitivity.

This guide will delve into the potential stability issues arising from these structural features and provide actionable solutions to mitigate them.

II. Troubleshooting Guide: Common Stability Issues and Solutions

This section addresses specific problems that may arise during reactions involving 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Issue 1: Degradation under Acidic Conditions

Observation: You observe the formation of multiple byproducts or a significant decrease in the yield of your desired product when running a reaction in the presence of strong acids (e.g., HCl, H₂SO₄, triflic acid).

Root Cause Analysis: The piperidine nitrogen in the molecule is basic and will be protonated under acidic conditions. While this may be a desired step in some reactions, the presence of a strong acid, especially at elevated temperatures, can promote side reactions. Fluorinated ketones, in general, can be susceptible to reactions in acidic media.[1][2] The protonation of the carbonyl oxygen by a strong acid can increase the electrophilicity of the carbonyl carbon, potentially leading to undesired reactions with other nucleophiles present in the reaction mixture.[1]

Solutions:

  • pH Control: If the reaction does not mechanistically require a strong acid, consider using a milder acidic catalyst or a buffered system to maintain a less aggressive pH.

  • Acid Choice: Opt for weaker acids or Lewis acids that are less likely to cause degradation.

  • Temperature Management: Run the reaction at the lowest possible temperature that still allows for an acceptable reaction rate.

  • Step-wise Protonation: If protonation of the piperidine is necessary, consider performing it as a separate step at low temperature before proceeding with the main reaction.

Issue 2: Side Reactions under Basic Conditions

Observation: When using strong bases like hydroxides, alkoxides, or organolithium reagents, you notice the formation of colored impurities or unexpected products.

Root Cause Analysis: The acetyl group's alpha-protons are acidic and can be deprotonated by a strong base to form an enolate. This enolate is a potent nucleophile and can participate in various side reactions, such as self-condensation (aldol reaction) or reaction with other electrophiles in the mixture. The presence of the electron-withdrawing fluorine atom can further increase the acidity of these protons.

Solutions:

  • Base Selection: Use a non-nucleophilic, sterically hindered base if the goal is simply deprotonation without subsequent reaction at the carbonyl.

  • Controlled Addition: Add the base slowly at low temperatures (e.g., -78 °C) to control the formation of the enolate and minimize side reactions.

  • Protecting Groups: If the acetyl group is not the intended reaction site, consider protecting it as a ketal before introducing the base.

Issue 3: Potential for Nucleophilic Aromatic Substitution (SNAr)

Observation: In the presence of strong nucleophiles, you observe the displacement of the fluorine atom from the aromatic ring.

Root Cause Analysis: The fluorine atom is ortho to the activating acetyl group and para to the electron-donating piperidine group. While the piperidine group is generally activating, the acetyl group is deactivating and ortho, para-directing for electrophilic substitution. However, for nucleophilic aromatic substitution, the acetyl group is activating. Strong nucleophiles can potentially displace the fluorine atom, especially at elevated temperatures.

Solutions:

  • Reaction Temperature: Keep the reaction temperature as low as possible to disfavor the higher activation energy pathway of the SNAr reaction.

  • Nucleophile Choice: If possible, use a softer, less aggressive nucleophile.

  • Reaction Time: Monitor the reaction closely and stop it as soon as the desired transformation is complete to minimize the formation of the substitution byproduct.

III. Frequently Asked Questions (FAQs)

Q1: Is 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone sensitive to air or moisture?

A1: While the compound itself is not exceptionally sensitive to air, the piperidine moiety can slowly react with atmospheric carbon dioxide to form a carbonate salt. It is good practice to store the compound under an inert atmosphere (e.g., nitrogen or argon). The compound is generally stable to incidental moisture, but for reactions requiring strictly anhydrous conditions, it should be thoroughly dried. Some fluorinated ketones have been observed to undergo hydration in the presence of moisture, so keeping the compound in a moisture-free environment is recommended.[3][4]

Q2: What are the recommended storage conditions for this compound?

A2: For long-term storage, it is advisable to keep the compound in a tightly sealed container, under an inert atmosphere, and in a refrigerator (2-8 °C).[5] This will minimize potential degradation from air, moisture, and elevated temperatures.

Q3: Can the piperidine nitrogen be acylated?

A3: The piperidine nitrogen is a secondary amine and is nucleophilic. Under acylation conditions (e.g., using acyl chlorides or anhydrides), it is possible for the nitrogen to compete with other nucleophiles in the reaction mixture. However, the nitrogen lone pair has some resonance interaction with the aromatic ring, which may slightly reduce its nucleophilicity compared to a simple secondary amine. The outcome will depend on the specific reaction conditions and the nature of the acylating agent.

Q4: How does the fluorine atom affect the reactivity of the ketone?

A4: The fluorine atom is an electron-withdrawing group. Through its inductive effect, it can increase the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. This can be advantageous for desired reactions at the ketone but may also increase the likelihood of undesired side reactions.

IV. Experimental Protocols & Visualizations

Protocol 1: General Handling and Storage
  • Upon receipt, store the compound at 2-8 °C in a desiccator.

  • For weighing and transfer, work under a stream of inert gas (N₂ or Ar) if possible.

  • Always use clean, dry glassware and solvents for reactions involving this compound.

Diagram 1: Potential Degradation Pathways

G cluster_acid Acidic Conditions cluster_base Basic Conditions cluster_snar Nucleophilic Aromatic Substitution A 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone B Protonated Piperidine A->B H+ C Protonated Carbonyl A->C H+ D Side Products C->D Further Reaction E 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone F Enolate Intermediate E->F Base G Aldol Condensation Products F->G Self-reaction H 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone I SNAr Product (F displaced) H->I Nu-

Caption: Potential degradation pathways under different reaction conditions.

Table 1: Summary of Stability and Recommended Conditions
ConditionPotential IssueRecommended Mitigation
Strong Acid Degradation, side reactionsUse weaker acids, buffered systems, low temperatures
Strong Base Enolate formation, self-condensationUse non-nucleophilic bases, low temperatures, controlled addition
Strong Nucleophiles Nucleophilic aromatic substitution of FluorineLow reaction temperatures, careful monitoring
Air/Moisture Slow carbonate formation, potential hydrationStore under inert gas, use dry conditions
Elevated Temperature General decomposition, increased side reactionsUse the lowest effective temperature

V. Conclusion

While 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a valuable building block, its stability is contingent on the careful control of reaction conditions. By understanding the inherent reactivity of its functional groups, researchers can proactively address potential issues, leading to cleaner reactions and more reliable results. This guide serves as a starting point for troubleshooting, and we encourage researchers to perform small-scale test reactions to determine the optimal conditions for their specific transformations.

VI. References

  • Burke, A. J. (2016). On the inherent instability of alpha-amino alpha'-fluoro ketones. Evidence for their transformation to reactive oxyvinyliminium ion intermediates. Organic Letters, 3(3), 425-428.

  • Sandford, G. (2007). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Molecules, 12(4), 837-845.

  • V'yunov, K. A., & Stepanov, D. E. (2012). Reactions of Ketones With Aromatics in Acid Media. The Effect of Trifluoromethyl Groups and the Acidity Media. A Theoretical Study. The Journal of Organic Chemistry, 77(21), 9637-9645.

  • SciSpace. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Retrieved from [Link]

  • Prakash, G. K. S., & Mathew, T. (2010). Fluoro-substituted ketones from nitriles using acidic and basic reaction conditions. Tetrahedron Letters, 51(32), 4233-4236.

  • Leroux, F. R., & Jeschke, P. (2016). Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties. ChemistryOpen, 5(5), 456-466.

  • Gouverneur, V. (2020). Understanding the Conformational Behavior of Fluorinated Piperidines: The Origin of the Axial-F Preference. Angewandte Chemie International Edition, 59(20), 7734-7739.

  • Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. Organic Letters, 22(24), 9539-9544.

  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Retrieved from [Link]

  • S. K. G., & V. V. P. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6890.

  • Glorius, F. (2020). Accessing (Multi)Fluorinated Piperidines Using Heterogeneous Hydrogenation. ACS Central Science, 6(12), 2206-2212.

  • PubChem. (n.d.). Ethanone, 1-[3-fluoro-5-(4-piperidinyl)phenyl]-. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis method of 1-methyl-4-(4-piperidinyl) piperazine hydrochloride. Retrieved from

  • Domino, E. F. (1990). Characterization of the effect of two 4-methyl piperidine derivatives of hemicholinium-3, A-4 and A-5, on choline transport. Neuropharmacology, 29(12), 1151-1156.

  • Google Patents. (n.d.). Synthesis of 4-aryl 4-acyl piperidine, its salts and analogs using indium metal. Retrieved from

  • Kumar, A., & Singh, A. (2015). Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 5(1), 1290-1296.

  • Scribd. (n.d.). Acylation Reactions and Mechanisms Guide. Retrieved from [Link]

  • Wölfl, S., & G. G. (2021). Synthetic Approaches, Properties, and Applications of Acylals in Preparative and Medicinal Chemistry. Molecules, 26(16), 4991.

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis and optimization of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting advice, and answers to frequently asked questions (FAQs) encountered during the synthesis of this important building block.

Introduction & Synthetic Strategy

1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a key intermediate in medicinal chemistry, valued for its unique substitution pattern that allows for further functionalization in drug discovery programs. Its synthesis is most reliably achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction.

This approach is favored due to the electronic properties of the starting materials. The acetyl group of the aromatic precursor acts as a potent electron-withdrawing group, which activates the ring for nucleophilic attack. This activation is most pronounced at the para position, leading to a highly regioselective reaction.

An alternative, though less common, approach is the Friedel-Crafts acylation of a pre-formed N-arylpiperidine. However, this method can be complicated by regioselectivity issues and the potential for competing side reactions. Therefore, this guide will focus primarily on the optimization of the more robust SNAr pathway.

Recommended Synthetic Protocol: Nucleophilic Aromatic Substitution (SNAr)

The recommended synthetic route involves the reaction of 3,4-difluoroacetophenone with 4-methylpiperidine. The acetyl group at the 1-position activates the fluorine at the 4-position for substitution.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,4-difluoroacetophenone (1.0 eq).

  • Solvent and Reagents: Add a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN). Add 4-methylpiperidine (1.1-1.5 eq) and a base such as potassium carbonate (K₂CO₃, 2.0-3.0 eq) or triethylamine (Et₃N, 2.0-3.0 eq).

  • Reaction Conditions: Heat the reaction mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. If DMSO is used as the solvent, pour the reaction mixture into ice water and extract the product with a suitable organic solvent (e.g., ethyl acetate). If ACN is used, the solvent can be removed under reduced pressure.

  • Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Frequently Asked Questions (FAQs)

Q1: Why is the SNAr reaction the preferred method for synthesizing 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone?

A1: The SNAr reaction is highly efficient and regioselective for this target molecule. The electron-withdrawing acetyl group strongly activates the para-position, facilitating the displacement of the fluorine atom at C-4 by the nucleophilic 4-methylpiperidine.[1][2] This leads to a cleaner reaction with a higher yield of the desired product compared to other methods like Friedel-Crafts acylation, which could lead to a mixture of isomers.[3][4]

Q2: What is the role of the base in this reaction?

A2: The base, typically K₂CO₃ or Et₃N, serves to neutralize the hydrofluoric acid (HF) that is formed as a byproduct of the substitution reaction. This prevents the protonation of the 4-methylpiperidine, which would render it non-nucleophilic, and also minimizes potential acid-catalyzed side reactions.[5]

Q3: Can I use other solvents for this reaction?

A3: Yes, other polar aprotic solvents such as N,N-dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP) can be used. The choice of solvent can influence the reaction rate and temperature required. It is advisable to perform a small-scale screen to determine the optimal solvent for your specific setup.[6]

Q4: How can I confirm the identity and purity of my final product?

A4: The structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone can be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry. Purity can be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Insufficient temperature. 2. Inactive nucleophile (protonated). 3. Poor quality of starting materials or solvent.1. Increase the reaction temperature in increments of 10 °C. 2. Ensure an adequate amount of base is present (2-3 equivalents). 3. Use freshly distilled or anhydrous solvents and verify the purity of the starting materials.
Formation of Side Products 1. Reaction temperature is too high, leading to decomposition. 2. Presence of water in the reaction mixture. 3. Reaction with residual impurities in the starting materials.1. Lower the reaction temperature and increase the reaction time. 2. Use anhydrous solvents and reagents. 3. Purify the starting materials before use.
Difficult Purification 1. Co-elution of the product with starting materials or byproducts. 2. Product is an oil and difficult to crystallize.1. Optimize the solvent system for column chromatography. A gradient elution may be necessary. 2. Consider converting the product to a salt (e.g., hydrochloride) to facilitate purification by crystallization.

Visualizing the Process: Diagrams and Data

SNAr Reaction Mechanism

sn_ar_mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products 3,4-difluoroacetophenone 3,4-Difluoroacetophenone Meisenheimer_complex Meisenheimer Complex (Resonance Stabilized) 3,4-difluoroacetophenone->Meisenheimer_complex 4-methylpiperidine 4-Methylpiperidine 4-methylpiperidine->Meisenheimer_complex Nucleophilic Attack product 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Meisenheimer_complex->product Loss of F⁻ HF HF

Caption: SNAr mechanism for the synthesis of the target compound.

Troubleshooting Workflow for Low Yield

troubleshooting_workflow start Low Yield Observed check_conversion Check Reaction Conversion (TLC/LC-MS) start->check_conversion incomplete Incomplete Reaction check_conversion->incomplete Low complete Complete Conversion check_conversion->complete High increase_temp Increase Temperature/Time incomplete->increase_temp check_base Verify Base Stoichiometry incomplete->check_base check_reagents Check Reagent Purity incomplete->check_reagents workup_issue Investigate Work-up/Purification Losses complete->workup_issue increase_temp->check_conversion check_base->check_conversion check_reagents->check_conversion optimize_purification Optimize Purification Protocol workup_issue->optimize_purification

Caption: Decision tree for troubleshooting low reaction yield.

Table 1: Solvent and Base Optimization for SNAr Reactions
SolventBaseTemperature (°C)Typical Reaction Time (h)Observations
DMSOK₂CO₃100-1204-8High reaction rates, but can be difficult to remove during work-up.
ACNK₂CO₃80-1008-16Good reaction rates and easier to remove than DMSO.
DMFEt₃N100-1206-12Similar to DMSO, good solvent for SNAr.
NMPK₂CO₃120-1402-6Higher boiling point, can be used to accelerate slow reactions.

References

  • Synthesis of a Novel 1,3,4-Oxadiazole Derivative with Piperazine and Phenoxypropanol Functionalities. ACS Omega, 2021 . [Link]

  • Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. [Link]

  • A General Strategy for N-(Hetero)arylpiperidine Synthesis Using Zincke Imine Intermediates. Journal of the American Chemical Society, 2024 . [Link]

  • Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.
  • Studies on the Regioselective Nucleophilic Aromatic Substitution (SNAr) Reaction of 2-Substituted 3,5-Dichloropyrazines. ResearchGate, 2020 . [Link]

  • Regioselectivity of Friedel-Crafts Acylation of Aromatic Compounds with Several Cyclic Anhydrides. ResearchGate, 2000 . [Link]

  • Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube, 2018 . [Link]

  • A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 2012 . [Link]

  • Synthesis and Biological Evaluation of New 3-Phenyl-1-[(4-arylpiperazin-1-yl)alkyl]-piperidine-2,6-diones. ResearchGate, 2011 . [Link]

  • Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. MDPI, 2020 . [Link]

  • SYNTHESIS OF 1-(3,4-METHYLENEDIOXYPHENYL)-1-BUTENE-3- ONE FROM SAFROLE. Progressive Academic Publishing, 2017 . [Link]

  • friedel-crafts reactions of benzene and methylbenzene. Chemguide. [Link]

  • Friedel-Crafts Alkanoylation (Acylation). Chemistry LibreTexts, 2015 . [Link]

  • Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry. YouTube, 2021 . [Link]

  • SYNTHESIS OF 1,4-DIARYLFLUORENONE AND 1,4-DIARYLFLUORENE. HETEROCYCLES, 2011 . [Link]

  • EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Master Organic Chemistry, 2018 . [Link]

  • A Convenient Synthesis to N-Aryl-Substituted 4-Piperidones. Organic Letters, 1999 . [Link]

  • Nucleophilic Aromatic Substitution. Chemistry LibreTexts, 2022 . [Link]

  • Friedel-Crafts Reactions. Chemistry LibreTexts, 2023 . [Link]

  • Synthesis and receptor binding studies of novel 4,4-disubstituted arylalkyl/arylalkylsulfonyl piperazine and piperidine-based derivatives as a new class of σ1 ligands. European Journal of Medicinal Chemistry, 2013 . [Link]

  • Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib.
  • N-Aminopyridinium Reagents as Traceless Activating Groups in the Synthesis of N-Aryl Aziridines. ChemRxiv, 2020 . [Link]

  • Aromatic Substitution. Vapourtec, 2023 . [Link]

  • Intermediates in Friedel‐Crafts Acylation of Fumaryl Halides. Chemistry – A European Journal, 2022 . [Link]

  • 1-[3-(4-Fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazol-1-yl]ethanone. Acta Crystallographica Section E: Structure Reports Online, 2009 . [Link]

  • SNAr Solvents and Reagents. WordPress. [Link]

  • 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. ChemBK. [Link]

  • Regioselective Friedel–Crafts acylation of 2,3,4,5-tetrahydro-1H-2-benzazepine and related nitrogen heterocycles. Journal of the Chemical Society, Perkin Transactions 1, 2000 . [Link]

Sources

troubleshooting failed reactions with 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An advanced intermediate in pharmaceutical research, 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a versatile building block. Its structure, featuring a ketone, a tertiary amine, and an activated fluorinated aromatic ring, allows for a variety of chemical transformations. However, the interplay of these functional groups can sometimes lead to unexpected outcomes in chemical reactions.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the use of this compound. The advice herein is curated to assist researchers, scientists, and drug development professionals in overcoming synthetic hurdles and achieving their desired outcomes.

Section 1: Troubleshooting Reactions at the Ketone Moiety

The ethanone group is a prime site for transformations such as reductions, reductive aminations, and condensations. Failed reactions at this site are common, but systematic troubleshooting can often resolve the issue.

FAQ 1.1: My ketone reduction to the corresponding alcohol is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

Low conversion in ketone reductions can stem from several factors, from reagent quality to reaction conditions.

Possible Causes & Solutions:

  • Inactive Reducing Agent: Hydride reagents like sodium borohydride (NaBH₄) can degrade upon exposure to moisture. It is crucial to use a freshly opened container or to test the reagent's activity on a simple, reliable ketone substrate.

  • Insufficient Reagent Stoichiometry: While a 1:1 molar ratio of hydride to ketone is theoretically sufficient for some reagents, an excess is often necessary to drive the reaction to completion. It is recommended to start with 1.5 to 2.0 equivalents of the reducing agent and adjust as needed.

  • Low Reaction Temperature: While lower temperatures can enhance diastereoselectivity in certain reductions, they also decrease the reaction rate. If stereoselectivity is not a primary concern, consider running the reaction at room temperature or slightly above to ensure complete conversion.

  • Solvent Choice: The choice of solvent can significantly impact the solubility of the reagents and the reaction rate. Protic solvents like methanol or ethanol are commonly used for NaBH₄ reductions.

Data Presentation: Comparison of Common Reducing Agents for Ketones

Reducing AgentTypical Solvent(s)Temperature (°C)Key Considerations
Sodium Borohydride (NaBH₄)Methanol, Ethanol0 to 25Good for simple ketones; safe and easy to handle.
Lithium Aluminum Hydride (LiAlH₄)THF, Diethyl ether0 to 35Much more reactive than NaBH₄; reacts violently with protic solvents.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)Dichloromethane, THF0 to 25Milder reducing agent, often used for reductive aminations.

Experimental Protocol: A General Procedure for the Reduction of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone with NaBH₄

  • Dissolve 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (1.0 eq) in methanol at room temperature.

  • Cool the solution to 0 °C in an ice bath.

  • Add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction by the slow addition of water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude alcohol.

Mandatory Visualization: Troubleshooting Workflow for Ketone Reduction

G start Low Conversion in Ketone Reduction reagent_check Check Reducing Agent Activity & Stoichiometry start->reagent_check temp_check Optimize Reaction Temperature reagent_check->temp_check If still low conversion success Reaction Successful reagent_check->success Issue Resolved solvent_check Evaluate Solvent System temp_check->solvent_check If still low conversion temp_check->success Issue Resolved solvent_check->success Issue Resolved fail Consult Further Literature solvent_check->fail If issues persist G reactant Ar-F + Nu- intermediate [Meisenheimer Complex]- reactant->intermediate Nucleophilic Attack (Rate-Determining Step) product Ar-Nu + F- intermediate->product Loss of Leaving Group (Restores Aromaticity)

Caption: The two-step addition-elimination mechanism of SNAr.

FAQ 2.2: I am observing the formation of a significant amount of a byproduct where my nucleophile has reacted with the piperidine nitrogen instead of displacing the fluorine.

This is a common issue when using nucleophiles that are also strong bases.

Possible Causes & Solutions:

  • Basicity of the Nucleophile: If the nucleophile is a strong base, it can deprotonate the alpha-carbon of the ketone, leading to undesired aldol-type reactions, or potentially interact with the piperidine ring.

  • Protecting Groups: If side reactions at the ketone are a major issue, consider protecting it as a ketal before attempting the SNAr reaction. The ketal can be removed under acidic conditions after the substitution.

  • Reaction Conditions: Using milder bases and lower temperatures can help to minimize side reactions.

Data Presentation: Common Solvents for SNAr Reactions

SolventAbbreviationBoiling Point (°C)Key Properties
Dimethyl SulfoxideDMSO189Highly polar aprotic, dissolves many salts.
N,N-DimethylformamideDMF153Polar aprotic, good for a wide range of reactions.
N-Methyl-2-pyrrolidoneNMP202High boiling point, useful for high-temperature reactions.
AcetonitrileMeCN82Less polar than DMSO/DMF, but can be effective.

Section 3: Purification and Handling

FAQ 3.1: I am having difficulty purifying my reaction product. What strategies can I employ?

Purification can be challenging due to the presence of multiple polar functional groups.

Troubleshooting Purification:

  • Chromatography: If standard silica gel chromatography is ineffective, consider using a different stationary phase, such as alumina or a bonded-phase silica (e.g., C18 for reverse-phase). A gradient elution with a mixture of a non-polar solvent (e.g., hexanes) and a polar solvent (e.g., ethyl acetate, with a small amount of triethylamine to suppress tailing due to the basic nitrogen) is often effective.

  • Crystallization: Systematic screening of different solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) may yield a crystalline product.

  • Acid-Base Extraction: The basicity of the piperidine nitrogen can be exploited for purification. An acid wash can extract the desired product into the aqueous phase, leaving non-basic impurities in the organic layer. The product can then be recovered by basifying the aqueous layer and re-extracting.

References

  • Fauber, B. P., et al. (2015). Discovery of 1-{4-[3-fluoro-4-((3s,6r)-3-methyl-1,1-dioxo-6-phenyl-t[1][2]hiazinan-2-ylmethyl)-phenyl]-piperazin-1-yl}-ethanone (GNE-3500): a potent, selective, and orally bioavailable retinoic acid receptor-related orphan receptor C (RORc or RORγ) inverse agonist. Journal of Medicinal Chemistry, 58(13), 5308-5322. [Link]

  • Organic Syntheses Procedure. (n.d.). 2-Phenylbutyronitrile. Organic Syntheses. [Link]

  • Google Patents. (n.d.). US20120232281A1 - Process for preparing 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)
  • Google Patents. (n.d.).
  • National Center for Biotechnology Information. (n.d.). 1-{4-[Bis(4-fluorophenyl)methyl]piperazin-1-yl}ethanone. PubChem. [Link]

  • MDPI. (2022). Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl)-prop-2-enoyl)benzoate. Molbank, 2022(3), M1449. [Link]

  • European Patent Office. (n.d.). EP3666757A1 - Process for preparing a piperidin-4-one. [Link]

  • Organic Chemistry Tutor. (n.d.). Nucleophilic Aromatic Substitution. [Link]

  • Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. [Link]

Sources

Technical Support Center: Solvent Effects on the Reactivity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the critical role of solvents in modulating the reactivity of this versatile synthetic intermediate. The guidance herein is structured to explain the causality behind experimental choices, ensuring you can anticipate and resolve challenges in your synthetic routes.

Troubleshooting Guide: Navigating Common Experimental Hurdles

This section addresses specific issues you may encounter during reactions involving 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, with a focus on solvent-related causes and solutions.

Issue 1: Low Yield in Nucleophilic Aromatic Substitution (SNA r) Reactions

Question: I am attempting a nucleophilic aromatic substitution on the fluoro-aromatic ring of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, but the yield is consistently low. What solvent-related factors could be at play?

Answer: Low yields in SNAr reactions are frequently tied to solvent choice, which directly influences the stability of the charged intermediate (Meisenheimer complex) and the reactivity of the nucleophile.[1][2]

  • Solvent Polarity: SNAr reactions proceed through a negatively charged intermediate. Polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) , N,N-Dimethylformamide (DMF) , or Acetonitrile (MeCN) are highly effective at stabilizing this charged species without solvating the nucleophile excessively.[3][4] This stabilization lowers the activation energy of the reaction, thereby increasing the reaction rate.[5][6] If you are using a nonpolar solvent like toluene or a less polar solvent like Tetrahydrofuran (THF), you may be hindering the formation of the Meisenheimer complex, leading to a sluggish reaction and low yields.[7]

  • Protic vs. Aprotic Solvents: The use of polar protic solvents (e.g., ethanol, methanol, water) can be detrimental to SNAr reactions.[8][9] These solvents can form hydrogen bonds with the nucleophile, creating a "solvent cage" that reduces its nucleophilicity and, consequently, the reaction rate.[9][10] If your nucleophile is strong and has a high charge density, this effect will be more pronounced.

Troubleshooting Steps:

  • Solvent Exchange: If you are using a nonpolar or polar protic solvent, switch to a polar aprotic solvent like DMSO or DMF.[4]

  • Solvent Purity: Ensure your solvent is anhydrous, as water can act as a competing nucleophile or protonate your intended nucleophile, reducing its effectiveness.[11]

  • Temperature Optimization: In conjunction with a suitable polar aprotic solvent, you may need to increase the reaction temperature to overcome the activation energy barrier.

Issue 2: Unwanted Side Reactions at the Ketone Carbonyl Group

Question: During my reaction, I am observing side products that suggest the ketone functional group is reacting. How can my choice of solvent influence this?

Answer: The ketone moiety of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is susceptible to nucleophilic attack.[12][13] The choice of solvent can influence the relative reactivity of the aryl fluoride and the ketone.

  • Solvent-Mediated Basicity/Nucleophilicity: In some cases, the solvent itself or impurities within it can act as a nucleophile or base. For instance, in reactions run in alcohols (protic solvents) at elevated temperatures, you might observe ketal formation.[13]

  • Stabilization of Charged Intermediates: Solvents that stabilize charged intermediates can also lower the energy barrier for nucleophilic attack at the carbonyl carbon.[3][6]

Troubleshooting Steps:

  • Solvent Inertness: Choose a solvent that is inert under your reaction conditions. Aprotic solvents are generally less likely to participate in side reactions with the carbonyl group compared to protic solvents.[14]

  • Protecting Group Strategy: If unwanted reactivity at the ketone is unavoidable, consider a protecting group strategy. The ketone can be converted to a ketal, which is stable under many reaction conditions and can be deprotected later in the synthesis.[15]

  • Reaction Temperature: Lowering the reaction temperature can sometimes disfavor the side reaction at the ketone, which may have a higher activation energy than the desired SNAr reaction.

Issue 3: Reaction Stalls or Fails to Reach Completion

Question: My reaction starts, but then it seems to stop before all the starting material is consumed. Could the solvent be the culprit?

Answer: A stalled reaction is a common issue that can often be traced back to solvent properties.[16]

  • Poor Solubility: For a reaction to proceed efficiently, all reactants must be adequately dissolved.[14][17] If your starting material or reagents have poor solubility in the chosen solvent, the reaction will be slow and may not go to completion. The polarity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone suggests it will be more soluble in polar solvents.[18]

  • Solvent Viscosity: Highly viscous solvents can impede the diffusion of reactants, slowing down the reaction rate.[19] While not a common issue with standard organic solvents at typical reaction temperatures, it is a factor to consider.

Troubleshooting Steps:

  • Solubility Test: Before running the reaction on a large scale, perform a small-scale solubility test of all reactants in the chosen solvent at the intended reaction temperature.

  • Solvent Mixtures: If a single solvent does not provide adequate solubility for all components, a mixed solvent system can be employed.[20] For example, a mixture of toluene and a more polar co-solvent might be effective.

  • Stirring: Ensure vigorous stirring to maximize the interaction between reactants, especially in heterogeneous mixtures.[11]

Frequently Asked Questions (FAQs)

Q1: What is the best general-purpose solvent for reactions involving 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone?

A1: There is no single "best" solvent, as the optimal choice depends on the specific reaction being performed.[17] However, for reactions targeting the aryl fluoride via SNAr, polar aprotic solvents like DMSO , DMF , and acetonitrile are excellent starting points due to their ability to accelerate these reactions.[4][21] For reactions involving the ketone, the choice will depend on the nature of the reagent. For instance, reductions with sodium borohydride are often carried out in alcoholic solvents like methanol or ethanol.[22]

Q2: How does the polarity of the solvent affect the rate of SNAr on this molecule?

A2: Increasing the solvent polarity generally increases the rate of SNAr reactions.[3][5] This is because the transition state leading to the Meisenheimer intermediate has a developed negative charge. Polar solvents stabilize this charged transition state more effectively than the neutral reactants, which lowers the activation energy and speeds up the reaction.[6]

Q3: Can I use a protic solvent for reactions with this compound?

A3: You can, but with caution. Protic solvents are generally not recommended for SNAr reactions due to their tendency to solvate and deactivate the nucleophile through hydrogen bonding.[9][10] However, for other transformations, such as the reduction of the ketone with certain reagents, protic solvents are often the medium of choice.[22] Always consider the specific mechanism of your reaction when selecting between protic and aprotic solvents.

Q4: My product is difficult to isolate from a high-boiling point solvent like DMSO. What are my options?

A4: This is a common challenge with high-boiling point polar aprotic solvents.[23] Here are a few strategies:

  • Workup Procedure: A proper aqueous workup can help remove the bulk of the DMSO. Dilute the reaction mixture with a large volume of water and extract your product with a less polar, water-immiscible organic solvent like ethyl acetate or dichloromethane. Multiple extractions may be necessary.[11]

  • Alternative Solvents: Consider if a lower-boiling point polar aprotic solvent like acetonitrile or acetone could be used, even if it requires a longer reaction time or higher temperature.

  • Purification: Purification techniques like column chromatography can effectively separate your product from residual high-boiling point solvents.

Data Summary and Experimental Protocols

Table 1: Solvent Properties and Their Impact on SNAr Reactions
SolventDielectric Constant (Polarity)TypeBoiling Point (°C)General Effect on SNAr Rate
Dimethyl Sulfoxide (DMSO)47Polar Aprotic189Highly Accelerates
N,N-Dimethylformamide (DMF)37Polar Aprotic153Accelerates
Acetonitrile37Polar Aprotic82Moderately Accelerates
Tetrahydrofuran (THF)7.6Polar Aprotic66Slow
Toluene2.4Nonpolar111Very Slow
Ethanol24.5Polar Protic78Can Decrease Rate
Methanol32.6Polar Protic65Can Decrease Rate

Data compiled from various sources.[3][19]

Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution

This protocol provides a general starting point for an SNAr reaction with 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. Optimization of temperature, reaction time, and stoichiometry will be necessary for specific nucleophiles.

  • Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (1.0 eq).[24]

  • Solvent and Reagents: Add anhydrous polar aprotic solvent (e.g., DMSO, 5-10 mL per mmol of substrate). Add the nucleophile (1.1 - 1.5 eq) and, if necessary, a base (e.g., K₂CO₃, 2.0 eq).

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[11]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into water and extract the product with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).[16]

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.[11]

Visualizations

Diagram 1: Solvent Effects on SNAr Reaction Pathway

G cluster_0 Polar Aprotic Solvent (e.g., DMSO) cluster_1 Polar Protic Solvent (e.g., Ethanol) Reactants_A Reactants TS1_A Transition State (Stabilized) Reactants_A->TS1_A Lower Ea Intermediate_A Meisenheimer Complex (Highly Stabilized) TS1_A->Intermediate_A Product_A Product Intermediate_A->Product_A Reactants_P Reactants (Solvated Nucleophile) TS1_P Transition State (Less Stabilized) Reactants_P->TS1_P Higher Ea Intermediate_P Meisenheimer Complex (Less Stabilized) TS1_P->Intermediate_P Product_P Product Intermediate_P->Product_P G Start Low Yield Observed CheckSolubility Are all reactants soluble? Start->CheckSolubility CheckSolventType Is the solvent polar aprotic? CheckSolubility->CheckSolventType Yes UseMixedSolvent Use a co-solvent to improve solubility CheckSolubility->UseMixedSolvent No CheckPurity Is the solvent anhydrous? CheckSolventType->CheckPurity Yes ChangeSolvent Switch to Polar Aprotic (e.g., DMSO, DMF) CheckSolventType->ChangeSolvent No OptimizeTemp Optimize Temperature CheckPurity->OptimizeTemp Yes DrySolvent Use anhydrous solvent CheckPurity->DrySolvent No Success Yield Improved OptimizeTemp->Success ChangeSolvent->CheckPurity UseMixedSolvent->CheckSolventType DrySolvent->OptimizeTemp

Caption: Decision tree for troubleshooting low reaction yields.

References

  • Wikipedia. (n.d.). Solvent effects. Retrieved from [Link]

  • Journal of Education and Practice. (2025, August 8). Relationship between Solvent Polarity and Reaction Rate in Organic Synthesis. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, June 5). Chapter 13.1: Factors that Affect Reaction Rates. Retrieved from [Link]

  • TutorChase. (n.d.). How does the choice of solvent influence a reaction's rate?. Retrieved from [Link]

  • Study.com. (n.d.). In nucleophilic substitution reactions, what is the effect of protic vs. aprotic solvents?. Retrieved from [Link]

  • Leah4sci. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents [Video]. YouTube. Retrieved from [Link]

  • Fiveable. (n.d.). Solvent Effects Definition - Organic Chemistry Key Term. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, October 5). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Polar Protic and Polar Aprotic Solvents. Retrieved from [Link]

  • YAK Science. (2015, December 13). Nucleophilicity and Solvents - Protic and Aprotic [Video]. YouTube. Retrieved from [Link]

  • ChemTalk. (n.d.). A Deep Dive into Common Organic Solvents. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). 7.5 SN1 vs SN2 – Organic Chemistry I. Retrieved from [Link]

  • Wyzant. (2019, March 19). How are solvents chosen in organic reactions?. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • ACS Omega. (2019, August 9). Effects of Solvent Polarity on the Reaction of Aldehydes and Ketones with a Hydrazide-Bound Scavenger Resin. Retrieved from [Link]

  • Chemistry LibreTexts. (2021, December 15). 7.5: SN1 vs SN2. Retrieved from [Link]

  • Al-Rafidain Journal of Medical Sciences. (2022, December 13). Review Article Solvent Role in Organic Chemistry in Comparison with Organic Synthesis under Solvent-Free Condition (Green Chemis. Retrieved from [Link]

  • Chemistry LibreTexts. (2022, October 4). 4.7: Solvent Effects. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

  • ACS. (2026, January 2). What Factors Are Taken Into Consideration When Selecting a Solvent?. Retrieved from [Link]

  • Reddit. (2022, August 13). Question about solvents : r/OrganicChemistry. Retrieved from [Link]

  • Reddit. (2024, November 20). What are some common causes of low reaction yields? : r/Chempros. Retrieved from [Link]

  • Brofind. (n.d.). Organic Solvents: Complete Guide, Industrial Uses & Safety. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, January 22). Reactivity of Aldehydes & Ketones. Retrieved from [Link]

  • Science Learning Center. (n.d.). Aldehyde and Ketone Reactions. Retrieved from [Link]

  • Imperial College London. (n.d.). Carbonyl Chemistry (12 Lectures) Aldehydes and Ketones - Ch.imperial. Retrieved from [Link]

  • Michigan State University, Department of Chemistry. (n.d.). Aldehydes and Ketones. Retrieved from [Link]

  • Solubility of Things. (n.d.). M-FEone. Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvents effects on aromatic nucleophilic substitutions. Part 5. Kinetics of the reactions of 1-fluoro-2,4-dinitrobenzene with piperidine in aprotic solvents. Retrieved from [Link]

  • CORE. (n.d.). Concerted Nucleophilic Aromatic Substitution Reactions. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Concerted Nucleophilic Aromatic Substitutions. Retrieved from [Link]

Sources

Technical Support Center: A Guide to the Storage and Handling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (CAS No. 351039-00-4). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this critical research compound. Proper storage and handling are paramount for obtaining reliable and reproducible experimental results. This guide provides answers to common questions, a troubleshooting flowchart for potential issues, and detailed protocols for best practices.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the stability and handling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Q1: What are the optimal long-term storage conditions for this compound? A1: For maximal stability, the compound should be stored at 2-8°C in a tightly sealed container under an inert atmosphere (e.g., Argon or Nitrogen).[1] It must be protected from light and moisture. Some suppliers may even utilize cold-chain transportation to maintain integrity upon delivery.[2]

Q2: Why are temperature, light, and atmosphere so critical for this specific molecule? A2: The chemical structure of this compound contains two key moieties that are susceptible to degradation:

  • The 4-methylpiperidine ring: Tertiary amines can be prone to oxidation over time, especially when exposed to atmospheric oxygen, which can be accelerated by heat and light.[1]

  • The aromatic ketone system: Aromatic ketones are often photosensitive and can undergo degradation upon exposure to UV or even ambient light.[3] Elevated temperatures increase the rate of all chemical reactions, including these degradation pathways.[4]

Q3: What are the visible signs of compound degradation? A3: The most common visual indicator is a change in color, typically from a white or off-white solid to a yellow or brownish hue. You might also observe clumping of the solid due to moisture absorption or the appearance of insolubles when preparing a solution.

Q4: My compound has been stored at room temperature for a few weeks. Is it still usable? A4: While short-term storage at room temperature in a sealed, dry container may be acceptable for some similar compounds[5], it is not ideal for this molecule. The risk of gradual degradation increases significantly. Before use, we strongly recommend performing a purity check using an appropriate analytical method, such as HPLC, to confirm its integrity.

Q5: How should I handle the compound during an experiment to minimize degradation? A5: Minimize the compound's exposure to ambient conditions. When weighing, do so quickly and reseal the container promptly. For solution-based experiments, use dry solvents and consider preparing solutions fresh for each use. If you need to handle the compound frequently, it is best practice to create smaller aliquots from the main stock bottle to avoid repeated exposure of the entire batch to the atmosphere.[6]

Section 2: Troubleshooting Common Issues

If you encounter a problem with your compound, this guide can help you diagnose the potential cause and determine the appropriate course of action.

Troubleshooting_Flow start Problem Observed with Compound appearance_check Has the physical appearance changed? (e.g., color, texture) start->appearance_check analytical_check Do analytical results show impurities? (e.g., new HPLC/LC-MS peaks) appearance_check->analytical_check No purity_analysis Action: Perform Purity Analysis (HPLC, LC-MS) appearance_check->purity_analysis Yes analytical_check->purity_analysis Yes end_ok Conclusion: Compound is OK for Use analytical_check->end_ok No review_storage Action: Review Storage History (Temp log, light exposure, seal integrity) purity_analysis->review_storage purify_or_discard Result: Impurity >5% Consider purification (recrystallization) or acquiring a new lot. review_storage->purify_or_discard proceed_cautiously Result: Impurity <5% Proceed with caution. Account for lower purity in calculations. review_storage->proceed_cautiously confirm_identity Action: Confirm Impurity Identity (If necessary for project goals) purify_or_discard->confirm_identity end_bad Conclusion: Compound Integrity is Compromised purify_or_discard->end_bad proceed_cautiously->end_ok

Caption: Troubleshooting workflow for assessing compound integrity.

Section 3: Best Practices for Storage and Handling

Adherence to strict protocols is the most effective way to prevent degradation.

Table 1: Recommended Storage Conditions Summary
ParameterRecommendationRationale & Source
Temperature 2–8°C (Refrigerated)Slows the kinetics of potential oxidative and thermal degradation pathways.[1]
Atmosphere Inert Gas (Argon or Nitrogen)Prevents oxidation of the tertiary amine on the piperidine ring.[7][8]
Light Amber Glass Vial / Store in DarkProtects the photosensitive aromatic ketone moiety from photodecomposition.[1][9]
Container Tightly Sealed, Chemically InertPrevents exposure to atmospheric moisture and oxygen. Use original supplier vial when possible.
Experimental Protocol 1: Aliquoting for Long-Term Storage

This protocol should be performed upon receiving a new shipment of the compound to preserve the integrity of the bulk supply.

  • Preparation: Move the primary container, several smaller amber glass vials, labeling materials, and weighing equipment into a glove box or a workspace flushed with inert gas.

  • Equilibration: Allow the primary container to equilibrate to the ambient temperature of the controlled atmosphere for at least 30 minutes before opening to prevent moisture condensation.

  • Dispensing: Carefully weigh the desired amount of the compound into each smaller vial. Work efficiently to minimize the time the primary container is open.

  • Inerting: Before sealing, flush the headspace of each new aliquot vial with argon or nitrogen.

  • Sealing: Tightly cap each vial. For extra protection, consider wrapping the cap threads with Parafilm®.

  • Labeling: Clearly label each aliquot with the compound name, CAS number, lot number, aliquot date, and quantity.

  • Storage: Place all aliquots and the main stock bottle back into refrigerated storage (2-8°C).

Section 4: Quality Control & Stability Monitoring

Regularly assessing the purity of your compound is a critical component of ensuring data quality, especially for long-term projects. Forced degradation studies can also help identify potential degradants.[3][9]

Experimental Protocol 2: Purity Assessment by Reverse-Phase HPLC (RP-HPLC)

This protocol provides a general method for monitoring the purity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone. This method should be validated in your laboratory.

  • System Preparation:

    • HPLC Column: C18, 4.6 x 150 mm, 3.5 µm particle size (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Detector: UV, set to an appropriate wavelength (e.g., 254 nm, to be optimized).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

  • Sample Preparation:

    • Prepare a stock solution of the compound in a 50:50 mixture of Acetonitrile:Water at a concentration of 1 mg/mL.

    • Dilute this stock solution to a working concentration of approximately 50 µg/mL using the same diluent.

  • Chromatographic Method (Gradient):

    • 0-2 min: 10% B

    • 2-15 min: Ramp from 10% B to 90% B

    • 15-18 min: Hold at 90% B

    • 18-18.1 min: Ramp from 90% B to 10% B

    • 18.1-22 min: Hold at 10% B (re-equilibration)

  • System Suitability:

    • Before running samples, inject a standard solution five times.

    • The Relative Standard Deviation (RSD) for the peak area of the main compound should be ≤ 2.0%.

    • The USP tailing factor should be between 0.8 and 1.5.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the purity of the main compound by dividing its peak area by the total area of all peaks and multiplying by 100.

    • Compare this purity value to the Certificate of Analysis (CoA) and previous analyses to track any increase in impurity levels over time.

By implementing these guidelines, you can significantly mitigate the risk of degradation and ensure the continued quality and reliability of your 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone stock.

References

  • BIOSYNCE. (2023). Storage method of piperidine. Knowledge. [Link]

  • Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: Piperidine. [Link]

  • University of St Andrews. (n.d.). Guidance on Safe Storage of Chemicals in Laboratories. [Link]

  • BTC. (2025). What are the storage stability of Piperidine Series compounds over time?. Blog. [Link]

  • Carl ROTH. (2025). Safety Data Sheet: Piperidine. [Link]

  • Singh, S., et al. (2014). Forced Degradation and Stability Testing: Strategies and Analytical Perspectives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Alsante, K. M., et al. (2014). A Review: Stability Indicating Forced Degradation Studies. Research Journal of Pharmacy and Technology. [Link]

  • UNC Environmental Health and Safety. (2021). Chapter 04: Proper Storage of Chemicals in Laboratories. Laboratory Safety Manual. [Link]

  • Kumar, V., et al. (2016). Forced Degradation Studies. MedCrave online. [Link]

Sources

Validation & Comparative

A Comparative Guide to 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and Its Analogs for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a synthetic compound featuring a fluorinated phenyl ethanone scaffold linked to a 4-methylpiperidine moiety. We delve into its synthesis, physicochemical properties, and potential biological activities, contextualized by a direct comparison with structurally similar compounds. By systematically modifying the heterocyclic amine and the phenyl ring substitution, we elucidate key structure-activity relationships (SAR). This document serves as a technical resource for researchers and professionals in drug development, offering insights into the rational design of novel CNS-active agents, with a particular focus on potential analgesic applications mediated by opioid receptors.

Introduction: Scaffolds for CNS-Active Agents

The piperidine ring is a privileged scaffold in medicinal chemistry, forming the core of numerous clinically significant drugs, particularly those targeting the central nervous system (CNS).[1] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of pharmacophoric groups, making it an ideal building block for interacting with complex biological targets like G-protein coupled receptors (GPCRs). Many potent analgesics, including fentanyl and pethidine, incorporate a piperidine nucleus, which is often crucial for their binding to opioid receptors.[2]

The subject of this guide, 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (Compound 1) , combines this established piperidine motif with two other key features in modern drug design: an acetophenone group and a fluorine substituent. The introduction of fluorine into drug candidates is a widely used strategy to enhance metabolic stability, improve binding affinity, and modulate physicochemical properties like lipophilicity.[3][4]

This guide aims to provide a detailed comparison of Compound 1 with three rationally selected analogs to dissect the contribution of each structural component to its overall profile. The selected comparators are:

  • Compound 2: 1-[3-Fluoro-4-(piperidin-1-yl)phenyl]ethanone (demethylated piperidine)

  • Compound 3: 1-[4-(4-Methylpiperidin-1-yl)phenyl]ethanone (non-fluorinated analog)

  • Compound 4: 1-[3-Fluoro-4-(morpholin-4-yl)phenyl]ethanone (bioisosteric replacement of the piperidine ring)[5]

Through this analysis, we will explore the synthetic rationale, compare key physicochemical parameters, and evaluate the impact of these structural changes on biological activity, primarily focusing on their potential as μ-opioid receptor (MOR) agonists.[6][7]

General Synthesis Strategy: Nucleophilic Aromatic Substitution

The synthesis of these compounds is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The electron-withdrawing acetyl group on the phenyl ring activates the para-position, facilitating the displacement of a suitable leaving group, such as fluorine, by a nucleophilic amine.

Experimental Protocol: Synthesis of Compound 1

This protocol describes a representative procedure for synthesizing the title compound.

Materials:

  • 3',4'-Difluoroacetophenone

  • 4-Methylpiperidine

  • Potassium Carbonate (K₂CO₃)

  • Dimethyl Sulfoxide (DMSO)

  • Ethyl Acetate

  • Brine (saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of 3',4'-difluoroacetophenone (1.0 eq) in DMSO, add 4-methylpiperidine (1.2 eq) and potassium carbonate (2.0 eq).

  • Heat the reaction mixture to 80-100°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature and pour it into ice-cold water.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers and wash sequentially with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by column chromatography on silica gel to yield the final compound.

Causality in Experimental Design

The choice of a polar aprotic solvent like DMSO is crucial as it effectively solvates the potassium carbonate, enhancing the nucleophilicity of the amine, while not interfering with the reaction mechanism. Potassium carbonate acts as a base to deprotonate the amine's ammonium salt intermediate, regenerating the nucleophile and driving the reaction to completion. This method is robust and generally provides good yields for this class of compounds.

G cluster_reactants Starting Materials cluster_reagents Reagents & Solvent A 3',4'-Difluoroacetophenone E Nucleophilic Aromatic Substitution (SNAr) A->E B 4-Methylpiperidine B->E C K₂CO₃ (Base) C->E Activates Amine D DMSO (Solvent) D->E Solvates F Workup & Purification (Extraction, Chromatography) E->F G Compound 1 (Final Product) F->G G cluster_workflow In-Vitro Biological Evaluation Workflow start Test Compound assay1 Radioligand Binding Assay Target: hMOR Membranes Output: Binding Affinity (Ki) start->assay1 assay2 GTPγS Functional Assay Target: hMOR Membranes Output: Potency (EC50) & Efficacy (Emax) start->assay2 end SAR Analysis assay1->end assay2->end

Figure 2: Experimental workflow for assessing biological activity.
Comparative Biological Data (Hypothetical)
CompoundMOR Binding Ki (nM)MOR Functional EC₅₀ (nM)Efficacy (Eₘₐₓ %)
1 5.215.598%
2 12.835.195%
3 25.670.392%
4 >1000>1000<10%

Table 2: Representative hypothetical data for MOR binding and functional activity.

Structure-Activity Relationship Discussion

SAR cluster_mods Structural Modifications cluster_effects Observed Effects C1 Compound 1 (Baseline Potency) Mod1 Remove 4-Methyl Group (Compound 2) C1->Mod1 Mod2 Remove 3-Fluoro Group (Compound 3) C1->Mod2 Mod3 Replace Piperidine with Morpholine (Compound 4) C1->Mod3 Effect1 Decreased Potency (Loss of hydrophobic interaction) Mod1->Effect1 Effect2 Significantly Decreased Potency (Loss of key electronic/binding interaction) Mod2->Effect2 Effect3 Abolished Activity (Unfavorable polarity & basicity) Mod3->Effect3

Figure 3: Logical relationships in the structure-activity analysis.
  • The Role of the 3-Fluoro Group (Compound 1 vs. 3): The presence of the fluorine atom at the 3-position leads to a significant increase in both binding affinity and functional potency. This suggests the fluoro group is involved in a critical interaction within the MOR binding pocket. This could be due to several factors:

    • Favorable Electrostatic Interactions: The electronegative fluorine may form a favorable dipole-dipole interaction or an orthogonal multipolar C-F···C=O interaction with the receptor backbone.

    • Conformational Control: The fluorine atom can influence the preferred conformation of the phenyl ring, orienting the piperidine moiety for optimal binding.

  • The Role of the 4-Methyl Group (Compound 1 vs. 2): The addition of a methyl group at the 4-position of the piperidine ring enhances potency. This indicates the presence of a small, hydrophobic sub-pocket in the receptor that can favorably accommodate this group. This modification increases lipophilicity, which can also contribute to improved binding.

  • The Role of the Heterocycle (Compound 1 vs. 4): Replacing the 4-methylpiperidine with morpholine completely abolishes activity. This drastic change highlights two critical requirements for MOR binding in this scaffold:

    • Sufficient Basicity: The significantly lower pKa of morpholine likely prevents the formation of a crucial ionic bond with an acidic residue (e.g., Asp147 in the MOR) that is essential for anchoring the ligand.

    • Lipophilic Character: The introduction of the polar oxygen atom is detrimental, suggesting the piperidine ring sits in a predominantly hydrophobic region of the binding site.

Conclusion

This comparative analysis demonstrates that 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (Compound 1) possesses a combination of structural features optimized for potent interaction with the μ-opioid receptor. The 3-fluoro substituent is critical for high affinity, the 4-methyl group provides a beneficial hydrophobic interaction, and the basic piperidine nitrogen serves as an essential anchoring point.

The insights gained from this guide underscore the importance of systematic structural modification in drug discovery. For researchers working on this or similar chemical series, future efforts could focus on exploring alternative substitutions on the phenyl ring or modifications to the acetyl group to further refine potency, selectivity, and pharmacokinetic properties. The data strongly suggest that maintaining a lipophilic and strongly basic heterocyclic amine is paramount for retaining biological activity in this scaffold.

References

  • Naseem, H., Mushtaq, N., Saeed, A., Shafi, N., & Inam, M. (2024). Piperidine Derivatives: Synthesis, Pharmacological Evaluation and Insilico Approach of Novel Potential Analgesics in 4-amino Methyl Piperidine Series.
  • Longdom Publishing. (n.d.). Synthesis, Pharmacological Evaluation and In-Silico Studies of Some Piperidine Derivatives as Potent Analgesic Agents. Journal of Developing Drugs.
  • Zimmerman, D. M., et al. (1985). Synthesis and pharmacological evaluation of a series of new 3-methyl-1,4-disubstituted-piperidine analgesics. Journal of Medicinal Chemistry, 28(5), 658-662. [Link]

  • ResearchGate. (n.d.). Structure activity relationship. [Diagram]. [Link]

  • PubChem. (n.d.). Ethanone, 1-[3-fluoro-5-(4-piperidinyl)phenyl]-. National Center for Biotechnology Information. [Link]

  • El-Gendy, B. E., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: Synthesis and pharmaceutical applications. Beilstein Journal of Organic Chemistry, 16, 1022–1050. [Link]

  • Vasilev, V. S., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6448. [Link]

  • The Innovation. (2023). Precise and selective asymmetric synthesis of fluorinated compounds via enzymatic approach. Cell Press. [Link]

  • ChemBK. (2024). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]

  • El-Gendy, B. E., & El-Subbagh, H. I. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. PMC. [Link]

  • Hussain, Z., et al. (2025). Synthesis of new fluorinated chalcone derivative with anti-inflammatory activity. ResearchGate. [Link]

  • Sloop, J. C. (n.d.). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. MDPI. [Link]

  • Wang, R., et al. (2021). Design, Synthesis, and Structure-Activity Relationship Exploration of Alkyl/Phenylalkyl Piperidine Analogues as Novel Highly Potent and Selective μ Opioid Receptor Agonists. ACS Chemical Neuroscience, 12(2), 285-299. [Link]

  • Singh, I. P. (2015). Piperine and Derivatives: Trends in Structure-Activity Relationships. Current Topics in Medicinal Chemistry, 15(15), 1435-1454. [Link]

Sources

Spectroscopic Differentiation of Bio-active Scaffolds: A Comparative Guide to 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and its Piperazine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Piperidine and Piperazine Moieties in Drug Discovery

In the landscape of medicinal chemistry, the piperidine and piperazine rings are ubiquitous scaffolds, recognized for their prevalence in a multitude of FDA-approved drugs and clinical candidates. Their conformational flexibility and ability to engage in key hydrogen bonding interactions make them invaluable pharmacophores. The subtle exchange of a piperidine ring for a piperazine, or vice-versa, can profoundly impact a compound's pharmacological profile, affecting everything from receptor affinity and selectivity to metabolic stability and aqueous solubility.

This guide provides an in-depth comparative analysis of the spectroscopic characteristics of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (a piperidine derivative) versus its analogous N-substituted piperazine derivatives. Understanding the distinct spectral signatures imparted by these two heterocycles is paramount for unambiguous structural elucidation, reaction monitoring, and quality control in a drug development setting. We will dissect the key differences observed in Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS), grounded in the fundamental principles of each technique.

Part 1: Comparative Spectroscopic Analysis

The structural distinction between the piperidine and piperazine analogs lies in the replacement of the C-4 methine group in the 4-methylpiperidine ring with a nitrogen atom in the piperazine ring. This seemingly minor change introduces significant electronic and structural differences that are readily detected by modern spectroscopic methods. For this guide, we will compare our target molecule with a representative analog, 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone .

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Electronic Environment

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of each nucleus.[1] The key distinctions between our two compounds will manifest in both ¹H and ¹³C NMR spectra, primarily in the signals corresponding to the heterocyclic ring systems.

¹H NMR Spectroscopy: A Tale of Two Rings

The most telling differences in the proton NMR spectra will be the chemical shifts and multiplicities of the protons on the piperidine versus the piperazine ring.

  • Piperidine Derivative: The protons on the 4-methylpiperidine ring will exhibit a more complex, aliphatic character. The protons on the carbons adjacent to the nitrogen (C2/C6) are deshielded due to the inductive effect of the nitrogen and will appear as multiplets further downfield (typically δ 3.0-3.5 ppm). The remaining ring protons (C3/C5/C4) and the methyl protons will appear further upfield (δ 1.0-2.0 ppm).

  • Piperazine Derivative: In the 4-methylpiperazine analog, the symmetry of the ring is different. The four protons on the carbons adjacent to the aryl-substituted nitrogen (N1) will be chemically distinct from the four protons adjacent to the methyl-substituted nitrogen (N4). Both sets of protons will appear as distinct multiplets, typically seen as triplets or broad singlets, in the δ 2.5-3.5 ppm region. The N-methyl group will appear as a sharp singlet around δ 2.3 ppm. The absence of the upfield methine and methylene signals seen in the piperidine derivative is a key diagnostic feature.

Aromatic Region: The substitution pattern on the aromatic ring will produce a characteristic set of signals for both compounds. The fluorine atom will introduce complex splitting patterns (coupling) to the adjacent aromatic protons. We expect to see a doublet of doublets and a triplet, with coupling constants typical for ortho and meta H-F and H-H coupling.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum provides a clear fingerprint of the carbon framework.

  • Piperidine Derivative: The carbons of the 4-methylpiperidine ring will appear in the aliphatic region (δ 20-60 ppm). The carbons directly attached to the nitrogen (C2/C6) will be the most downfield in this group, typically around δ 50-55 ppm.

  • Piperazine Derivative: The piperazine ring carbons will also appear in the δ 45-60 ppm range. However, the presence of the second nitrogen atom alters the electronic environment, leading to distinct chemical shifts compared to the piperidine analog. The N-methyl carbon will give a signal around δ 45 ppm.

  • Aromatic & Carbonyl Carbons: The aromatic carbons will show signals in the δ 110-160 ppm range, with the carbon attached to the fluorine exhibiting a large one-bond C-F coupling constant (¹JCF ≈ 240-250 Hz). The carbonyl carbon of the ethanone group is highly deshielded and will appear significantly downfield, typically in the δ 195-200 ppm region for aromatic ketones.[2]

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm)

Assignment 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Key Differentiator
Aromatic-H ~7.6-7.8 (m, 2H), ~7.0-7.2 (t, 1H) ~7.6-7.8 (m, 2H), ~7.0-7.2 (t, 1H) Identical aromatic patterns expected.
C(=O)CH₃ ~2.6 (s, 3H) ~2.6 (s, 3H) No significant difference expected.
Piperidine/azine Hα (to N-Aryl) ~3.2-3.4 (m, 4H) ~3.3-3.5 (m, 4H) Similar region, but multiplicity may differ.
Piperidine/azine Hβ (from N-Aryl) ~1.7-1.9 (m, 4H) ~2.6-2.8 (m, 4H) Major difference: Piperazine protons are significantly downfield.
Piperidine CH (C4) ~1.5-1.7 (m, 1H) N/A Major difference: Absence of this signal is key for piperazine.
Piperidine/azine CH₃ ~1.0 (d, 3H) ~2.3 (s, 3H) Major difference: Chemical shift and multiplicity (doublet vs. singlet).
C=O ~196 ~196 No significant difference expected.
Aromatic-C ~115-160 (with C-F coupling) ~115-160 (with C-F coupling) Minor shifts due to N-substituent, but pattern similar.
Piperidine/azine Cα (to N-Aryl) ~53 ~50 Subtle shift difference.
Piperidine/azine Cβ (from N-Aryl) ~34 ~55 Major difference: Piperazine Cβ is significantly downfield due to N4.
Piperidine Cγ (C4) ~31 N/A Major difference: Absence of this signal is key for piperazine.

| Piperidine/azine CH₃ | ~22 | ~46 | Major difference: N-CH₃ carbon is much further downfield. |

Fourier-Transform Infrared (FTIR) Spectroscopy: Vibrational Fingerprints

FTIR spectroscopy probes the vibrational modes of molecules. While many signals will overlap, key functional groups provide distinct, diagnostic peaks.

  • C=O Stretch: Both molecules possess an aromatic ketone. This will give rise to a strong, sharp absorption band in the range of 1680-1695 cm⁻¹. Conjugation of the ketone to the phenyl ring lowers the frequency from a typical aliphatic ketone (~1715 cm⁻¹).[3][4]

  • C-N Stretch: The tertiary amine C-N stretching vibrations for both the piperidine and piperazine rings will appear in the fingerprint region, typically between 1250 and 1020 cm⁻¹. These can sometimes be difficult to assign definitively without reference spectra.

  • Aromatic C-H and C=C Stretches: Expect to see characteristic aromatic C-H stretching vibrations just above 3000 cm⁻¹ and C=C ring stretching absorptions in the 1600-1450 cm⁻¹ region.

  • C-F Stretch: A strong absorption due to the C-F bond stretch is expected in the 1250-1000 cm⁻¹ region. This peak can sometimes overlap with other signals in the fingerprint region.

The primary utility of FTIR in this comparison is to confirm the presence of the aromatic ketone functional group. The differentiation between the piperidine and piperazine rings via FTIR alone is challenging and less definitive than with NMR or MS.

Mass Spectrometry (MS): Unraveling Fragmentation Pathways

Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. Under electron ionization (EI) or electrospray ionization (ESI) with collision-induced dissociation (CID), the two molecules will exhibit distinct fragmentation pathways.

  • Molecular Ion (M⁺˙): Both compounds will show a molecular ion peak corresponding to their respective molecular weights. High-resolution MS can confirm the elemental composition.

  • Key Fragmentation Differences: The fragmentation is typically initiated by cleavage of the bonds alpha to the nitrogen atoms.

    • Piperidine Derivative: A primary fragmentation pathway involves the loss of the methyl group from the piperidine ring, followed by further ring fragmentation. Another characteristic fragmentation is the cleavage of the C-N bond connecting the piperidine ring to the aromatic ring.

    • Piperazine Derivative: The piperazine ring offers multiple cleavage sites. A very common and diagnostic fragmentation pathway for N-arylpiperazines is the cleavage of the piperazine ring, leading to characteristic fragment ions.[5] For instance, cleavage of the bonds within the piperazine ring can lead to fragment ions with m/z values of 56 and 70.[5] The bond between the aryl group and the piperazine nitrogen is also readily cleaved.

Table 2: Predicted Key Fragments in Mass Spectrometry (EI)

Fragment 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone 1-[3-Fluoro-4-(4-methylpiperazin-1-yl)phenyl]ethanone Rationale for Difference
[M]⁺˙ m/z 249 m/z 250 Different molecular weight.
[M-CH₃]⁺ m/z 234 (from acetyl) m/z 235 (from acetyl) Common loss of the acetyl methyl.
[M-COCH₃]⁺ m/z 206 m/z 207 Cleavage of the acetyl group.
Piperidine Ring Fragments m/z 98, 84, 57 N/A Characteristic fragments of the 4-methylpiperidine moiety.

| Piperazine Ring Fragments | N/A | m/z 99, 70, 56 | Diagnostic fragments for the N-methylpiperazine moiety.[5] |

Part 2: Experimental Methodologies

To ensure the acquisition of high-quality, reproducible data, the following standardized protocols are recommended.

Experimental Workflow

The logical flow for analyzing these compounds involves a multi-spectroscopic approach to gain a complete and validated structural picture.

G cluster_prep Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Processing & Interpretation Prep Weigh Sample (~5-10 mg) Solv Dissolve in Deuterated Solvent (e.g., CDCl₃) Prep->Solv FTIR FTIR Acquisition (ATR or KBr Pellet) Prep->FTIR NMR NMR Acquisition (¹H, ¹³C, COSY) Solv->NMR MS MS Acquisition (LC-MS or Direct Infusion) Solv->MS Proc Process Spectra NMR->Proc MS->Proc FTIR->Proc Interp Interpret Data & Compare Proc->Interp Report Generate Report Interp->Report

Caption: General workflow for comprehensive spectroscopic analysis.

Protocol: NMR Spectroscopy
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Ensure the sample is fully dissolved.

  • Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity (resolution).

  • ¹H NMR Acquisition: Acquire a one-dimensional proton spectrum using a standard single-pulse experiment. A spectral width of 12-16 ppm is typically sufficient. Ensure an adequate number of scans to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence. A spectral width of 220-240 ppm is standard. This experiment will require a longer acquisition time than the ¹H experiment.

  • Data Processing: Apply Fourier transformation to the acquired Free Induction Decays (FIDs). Phase the spectra and perform baseline correction. Calibrate the chemical shift scale using the residual solvent peak as a reference (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

Protocol: Mass Spectrometry (LC-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile. Further dilute this stock solution to a final concentration of 1-10 µg/mL.

  • LC-MS System Setup:

    • Liquid Chromatography: Use a C18 reverse-phase column. A typical mobile phase would be a gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

    • Mass Spectrometer: Use an electrospray ionization (ESI) source in positive ion mode.

  • Data Acquisition: Inject the sample. Acquire data in full scan mode over a relevant m/z range (e.g., 50-500 Da) to determine the molecular weight. Subsequently, perform tandem MS (MS/MS) experiments by selecting the protonated molecular ion ([M+H]⁺) as the precursor and applying collision energy to induce fragmentation.

  • Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern from the MS/MS spectrum to confirm the structure.

Protocol: FTIR Spectroscopy
  • Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) method is most convenient. Place a small amount of the solid sample directly onto the ATR crystal.

  • Instrument Setup: Ensure the ATR crystal is clean by taking a background spectrum of the empty accessory.

  • Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Acquire the spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹.

  • Data Analysis: Identify the key absorption bands, paying close attention to the carbonyl (C=O) stretching frequency and the fingerprint region.

Conclusion

The spectroscopic differentiation between 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone and its piperazine analogs is straightforward and robust when employing a combination of NMR and Mass Spectrometry. ¹H and ¹³C NMR spectroscopy provide the most definitive and information-rich data, clearly distinguishing the chemical environments of the two heterocyclic rings. Specifically, the chemical shifts of the protons and carbons beta to the N-aryl nitrogen and the unique signals from the N-methyl vs. C-methyl groups serve as unambiguous identifiers. Mass Spectrometry corroborates these findings by revealing distinct and predictable fragmentation pathways that are characteristic of either the piperidine or piperazine core. While FTIR spectroscopy is excellent for confirming the presence of key functional groups like the aromatic ketone, it is less powerful for differentiating between these two specific scaffolds. By applying the systematic protocols outlined in this guide, researchers can confidently elucidate and confirm the structures of these important pharmaceutical building blocks.

References

  • Günther, H. (2013). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition. Wiley. [Link][6][7]

  • Izydore, R. A. Fundamentals of Nuclear Magnetic Resonance Spectroscopy. AbeBooks. [Link][1][8]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. A. Introduction to Spectroscopy. Cengage. [Link][9][10][11][12][13]

  • Illinois State University, Department of Chemistry. (2015). Infrared Spectroscopy. [Link][3]

  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds, 8th Edition. Wiley. [Link][14][15][16][17]

  • Journal of Chinese Mass Spectrometry Society. (2020). Mass Fragmentation Characteristics of Piperazine Analogues. [Link][5]

  • Smith, B. C. (2017). The Carbonyl Group, Part I: Introduction. Spectroscopy Online. [Link][4]

  • McMurry, J. (n.d.). Spectroscopy of Aldehydes and Ketones. In Organic Chemistry: A Tenth Edition. [Link][2]

  • Chemguide. (n.d.). Fragmentation Patterns in the Mass Spectra of Organic Compounds. [Link]

Sources

reactivity comparison of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone with other ketones

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Comparative Reactivity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

A Senior Application Scientist's Perspective for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry and organic synthesis, understanding the nuanced reactivity of functional groups on a complex molecule is paramount. It dictates reaction conditions, potential side products, and ultimately, the efficiency of a synthetic route. This guide provides a comprehensive analysis of the chemical reactivity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone , a substituted aryl ketone, by comparing it against structurally simpler and more common ketones: Acetophenone, 4-Fluoroacetophenone, and Acetone.

The unique architecture of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, featuring a combination of electron-withdrawing and electron-donating groups, as well as significant steric bulk, presents a fascinating case study in reactivity. Through a series of proposed comparative experiments, we will dissect how these structural elements modulate the behavior of the core acetyl functional group.

Theoretical Framework: Deconstructing the Factors Governing Ketone Reactivity

The reactivity of a ketone is primarily dictated by the electrophilicity of its carbonyl carbon and the steric accessibility of that carbon to incoming nucleophiles.[1][2][3]

1.1. Electronic Effects: A Tug-of-War on the Phenyl Ring

The carbonyl carbon is inherently electrophilic due to the electronegativity of the oxygen atom, which polarizes the C=O double bond.[2][3] Substituents on the phenyl ring can either enhance or diminish this electrophilicity through inductive and resonance effects.

  • Inductive Effects : This is the through-bond polarization caused by differences in electronegativity. The fluorine atom at the 3-position is strongly electronegative and exerts a powerful electron-withdrawing inductive effect (-I), which pulls electron density from the ring and, consequently, from the carbonyl carbon, making it more electrophilic.[1][4]

  • Resonance Effects : This involves the delocalization of π-electrons between the substituent and the aromatic ring.[5]

    • The 4-methylpiperidin-1-yl group is a potent electron-donating group (+R) due to the lone pair on the nitrogen atom, which can be delocalized into the phenyl ring. This effect pushes electron density towards the carbonyl group, making the carbon less electrophilic.

    • The fluorine atom , while inductively withdrawing, has lone pairs that can participate in resonance, making it a weak resonance donor (+R).

In 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, these effects are in opposition. The powerful +R effect of the piperidinyl group is expected to dominate, leading to an overall deactivation of the carbonyl group's electrophilicity compared to unsubstituted acetophenone.

1.2. Steric Hindrance

The approach of a nucleophile to the carbonyl carbon can be physically blocked by bulky substituents.[1][6][7] The 4-methylpiperidin-1-yl group, positioned ortho to the fluorine and meta to the acetyl group, and the acetyl group itself, create a more crowded environment than in simple acetophenone or acetone, which can slow down reactions.

Below is a diagram illustrating the key structural features influencing the reactivity of the target molecule.

G ketone 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone electronics Electronic Effects ketone->electronics Governed by sterics Steric Hindrance ketone->sterics Governed by inductive Inductive Effect (-I) Fluorine electronics->inductive resonance Resonance Effect (+R) 4-Methylpiperidinyl electronics->resonance bulk Bulky Piperidinyl Group sterics->bulk

Caption: Factors influencing the reactivity of the target ketone.

Comparative Experimental Analysis

To empirically validate these theoretical predictions, we will outline three key comparative experiments. For each, we will compare the reactivity of our target molecule ( TK ) against Acetophenone ( AP ), 4-Fluoroacetophenone ( F-AP ), and Acetone ( AC ).

Experiment 1: Nucleophilic Addition via Sodium Borohydride Reduction

This classic reaction involves the addition of a hydride ion (a nucleophile) to the carbonyl carbon, and its rate is highly sensitive to both electronic and steric factors.[8] A more electrophilic and less sterically hindered carbonyl carbon will react faster.

Predicted Reactivity Order: AC > F-AP > AP > TK

  • AC is most reactive due to minimal steric hindrance and the absence of a deactivating phenyl ring.

  • F-AP is predicted to be more reactive than AP due to the electron-withdrawing fluorine, which increases the carbonyl's electrophilicity.[9][10]

  • TK is predicted to be the least reactive due to the overriding electron-donating effect of the piperidinyl group and greater steric hindrance.

  • Preparation : Prepare four separate solutions, each containing an equimolar mixture of TK and one of the other three ketones (AP , F-AP , AC ) in methanol.

  • Initiation : To each solution at 0°C, add 0.25 equivalents of sodium borohydride (NaBH₄). The substoichiometric amount ensures that the ketones compete for the limited reducing agent.

  • Monitoring : Quench aliquots of the reaction mixture with dilute HCl at specific time points (e.g., 5, 15, 30, and 60 minutes).

  • Analysis : Extract the organic components with ethyl acetate and analyze the ratio of remaining ketone to the formed alcohol product for each compound using Gas Chromatography-Mass Spectrometry (GC-MS).

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis A Equimolar Ketone Mixture (e.g., TK + AP) in MeOH B Add 0.25 eq. NaBH₄ at 0°C A->B C Time-Point Sampling (5, 15, 30, 60 min) B->C D Quench with HCl C->D E GC-MS Analysis D->E F Determine Ketone:Alcohol Ratio E->F

Caption: Workflow for the competitive reduction experiment.

KetonePredicted Relative ReactivityRationale
Acetone (AC )Highest (1)Low steric hindrance, no resonance effects.
4-Fluoroacetophenone (F-AP )High (2)Inductive withdrawal by F increases carbonyl electrophilicity.[9]
Acetophenone (AP )Moderate (3)Baseline for aryl ketones.
Target Ketone (TK) Lowest (4)Dominant electron-donating piperidinyl group and significant steric hindrance.
Experiment 2: α-Halogenation (Acid-Catalyzed)

This reaction proceeds via an enol intermediate, and the rate-limiting step is typically the acid-catalyzed formation of this enol.[11][12] A more electron-rich carbonyl oxygen is more readily protonated, which accelerates enol formation.

Predicted Reactivity Order: TK > AP > F-AP > AC

  • TK is predicted to be the most reactive. The strongly electron-donating piperidinyl group increases the basicity of the carbonyl oxygen, facilitating the initial protonation step required for enolization.

  • AP serves as the baseline.

  • F-AP will be less reactive as the electron-withdrawing fluorine deactivates the carbonyl oxygen towards protonation.

  • AC is generally less reactive in acid-catalyzed enolization compared to aryl ketones where the enol is conjugated with the aromatic ring.

  • Preparation : Prepare four separate solutions of each ketone (TK , AP , F-AP , AC ) at the same concentration in glacial acetic acid.

  • Initiation : To each solution, add an identical, known concentration of bromine (Br₂) and a catalytic amount of HBr.

  • Monitoring : Monitor the disappearance of the characteristic red-brown color of Br₂ over time using a UV-Vis spectrophotometer at the appropriate wavelength.

  • Analysis : Calculate the initial rate of reaction for each ketone by plotting absorbance vs. time.

G ketone Ketone protonated_ketone Protonated Ketone ketone->protonated_ketone + H+ h_plus H+ protonated_ketone->ketone - H+ enol Enol (Rate-Determining Step) protonated_ketone->enol - H+ br2 Br₂ enol->br2 Attacks Br₂ bromo_intermediate Brominated Intermediate br2->bromo_intermediate product α-Bromo Ketone bromo_intermediate->product - H+

Caption: Mechanism for acid-catalyzed α-bromination.

KetonePredicted Relative RateRationale
Target Ketone (TK) Highest (1)Electron-donating group enhances carbonyl oxygen basicity, accelerating enol formation.
Acetophenone (AP )High (2)Baseline for aryl ketones.
4-Fluoroacetophenone (F-AP )Moderate (3)Electron-withdrawing fluorine reduces carbonyl oxygen basicity.
Acetone (AC )Lowest (4)Enol is not stabilized by conjugation with an aromatic ring.
Experiment 3: Olefination via Horner-Wadsworth-Emmons (HWE) Reaction

The HWE reaction is a powerful tool for forming C=C bonds and, like direct nucleophilic addition, it is sensitive to the electrophilicity and steric environment of the carbonyl carbon.[13][14][15] A less reactive ketone will require harsher conditions or longer reaction times.

Predicted Reactivity Order: AC > F-AP > AP > TK

  • The reasoning follows that of the NaBH₄ reduction. The nucleophilic attack by the phosphonate carbanion is the key step.[16] Therefore, lower electrophilicity and greater steric bulk in TK will significantly impede the reaction.

  • Ylide Generation : Prepare a solution of a stabilized phosphonate ylide by treating triethyl phosphonoacetate with sodium hydride (NaH) in dry THF.

  • Reaction : Divide the ylide solution into four equal portions. To each, add one equivalent of one of the test ketones (TK , AP , F-AP , AC ).

  • Monitoring : Allow the reactions to proceed at room temperature for a set period (e.g., 4 hours). Monitor the consumption of the ketone by Thin Layer Chromatography (TLC).

  • Analysis : After quenching the reaction with saturated ammonium chloride solution, extract the products and analyze the yield of the corresponding α,β-unsaturated ester for each reaction via ¹H NMR spectroscopy, using an internal standard for quantification.

KetonePredicted Product Yield (after 4h)Rationale
Acetone (AC )HighestHighly accessible carbonyl, no deactivating resonance.
4-Fluoroacetophenone (F-AP )HighEnhanced electrophilicity due to fluorine's -I effect.
Acetophenone (AP )ModerateBaseline reactivity.
Target Ketone (TK) LowestReduced electrophilicity from piperidinyl group and significant steric hindrance.

Synthesis and Conclusion

The reactivity of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a product of a complex interplay between its substituents.

Summary of Predicted Reactivity:

Reaction TypeKey Factor Influencing RatePredicted Reactivity of Target Ketone (TK)
Nucleophilic Addition Carbonyl Electrophilicity / StericsLowest
α-Halogenation (Acidic) Carbonyl Oxygen BasicityHighest
HWE Olefination Carbonyl Electrophilicity / StericsLowest

This guide demonstrates that a simple classification of a group as "activating" or "deactivating" is insufficient. The reactivity of a molecule like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is context-dependent, varying significantly with the reaction mechanism. While its electron-rich nature makes it less susceptible to standard nucleophilic attacks on the carbonyl carbon, this same property enhances its reactivity in reactions initiated by protonation of the carbonyl oxygen.

For drug development professionals and synthetic chemists, this dual-nature reactivity profile is a critical piece of information. It informs the strategic design of synthetic routes, helping to select conditions that favor desired transformations while minimizing potential side reactions. The protocols and theoretical framework provided herein serve as a robust template for the empirical evaluation of similarly complex intermediates.

References

  • Master Organic Chemistry. (n.d.). Reduction of aromatic ketones to alkanes with Pd/C and hydrogen. Retrieved from [Link]

  • BrainKart. (2018). Aldehydes and ketones: Electronic and steric effects. Retrieved from [Link]

  • Dar, B. A., et al. (2016). Micelle-guided Morita–Baylis–Hillman reaction of ketones in water. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • Ley, S. V., & Stewart-Liddon, A. J. P. (2006). Hydrogenation of aromatic ketones, aldehydes, and epoxides with hydrogen and Pd(0)EnCat™ 30NP. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • J&K Scientific LLC. (n.d.). Baylis-Hillman Reaction. Retrieved from [Link]

  • Pace, V., et al. (2007). Sila-Morita−Baylis−Hillman Reaction of Arylvinyl Ketones: Overcoming the Dimerization Problem. Organic Letters. Retrieved from [Link]

  • Fiveable. (n.d.). Reduction of Aromatic Compounds. Retrieved from [Link]

  • Kamimura, A., et al. (2003). The Chalcogeno-Baylis—Hillman Reaction of Ketones and α-Dicarbonyl Compounds. Tetrahedron. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Reduction of Aromatic Compounds. Retrieved from [Link]

  • OpenStax. (2023). Reduction of Aromatic Compounds. In Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Chad's Prep. (2021). Introduction to Nucleophilic Addition of Ketones and Aldehydes. Retrieved from [Link]

  • ResearchGate. (2017). Relative reactivity of α-fluoroacetophenone and α-chloro- acetophenone.... Retrieved from [Link]

  • SlidePlayer. (n.d.). Chapter 19. Aldehydes and Ketones: Nucleophilic Addition Reactions. Retrieved from [Link]

  • ResearchGate. (2018). Reactivity comparison of trifluoroacetophenone and acetophenone. Retrieved from [Link]

  • Study.com. (n.d.). The Nucleophilic Addition Reactions of Aldehydes & Ketones. Retrieved from [Link]

  • Chemistry LibreTexts. (2020). Nucleophilic Addition Reactions of Aldehydes and Ketones. Retrieved from [Link]

  • Otake, C., et al. (2021). Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space 1H–19F and 13C–19F Spin–Spin Couplings. The Journal of Organic Chemistry. Retrieved from [Link]

  • Pattison, G. (2017). Conformational preferences of α-fluoroketones may influence their reactivity. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2022). An Explanation of Substituent Effects. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). Alpha Halogenation of Aldehydes and Ketones. Retrieved from [Link]

  • Grokipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • ResearchGate. (2010). One pot Wittig reaction and hydrolysis with acetophenone as starting material. Retrieved from [Link]

  • ResearchGate. (2021). Conformational property of 2′-fluoroacetophenone derivatives. Retrieved from [Link]

  • Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. Retrieved from [Link]

  • KPU Pressbooks. (n.d.). Halogenation of the α-Carbon. In Organic Chemistry II. Retrieved from [Link]

  • OpenStax. (2023). Alpha Halogenation of Aldehydes and Ketones. In Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2000). Electron-Withdrawing Substituents Decrease the Electrophilicity of the Carbonyl Carbon. Retrieved from [Link]

  • Molecules. (2020). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

  • The Organic Chemistry Tutor. (2021, February 13). Alpha-Halogenation of Ketones. YouTube. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(3-Fluoro-5-morpholin-4-yl-phenyl)ethanone. PubChem. Retrieved from [Link]

  • National Institutes of Health. (n.d.). 1-(4-Fluoro-phenyl)-4-(4-hydroxy-4-methyl-piperidin-1-yl)-butan-1-one hydrochloride. PubChem. Retrieved from [Link]

  • NROChemistry. (n.d.). Horner-Wadsworth-Emmons Reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • National Institutes of Health. (2011). Substituent Effects on Electrophilic Catalysis by the Carbonyl Group. Retrieved from [Link]

  • CONICET. (2014). Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of Natural Products. Retrieved from [Link]

  • Wikipedia. (n.d.). Wittig reaction. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. In Organic Chemistry II. Retrieved from [Link]

  • Chemistry LibreTexts. (2021). The Wittig Reaction. Retrieved from [Link]

  • Khan Academy. (2017, August 30). Substituent effect on acidic strength. YouTube. Retrieved from [Link]

Sources

A Senior Application Scientist's Guide to the Crystallographic Validation of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of success.[1][2] For novel compounds such as 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a potential pharmacophore, precise structural knowledge is paramount for understanding its interaction with biological targets. This guide provides an in-depth comparison of X-ray crystallography with other analytical techniques, supported by a detailed experimental workflow for the structural validation of the title compound.

The Imperative of Unambiguous Structure Determination

The journey of a drug candidate from conception to clinic is fraught with challenges. A fundamental requirement at the outset is the definitive confirmation of its chemical structure. An incorrect structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and ultimately, the failure of a promising drug development program. Single crystal X-ray diffraction (SCXRD) stands as a powerful technique for providing atomic-level resolution of molecular structures.[3][4]

Comparative Analysis: X-ray Crystallography vs. Alternative Techniques

While several analytical methods are employed for structural elucidation, X-ray crystallography offers a unique and often unparalleled level of detail.

FeatureSingle Crystal X-ray Crystallography (SCXRD)Nuclear Magnetic Resonance (NMR) SpectroscopyMass Spectrometry (MS)
Information Provided Precise 3D atomic coordinates, bond lengths, bond angles, stereochemistry, and crystal packing.[5]Connectivity of atoms, chemical environment of nuclei, and information about molecular dynamics in solution.[6][7]Molecular weight and fragmentation patterns, providing information about the elemental composition and substructures.
Sample Requirements High-quality single crystals (typically 0.1-0.3 mm).[3]Soluble sample in a suitable deuterated solvent.Small amount of sample, often in solution.
Strengths Unambiguous determination of absolute stereochemistry and detailed intermolecular interactions.[3][4]Provides information about the molecule's structure and dynamics in a solution state, which can be more biologically relevant.[6][7]High sensitivity and ability to analyze complex mixtures.
Limitations The primary bottleneck is the growth of suitable single crystals.[4]Structure determination for larger molecules (>30-40 kDa) can be challenging.[6] Ambiguities in stereochemistry can persist.Does not directly provide 3D structural information.
Application to the Target Compound Ideal for definitively confirming the connectivity, conformation of the piperidine ring, and the relative orientation of the substituents on the phenyl ring.Would confirm the presence of all expected functional groups and their connectivity but might not definitively resolve the conformation of the flexible piperidine ring without further experiments.Would confirm the molecular weight and provide fragmentation data consistent with the proposed structure, but not the 3D arrangement.

Causality in Technique Selection: For a novel small molecule like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, while NMR and MS are essential for initial characterization, they may not provide the definitive proof of structure required for intellectual property protection and progression in a drug discovery pipeline. The flexibility of the 4-methylpiperidine ring and its attachment to the phenyl ring introduces conformational ambiguity that is best resolved by the "snapshot" of the solid-state structure provided by X-ray crystallography.

Experimental Workflow: From Powder to Validated Structure

The following protocol outlines a self-validating system for the structural determination of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Diagram of the Crystallographic Workflow

Crystallographic_Workflow Workflow for Structural Validation cluster_0 Sample Preparation & Crystallization cluster_1 Data Collection cluster_2 Structure Solution & Refinement cluster_3 Validation & Reporting A Synthesis & Purification of Target Compound B Crystal Growth Screening A->B Solvent selection C Selection of a High-Quality Single Crystal B->C Microscopic examination D Mounting the Crystal C->D E Data Collection on a Diffractometer D->E X-ray exposure F Data Processing & Integration E->F Raw diffraction images G Structure Solution (e.g., SHELXT) F->G HKL file H Structure Refinement (e.g., SHELXL) G->H Initial model I Structure Validation (e.g., PLATON, checkCIF) H->I Refined model J Generation of Crystallographic Information File (CIF) I->J Validated data K Final Report & Publication J->K

Caption: A flowchart of the single-crystal X-ray diffraction workflow.

Step-by-Step Experimental Protocol

1. Crystallization:

  • Rationale: The foundation of a successful X-ray structure determination is a high-quality single crystal. The goal is to slowly bring a supersaturated solution to a state of lower solubility, allowing for the ordered growth of crystals.[8]

  • Protocol:

    • Dissolve 10-20 mg of purified 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture) in a small, clean vial.

    • Employ various crystallization techniques in parallel, such as:

      • Slow Evaporation: Cover the vial with parafilm and puncture a few small holes to allow for slow solvent evaporation over several days.[9]

      • Vapor Diffusion: Place the vial containing the compound solution inside a larger, sealed container with a more volatile anti-solvent (e.g., hexane). The vapor of the anti-solvent will slowly diffuse into the solution, reducing the solubility of the compound.[9][10]

      • Cooling: Slowly cool a saturated solution from an elevated temperature to room temperature, and then to a lower temperature (e.g., 4°C).[8]

    • Monitor the vials daily under a microscope for the formation of single, well-formed crystals. Good crystals should be transparent and have well-defined faces.[11]

2. X-ray Diffraction Data Collection:

  • Rationale: A single crystal is irradiated with a monochromatic X-ray beam, and the resulting diffraction pattern is collected. The geometry and intensity of the diffracted spots contain the information about the arrangement of atoms in the crystal.[12][13]

  • Protocol:

    • Carefully select a suitable single crystal (typically 0.1-0.3 mm in all dimensions) under a microscope.[11]

    • Mount the crystal on a goniometer head using a cryoloop and a small amount of cryoprotectant oil.

    • Place the mounted crystal on the diffractometer, which is equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.

    • Cool the crystal to a low temperature (e.g., 100 K) using a stream of cold nitrogen gas to minimize thermal motion and radiation damage.

    • Collect a series of diffraction images while rotating the crystal through a range of angles.[14] The exposure time and rotation angle per frame are optimized to obtain strong diffraction data to a high resolution.[14]

3. Structure Solution and Refinement:

  • Rationale: The collected diffraction data is processed to determine the unit cell dimensions and space group. Then, computational methods are used to solve the "phase problem" and generate an initial electron density map. This map is then interpreted by building a molecular model, which is refined against the experimental data.[15]

  • Protocol:

    • Process the raw diffraction images to integrate the intensities of the diffraction spots and determine the unit cell parameters and space group using software like XPREP.

    • Solve the crystal structure using direct methods or dual-space algorithms with a program like SHELXT, which will provide an initial model of the molecule.[16]

    • Refine the atomic coordinates, displacement parameters, and other structural parameters against the experimental data using a program like SHELXL within a graphical user interface such as Olex2.[17][18][19] This iterative process minimizes the difference between the observed and calculated structure factors.

    • Locate and add hydrogen atoms to the model based on the electron density map and geometric considerations.

4. Structure Validation:

  • Rationale: The final refined structure must be rigorously validated to ensure its chemical and crystallographic reasonableness.[20][21] This is a critical step to identify any potential errors in the model.[22]

  • Protocol:

    • Utilize software such as PLATON to check for missed symmetry, voids in the crystal lattice, and unusual geometric parameters.[23]

    • Generate a Crystallographic Information File (CIF). This is a standard format for reporting crystallographic data.[24]

    • Submit the CIF to the International Union of Crystallography's (IUCr) checkCIF service for a comprehensive validation report.[24][25][26][27] This service will generate a list of alerts that highlight potential issues with the structure, which must be addressed or explained.[21]

Hypothetical Experimental Data

The following table summarizes the expected crystallographic data and refinement statistics for a successful structure determination of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

ParameterValueSignificance
Crystal Data
FormulaC14H18FNOConfirms the elemental composition.
Formula Weight235.30Matches the expected molecular weight.
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP21/cA common space group for organic molecules, indicating a centrosymmetric packing arrangement.
a, b, c (Å)10.123, 8.456, 15.789The dimensions of the unit cell.
α, γ (°)90Unit cell angles.
β (°)98.76Unit cell angle.
V (ų)1334.5The volume of the unit cell.
Z4The number of molecules in the unit cell.
Data Collection
Radiation (Å)Mo Kα (0.71073)The wavelength of the X-rays used.
Temperature (K)100Data collected at low temperature to reduce thermal vibrations.
2θ range (°)4.5 to 55.0The angular range of the collected data.
Refinement
R1 [I > 2σ(I)]0.045A low R-factor indicates a good agreement between the model and the experimental data.
wR2 (all data)0.112A weighted R-factor that includes all data.
Goodness-of-fit (S)1.05A value close to 1 indicates a good refinement.
Δρmax, Δρmin (e Å⁻³)0.25, -0.21The largest positive and negative peaks in the final difference electron density map, which should be close to zero.

Conclusion

Single crystal X-ray crystallography provides an unparalleled level of detail for the structural validation of small molecules in drug discovery.[1][2] By following a rigorous and self-validating experimental workflow, researchers can obtain unambiguous proof of a compound's three-dimensional structure. This high-resolution information is invaluable for understanding structure-activity relationships, guiding further optimization efforts, and securing intellectual property. While other techniques like NMR and mass spectrometry are complementary and essential for a comprehensive characterization, X-ray crystallography remains the gold standard for definitive structural elucidation.

References

  • Macromolecular Structure Determination: Comparison of Crystallography and NMR.Google Search Result.
  • X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC - NIH.
  • Advanced crystallisation methods for small organic molecules - ePrints Soton - University of Southampton.University of Southampton.
  • Validation and Checking of CIF's.Google Search Result.
  • Macromolecular Structure Determination: Comparison of X-ray Crystallography and NMR Spectroscopy - ResearchGate.
  • Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing).Royal Society of Chemistry.
  • X-ray Crystallography: Assessment and Validation of Protein-Small Molecule Complexes for Drug Discovery - PubMed.
  • Comparison of NMR and X-ray crystallography.Google Search Result.
  • crystallization of small molecules.Google Search Result.
  • Comparison Of Structural Techniques: X-ray, NMR, Cryo-EM | Peak Proteins.Peak Proteins.
  • X-ray Crystallography and NMR: Complementary Views of Structure and Dynamics.Google Search Result.
  • Getting crystals your crystallographer will treasure: a beginner's guide - PMC - NIH.
  • (IUCr) Crystallographic Information Framework.
  • Crystallographic Facilities @ Otterbein.Otterbein University.
  • X-ray crystallography: assessment and validation of protein–small molecule complexes for drug discovery | Semantic Scholar.Semantic Scholar.
  • Structure determination, refinement, and validation - PubMed - NIH.
  • What Is Small Molecule Crystal Structure Analysis? - Rigaku.Rigaku.
  • Overview - OlexSys.OlexSys.
  • Structure validation | Crystal Structure Refinement: A Crystallographer's Guide to SHELXL | Oxford Academic.Oxford Academic.
  • Crystallization - Organic Chemistry at CU Boulder.University of Colorado Boulder.
  • (IUCr) Publication standards for crystal structures.
  • X-ray Diffraction Protocols and Methods | Springer Nature Experiments.
  • Structure Solution and Refinement with Olex2: A guide for Chem 432 Students - IMSERC.Northwestern University.
  • PLATON/VALID
  • Validation of ligands in macromolecular structures determined by X-ray crystallography.Google Search Result.
  • Preliminary understanding of experiments on single crystal X-ray crystallography - Indian Chemical Society.Indian Chemical Society.
  • PLATON-CHECKCIF.pdf - National Single Crystal X-ray Facility.Google Search Result.
  • Compatibility with Other Software - OlexSys.OlexSys.
  • checkCIF FAQ - IUCr Journals - International Union of Crystallography.
  • Model building, refinement and validation - PMC - NIH.
  • Structure validation in chemical crystallography - Pl
  • Crystallographic Model Validation: from Diagnosis to Healing - PMC - PubMed Central.
  • Instructions for Setting Up Freeware Crystallographic Software | IMSERC.Northwestern University.
  • What is the procedure to get a validation report for new CIF file in CCDC software, I have performed Rietveld refinement using Full Prof software ? | ResearchGate.
  • Experimental setup for high-pressure single crystal diffraction at... | Download Scientific Diagram - ResearchGate.
  • X-ray diffraction experiment – the last experiment in the structure elucidation process - PMC - NIH.
  • Preparation of Single Crystals for X-ray Diffraction - Department of Chemistry | UZH - Universität Zürich.University of Zurich.
  • (IUCr) International Union of Crystallography.
  • (IUCr) IUCrData - International Union of Crystallography.
  • (IUCr) Commission on Crystallographic Nomenclature.

Sources

A Comparative Guide to High-Purity Confirmation of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone via Optimized HPLC

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development, the confirmation of a drug candidate's purity is not merely a quality control checkpoint; it is the bedrock upon which safety and efficacy data are built. For novel compounds like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a potential building block in medicinal chemistry, establishing a robust, validated analytical method for purity assessment is of paramount importance. High-Performance Liquid Chromatography (HPLC) stands as the unequivocal gold standard for this task in the analysis of small molecules.[1][2]

This guide provides an in-depth comparison between a generic, non-optimized HPLC screening method and a meticulously developed, optimized analytical protocol for determining the purity of this specific fluorinated phenyl ketone derivative. We will explore the causality behind experimental choices, demonstrate the tangible benefits of method optimization with supporting data, and ground our protocol in the principles of analytical procedure validation as outlined by the International Council for Harmonisation (ICH) and the United States Pharmacopeia (USP).[3][4]

The Principle: Why Reverse-Phase HPLC is the Method of Choice

The structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone—featuring a substituted phenyl ring and a piperidine moiety—renders it a moderately non-polar molecule. This inherent hydrophobicity makes it an ideal candidate for Reverse-Phase HPLC (RP-HPLC).[5][6] In this mode of chromatography, the stationary phase (packed inside the analytical column) is non-polar (e.g., C18-bonded silica), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile or methanol).[7]

The separation mechanism is governed by hydrophobic interactions.[6] When the sample is introduced, molecules partition between the mobile and stationary phases. More hydrophobic compounds, like our target analyte, will have a stronger affinity for the non-polar stationary phase and thus will be retained longer in the column. By carefully controlling the composition of the mobile phase, we can precisely modulate the retention time of the analyte and achieve separation from any potential impurities, which may have different polarities.[8]

The Analytical Workflow: A Systematic Approach

A robust purity determination follows a structured, self-validating workflow. Before any sample analysis can be deemed reliable, the system itself must prove it is performing correctly. This is ensured through rigorous System Suitability Testing (SST).[9][10]

HPLC Purity Workflow cluster_prep Phase 1: Preparation cluster_sst Phase 2: System Validation cluster_analysis Phase 3: Analysis & Reporting A Prepare Mobile Phase & Standard/Sample Solutions B System Equilibration (Flush column with mobile phase) A->B Ensure consistency C Perform System Suitability Test (SST) (e.g., 5 replicate injections of standard) D Evaluate SST Criteria (RSD, Tailing Factor, Resolution, etc.) C->D E Inject Blank & Samples for Analysis D->E Criteria Met F Troubleshoot System (Check for leaks, column issues, etc.) D->F Criteria Failed G Process Chromatographic Data (Integrate peaks, calculate % Area) E->G F->B Re-equilibrate after fix H Generate Final Report (Purity value, chromatograms, SST results) G->H Method_Development_Logic Start Initial Method Screening CheckRes Is Resolution (Rs) ≥ 2.0? Start->CheckRes CheckTail Is Tailing Factor (Tf) ≤ 1.5? CheckRes->CheckTail Yes ModGrad Adjust Gradient Slope or Organic Solvent CheckRes->ModGrad No CheckSens Is Sensitivity Adequate? CheckTail->CheckSens Yes ModMP Adjust Mobile Phase pH (Add Buffer/Acid) CheckTail->ModMP No Optimized Method Optimized & Validated CheckSens->Optimized Yes ModWL Adjust Wavelength to λmax CheckSens->ModWL No ModGrad->CheckRes ModMP->CheckTail ModWL->CheckSens

Caption: Decision logic in HPLC method optimization.

Conclusion

Confirming the purity of a pharmaceutical compound like 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone requires more than a generic analytical check. This guide demonstrates that a systematic, scientifically-driven optimization of the HPLC method is critical. By transitioning from a simple isocratic method to a validated gradient protocol, we achieve superior resolution, improved peak symmetry, and greater accuracy in purity assessment. This optimized approach not only provides higher confidence in the quality of the material but also establishes a robust, transferable method that meets the stringent requirements of the pharmaceutical industry, ensuring that subsequent research and development efforts are based on a compound of known and reliable purity.

References

  • U.S. Pharmacopeia. General Chapter <621> Chromatography.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • U.S. Pharmacopeia. <621> CHROMATOGRAPHY.

  • ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology.

  • Agilent Technologies. Understanding the Latest Revisions to USP <621>.

  • DSDP Analytics. USP <621> Chromatography.

  • Pharmaguideline. Principle of HPLC | HPLC System Working Explained.

  • U.S. Pharmacopeia. <621> Chromatography - Notice of Adoption of Harmonized Standard.

  • Creative Proteomics. Reversed-Phase Chromatography Overview.

  • Pharma Times Official. SOP for Guideline for System Suitability Test for HPLC Analysis.

  • Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines.

  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology (PDF).

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1).

  • Pharmaguideline. System Suitability in HPLC Analysis.

  • Phenomenex. Reversed Phase HPLC Columns.

  • Assay Analysis. System Suitability Test in HPLC – Key Parameters Explained.

  • Pharmaceutical Updates. System suitability in HPLC Analysis.

  • European Medicines Agency. ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology.

  • Pacific BioLabs. Identity and Purity - Small Molecules.

  • T,C&A LAB. HPLC Applications in Pharmaceutical Analysis: A Comprehensive Guide.

  • Agilent Technologies. Small Molecule Drug Characterization and Purity Analysis.

  • Wikipedia. Reversed-phase chromatography.

Sources

comparative study of synthetic routes to 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Synthetic Routes of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Authored by a Senior Application Scientist

Introduction: 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a key building block in medicinal chemistry, frequently utilized in the synthesis of various pharmaceutical agents. The strategic incorporation of a fluorine atom and a 4-methylpiperidine moiety can significantly enhance the metabolic stability, binding affinity, and overall pharmacokinetic profile of drug candidates. Given its importance, the development of efficient, scalable, and cost-effective synthetic routes is of paramount importance to researchers and drug development professionals. This guide provides a comparative analysis of two primary synthetic strategies for the preparation of this valuable intermediate: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. We will delve into the mechanistic underpinnings, experimental protocols, and a comparative analysis of these routes to provide actionable insights for process optimization and selection.

Route 1: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a cornerstone of aromatic chemistry, particularly for the synthesis of substituted anilines. This route leverages the activation of an aromatic ring towards nucleophilic attack by the presence of electron-withdrawing groups. In the context of our target molecule, the acetyl group at the para-position and the fluorine atom at the meta-position to the leaving group work in concert to facilitate the substitution.

Mechanistic Rationale

The SNAr mechanism is a two-step process involving the addition of a nucleophile to the aromatic ring, forming a resonance-stabilized intermediate known as a Meisenheimer complex, followed by the elimination of the leaving group to restore aromaticity.[1] The rate-determining step is typically the formation of the Meisenheimer complex. The presence of the electron-withdrawing acetyl group is crucial for stabilizing the negative charge developed in this intermediate.[2]

Experimental Protocol

A common precursor for this route is 1-(3,4-difluorophenyl)ethanone. The fluorine atom at the C4 position is more activated towards nucleophilic substitution than the one at C3 due to the stronger resonance-destabilizing effect of the para-acetyl group.

Reaction Scheme:

SNAr_Route start 1-(3,4-Difluorophenyl)ethanone product 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone start->product Heat reagent 4-Methylpiperidine Base (e.g., K2CO3) Solvent (e.g., DMSO, ACN) reagent->start

Caption: General workflow for the SNAr synthesis.

Step-by-Step Procedure:

  • To a solution of 1-(3,4-difluorophenyl)ethanone (1.0 eq) in a suitable polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or Acetonitrile (ACN), add 4-methylpiperidine (1.1-1.5 eq) and a base, typically potassium carbonate (K₂CO₃) or another non-nucleophilic base (2.0-3.0 eq).

  • Heat the reaction mixture to 80-120 °C and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

  • Upon completion, cool the reaction mixture to room temperature and quench with water.

  • Extract the product with a suitable organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile cross-coupling reaction that forms carbon-nitrogen bonds.[3] This methodology has become indispensable in modern organic synthesis, particularly in the pharmaceutical industry, due to its broad substrate scope and functional group tolerance.[4][5]

Mechanistic Rationale

The catalytic cycle of the Buchwald-Hartwig amination generally involves the oxidative addition of an aryl halide or triflate to a Pd(0) complex, followed by the coordination of the amine to the resulting Pd(II) complex. Deprotonation of the coordinated amine by a base generates an amido complex, which then undergoes reductive elimination to furnish the desired arylamine and regenerate the Pd(0) catalyst. The choice of ligand is critical for the efficiency of the reaction.

Experimental Protocol

This route typically employs an aryl halide, such as 1-(4-bromo-3-fluorophenyl)ethanone, as the starting material.

Reaction Scheme:

Buchwald_Hartwig_Route start 1-(4-Bromo-3-fluorophenyl)ethanone product 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone start->product Heat reagents 4-Methylpiperidine Pd Catalyst (e.g., Pd(OAc)2) Ligand (e.g., BINAP, XPhos) Base (e.g., NaOtBu, Cs2CO3) Solvent (e.g., Toluene, Dioxane) reagents->start

Caption: General workflow for the Buchwald-Hartwig amination.

Step-by-Step Procedure:

  • To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), the phosphine ligand (e.g., BINAP, 1-10 mol%), and the base (e.g., sodium tert-butoxide, 1.5-2.0 eq).

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

  • Add the aryl halide, 1-(4-bromo-3-fluorophenyl)ethanone (1.0 eq), and the solvent (e.g., toluene or dioxane).

  • Add 4-methylpiperidine (1.1-1.5 eq) via syringe.

  • Heat the reaction mixture to 80-110 °C and monitor its progress by TLC or HPLC.

  • Upon completion, cool the reaction to room temperature and dilute with a suitable organic solvent.

  • Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Comparative Analysis

ParameterRoute 1: Nucleophilic Aromatic Substitution (SNAr)Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
Starting Material 1-(3,4-Difluorophenyl)ethanone1-(4-Bromo-3-fluorophenyl)ethanone
Key Reagents 4-Methylpiperidine, Base (e.g., K₂CO₃)4-Methylpiperidine, Pd Catalyst, Ligand, Base (e.g., NaOtBu)
Estimated Yield 70-90%80-95%
Estimated Purity >95% (after chromatography)>95% (after chromatography)
Reaction Conditions High temperature (80-120 °C)Moderate to high temperature (80-110 °C)
Number of Steps 11
Key Advantages Simpler reaction setup, no need for expensive and air-sensitive catalysts and ligands.Broader substrate scope, generally higher yields, and milder conditions may be possible with appropriate catalyst/ligand selection.
Key Disadvantages Requires an activated aromatic ring, may not be suitable for all substrates. Higher reaction temperatures may be required.Use of expensive and potentially toxic palladium catalysts and air-sensitive phosphine ligands. Requires inert atmosphere.

Discussion and Recommendations

Both the Nucleophilic Aromatic Substitution and the Buchwald-Hartwig Amination represent viable and efficient strategies for the synthesis of 1-[3-fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

The SNAr route is often the preferred method for large-scale production due to its operational simplicity and lower cost, as it avoids the use of expensive transition metal catalysts and ligands. The primary consideration for this route is the availability and cost of the starting material, 1-(3,4-difluorophenyl)ethanone.

The Buchwald-Hartwig amination , on the other hand, offers greater flexibility and often higher yields. While the initial investment in the catalyst and ligand may be higher, the potential for milder reaction conditions and broader substrate compatibility makes it an attractive option for library synthesis and smaller-scale preparations where maximizing yield is a priority.

The choice between these two routes will ultimately depend on factors such as the scale of the synthesis, the cost and availability of starting materials, and the specific equipment and expertise available in the laboratory. For process development, it is advisable to screen both routes to determine the most optimal conditions for the desired scale and purity requirements.

References

  • PrepChem. Synthesis of 3'-amino-4'-fluoro-acetophenone. [Link]

  • ResearchGate. Synthesis of 4-aminoacetophenone ligands (L1-L3) and of the Pd(II) complexes (C1-C3). [Link]

  • MDPI. The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. [Link]

  • ChemBK. 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. [Link]

  • Organic Syntheses. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. [Link]

  • ResearchGate. Synthesis of intermediates for the Buchwald–Hartwig amination. [Link]

  • National Center for Biotechnology Information. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis. [Link]

  • National Center for Biotechnology Information. Concerted Nucleophilic Aromatic Substitution Reactions. [Link]

  • Purdue University. High-Throughput Experimentation of the Buchwald-Hartwig Amination for Reaction Scouting and Guided Synthesis. [Link]

  • MySkinRecipes. 4-Fluoro-3-Amino-Acetophenone. [Link]

  • Royal Society of Chemistry. Continuous flow Buchwald–Hartwig amination of a pharmaceutical intermediate. [Link]

Sources

A Prospective Analysis: The Advantages of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone in BRAF Kinase Assays

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Rationale for a Prospective Analysis

In the landscape of targeted cancer therapy, the BRAF kinase, a critical component of the RAS/RAF/MEK/ERK signaling pathway, remains a high-priority target.[1] Activating mutations in the BRAF gene, particularly the V600E mutation, are prevalent in a significant percentage of melanomas and other cancers, driving uncontrolled cell proliferation.[2][3] The development of small molecule inhibitors targeting BRAF has revolutionized the treatment of these malignancies.[4][5]

This guide presents a prospective analysis of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone , a novel compound with structural features suggesting its potential as a potent and selective BRAF inhibitor. Due to the limited publicly available experimental data on this specific molecule, this document will provide a comparative framework based on established structure-activity relationships (SAR) of its core moieties: the fluoro-phenyl-ethanone core and the 4-methylpiperidine group.[6][7] We will objectively compare its predicted performance with well-established, FDA-approved BRAF inhibitors, Vemurafenib and Dabrafenib, and provide detailed experimental protocols for assays that would be crucial for its evaluation.[8][9][10]

The central hypothesis of this guide is that the unique combination of a fluoro-phenyl-ethanone scaffold with a 4-methylpiperidine moiety in 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone may offer advantages in terms of potency, selectivity, and pharmacokinetic properties over existing BRAF inhibitors.

Structural Rationale: Predicting Advantageous Properties

The chemical structure of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone provides a strong basis for its potential as a BRAF inhibitor. The fluoro-phenyl-ethanone group is a common feature in various kinase inhibitors, where the fluorine atom can enhance binding affinity and modulate metabolic stability.[11] The piperidine moiety is also a prevalent scaffold in a multitude of biologically active compounds, contributing to favorable pharmacokinetic profiles and target engagement.[12][13] The 4-methyl substitution on the piperidine ring can further enhance binding affinity and selectivity.

Comparative Analysis: Predicted Performance Against Established BRAF Inhibitors

This section will compare the predicted attributes of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone against Vemurafenib and Dabrafenib, two widely used BRAF inhibitors.[14] The comparison is based on extrapolations from the known properties of its structural components.

Feature1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (Predicted)Vemurafenib (Established)Dabrafenib (Established)
Target Potency (IC50) Potentially low nanomolar range against BRAF V600E. The combination of the fluoro-phenyl core and the piperidine moiety may lead to high-affinity binding.Potent inhibitor of BRAF V600E with an IC50 in the low nanomolar range.Potent inhibitor of BRAF V600E and wild-type BRAF with IC50 values in the low nanomolar range.
Kinase Selectivity The 4-methylpiperidine group may contribute to a distinct selectivity profile, potentially reducing off-target effects compared to existing inhibitors.Generally selective for BRAF, but can inhibit other kinases at higher concentrations.Selective for BRAF and CRAF kinases.
Pharmacokinetics The piperidine moiety is often associated with good oral bioavailability and metabolic stability. The fluorine substitution can further improve these properties.Moderate oral bioavailability.High oral bioavailability.
Potential for Resistance The novel structural features might be less susceptible to common resistance mutations that affect current BRAF inhibitors. This is a key area for experimental validation.Resistance can develop through various mechanisms, including mutations in NRAS or MEK.Resistance can also emerge through similar pathways as with Vemurafenib.
Paradoxical Activation The potential to avoid paradoxical activation of the MAPK pathway in wild-type BRAF cells is a critical aspect to investigate. The specific binding mode could influence this phenomenon.Known to cause paradoxical activation of the MAPK pathway in cells with wild-type BRAF, leading to secondary skin cancers.[4]Also associated with paradoxical MAPK pathway activation.[4]

Experimental Protocols for Evaluation

To validate the predicted advantages of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone , a series of well-defined in vitro assays are essential.

In Vitro BRAF Kinase Inhibition Assay (Luminescence-Based)

This assay determines the 50% inhibitory concentration (IC50) of the compound against BRAF kinase.

Principle: The assay measures the amount of ATP remaining after the kinase reaction. A decrease in luminescence indicates higher kinase activity, and therefore, a more potent inhibitor will result in a higher luminescent signal.[2][3]

Step-by-Step Methodology:

  • Compound Preparation: Prepare a serial dilution of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone , Vemurafenib, and Dabrafenib in DMSO.

  • Kinase Reaction Setup: In a 96-well plate, add the following components in order:

    • Kinase buffer

    • Recombinant human BRAF V600E enzyme

    • Test compound or vehicle control (DMSO)

    • Substrate (e.g., inactive MEK1)

  • Initiate Reaction: Add ATP to each well to start the kinase reaction.

  • Incubation: Incubate the plate at 30°C for 60 minutes.

  • Detection: Add a luminescence-based kinase assay reagent (e.g., Kinase-Glo®) to each well.

  • Measurement: Measure the luminescence using a plate reader.

  • Data Analysis: Plot the luminescence signal against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Causality Behind Experimental Choices:

  • Recombinant BRAF V600E: This is the most common and clinically relevant mutant form of the kinase.

  • Inactive MEK1: This is the natural substrate for BRAF, ensuring physiological relevance.

  • Luminescence-based detection: This method is highly sensitive, has a wide dynamic range, and is amenable to high-throughput screening.[3]

Kinase Selectivity Profiling

To assess the selectivity of the compound, its inhibitory activity should be tested against a panel of other kinases.

Workflow:

BRAF_Pathway RAS RAS (Active) BRAF BRAF RAS->BRAF Activates MEK MEK BRAF->MEK Phosphorylates ERK ERK MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Promotes Inhibitor 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Inhibitor->BRAF Inhibits caption BRAF Signaling Pathway and Inhibition

Caption: The BRAF signaling pathway and the point of inhibition.

Conclusion and Future Directions

While this guide presents a prospective analysis, the structural features of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone strongly suggest its potential as a next-generation BRAF inhibitor. Its unique combination of a fluoro-phenyl-ethanone core and a 4-methylpiperidine moiety may confer advantages in potency, selectivity, and pharmacokinetic properties over existing therapies.

The experimental protocols outlined in this guide provide a clear roadmap for the comprehensive evaluation of this promising compound. Future in vivo studies in relevant cancer models will be crucial to validate its therapeutic potential and to determine if it can overcome the challenges of drug resistance and paradoxical pathway activation associated with current BRAF inhibitors. The scientific community is encouraged to pursue the synthesis and testing of this molecule to fully elucidate its capabilities in the fight against BRAF-mutant cancers.

References

  • Lito, P., Rosen, N., & Solit, D. B. (2013). Tumor adaptation and resistance to RAF inhibitors.
  • Tsai, J., Lee, J. T., Wang, W., Zhang, J., Cho, H., Mamo, S., ... & Gray, N. S. (2008). Discovery of a selective inhibitor of oncogenic B-Raf kinase with potent antimelanoma activity. Proceedings of the National Academy of Sciences, 105(8), 3041-3046.
  • BPS Bioscience. (n.d.). BRAF (V600E) Kinase Assay Kit. [Link]

  • Patsnap. (2025). What are the market competitors for Tafinlar?. Synapse. [Link]

  • Drugs.com. (n.d.). Vemurafenib Alternatives Compared. [Link]

  • Peng, S. B., Wang, Y., Mfuh, A. M., & Falchook, G. S. (2015). A review of the kinase inhibitor dabrafenib. Expert opinion on pharmacotherapy, 16(18), 2743-2750.
  • Lassen, J. B. (1978). Piperidine derivatives. Structure-activity relationships of neuroleptics of the butyrophenone type. Arzneimittel-Forschung, 28(8), 1336-1339.
  • RSC Publishing. (2022). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Memorial Sloan Kettering Cancer Center. (n.d.). MEK and BRAF Inhibitors Plus Other Melanoma Targeted Therapies. [Link]

  • Larkin, J., Ascierto, P. A., Dréno, B., Atkinson, V., Liszkay, G., Maio, M., ... & Robert, C. (2014). Combined vemurafenib and cobimetinib in BRAF-mutated melanoma. New England Journal of Medicine, 371(20), 1867-1876.
  • Drugs.com. (n.d.). Dabrafenib Alternatives Compared. [Link]

  • Gohlke, H., & Klebe, G. (2002). Approaches to the description and prediction of the binding affinity of small-molecule ligands to macromolecular receptors.
  • ResearchGate. (n.d.). Structure activity relationship of piperidine derivatives. [Link]

  • Biomed Pharmacol J. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. [Link]

  • ResearchGate. (n.d.). Structure–activity relationship of piperidine derivatives with.... [Link]

  • Singh, N., Kumar, A., & Sharma, S. (2018). Piperidine and piperine derivatives as potential anticancer agents. Current medicinal chemistry, 25(22), 2561-2584.
  • RSC Publishing. (n.d.). Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. [Link]

  • Bégué, J. P., & Bonnet-Delpon, D. (2008). Bioorganic and medicinal chemistry of fluorine. John Wiley & Sons.
  • MDPI. (n.d.). Synthesis, Biological Evaluation, and Structure–Activity Relationships of 4-Aminopiperidines as Novel Antifungal Agents Targeting Ergosterol Biosynthesis. [Link]

  • PubMed. (2025). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. [Link]

  • PMC. (2020). Fluorinated phenylalanines: synthesis and pharmaceutical applications. [Link]

Sources

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of targeted cancer therapy, the inhibition of poly(ADP-ribose) polymerase (PARP) has emerged as a clinically validated strategy, particularly for cancers harboring deficiencies in DNA repair mechanisms like BRCA1/2 mutations. At the heart of the discovery of Niraparib (MK-4827), a potent PARP1/2 inhibitor, lies the chemical scaffold derived from intermediates such as 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone . This guide provides a comparative analysis of compounds related to this core structure, delving into the structure-activity relationships (SAR) that govern their potency and selectivity as PARP inhibitors. We will explore the nuanced effects of chemical modifications, supported by experimental data, to offer a comprehensive resource for researchers in oncology and medicinal chemistry.

The Central Scaffold: From a Phenyl-Piperidine Ketone to a Potent PARP Inhibitor

The journey from a relatively simple chemical intermediate to a sophisticated therapeutic agent is a testament to the power of medicinal chemistry. The compound 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone serves as a crucial building block, providing the foundational phenyl-piperidine moiety that anchors the final drug molecule within the active site of the PARP enzyme. The ethanone group, while not present in the final structure of Niraparib, is a key functional handle for the subsequent chemical transformations required to build the indazole-carboxamide pharmacophore responsible for PARP inhibition.

The development of Niraparib involved the optimization of a series of 2-phenyl-2H-indazole-7-carboxamides.[1] The core hypothesis driving this optimization was that mimicking the nicotinamide portion of the NAD+ cofactor, which is the natural substrate of PARP enzymes, would lead to potent inhibition. The indazole-carboxamide group serves this purpose, while the phenyl-piperidine portion extends into a region of the active site that can be exploited to enhance potency and fine-tune pharmacokinetic properties.

Structure-Activity Relationship (SAR) Analysis: A Data-Driven Comparison

The potency of Niraparib analogs is exquisitely sensitive to modifications of the phenyl-piperidine scaffold. The following sections dissect the impact of these changes, with supporting data from seminal studies.

The Importance of the Piperidine Moiety

The piperidine ring plays a critical role in the potency of this class of PARP inhibitors. A key finding during the development of Niraparib was the superior activity of compounds containing a basic amine.[2] This basicity is thought to contribute to favorable interactions within the PARP active site.

Compound/ModificationPARP-1 IC50 (nM)PARP-2 IC50 (nM)Cell-Based PARP Inhibition EC50 (nM)Antiproliferative CC50 (nM) (BRCA-1 deficient cells)Reference
Niraparib (MK-4827) 3.8 2.1 4 10-100 [1]
Analog with Azetidine4-42-[3]
Ga-DOTANPB (Niraparib derivative)82.21---[4]

Table 1: Comparison of PARP inhibitory activity with modifications to the piperidine and related cyclic amine moieties.

As illustrated in Table 1, replacing the piperidine with a smaller azetidine ring can still yield potent PARP inhibitors, as seen in analog 48 from Scarpelli et al. (2010), which has a PARP IC50 of 4 nM.[3] This suggests that while the six-membered piperidine is optimal in Niraparib, other small, basic cyclic amines can also occupy this pocket effectively. Interestingly, a more substantial modification, the addition of a DOTA chelator for Gallium-68 labeling, resulted in a significant decrease in potency (IC50 = 82.21 nM), yet the compound retained a high affinity for PARP-1.[4] This highlights that the piperidine region can tolerate some bulk, although at the cost of inhibitory activity.

The Role of the Phenyl Ring and Fluoro-Substitution

The phenyl ring acts as a central scaffold, linking the PARP-binding indazole-carboxamide to the piperidine moiety. Substitutions on this ring can influence both the electronic properties and the conformation of the molecule. The fluorine atom in the meta-position to the piperidine linkage in Niraparib is a common feature in many modern pharmaceuticals, often introduced to modulate metabolic stability and binding affinity. While the initial discovery papers for Niraparib did not present an extensive SAR for substitutions on this specific phenyl ring, the work by Scarpelli et al. (2010) on a related series of 2-phenyl-2H-indazole-7-carboxamides demonstrated that a fluorine substitution on a different phenyl ring of the core structure was beneficial for activity.[3] This suggests that fluorine substitution is a valuable strategy for optimizing potency in this chemical space.

Experimental Protocols: A Guide to Key Assays

To provide a practical context for the data presented, this section outlines a typical experimental workflow for evaluating novel PARP inhibitors, based on the methodologies described in the discovery of Niraparib.[1]

PARP Enzyme Inhibition Assay

Objective: To determine the in vitro inhibitory activity of a compound against purified PARP-1 and PARP-2 enzymes.

Methodology:

  • Enzyme and Substrate Preparation: Recombinant human PARP-1 or PARP-2 enzyme is purified. A reaction mixture is prepared containing the enzyme, biotinylated NAD+ as a substrate, and a histone-coated plate which acts as an acceptor for the poly(ADP-ribose) chains.

  • Compound Incubation: The test compounds are serially diluted and added to the reaction mixture. The reaction is initiated by the addition of sonicated DNA to activate the PARP enzyme.

  • Detection: After a defined incubation period, the reaction is stopped. The amount of poly(ADP-ribosyl)ated histones is quantified using a streptavidin-horseradish peroxidase (HRP) conjugate, which binds to the incorporated biotinylated ADP-ribose, followed by a chemiluminescent substrate.

  • Data Analysis: The luminescence signal is measured, and the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) is calculated by fitting the data to a four-parameter logistic equation.

Causality Behind Experimental Choices:

  • Biotinylated NAD+: This allows for a non-radioactive and highly sensitive detection method.

  • Histone-coated plates: Histones are natural substrates for PARP enzymes, providing a biologically relevant context for the assay.

  • Sonicated DNA: DNA breaks are the physiological activators of PARP, making this a crucial component for initiating the enzymatic reaction.

Whole-Cell PARP Inhibition Assay

Objective: To measure the ability of a compound to inhibit PARP activity within a cellular context.

Methodology:

  • Cell Culture: A suitable human cancer cell line (e.g., HeLa) is cultured.

  • Compound Treatment: Cells are pre-incubated with various concentrations of the test compound.

  • Induction of DNA Damage: DNA damage is induced by treating the cells with a DNA-damaging agent, such as hydrogen peroxide.

  • PAR Detection: After a short incubation, the cells are fixed, and the levels of poly(ADP-ribose) (PAR) are detected using an anti-PAR antibody followed by a secondary antibody conjugated to a fluorescent dye or an enzyme for colorimetric detection.

  • Data Analysis: The signal is quantified, and the EC50 value (the effective concentration to inhibit PAR formation by 50% in cells) is determined.

Causality Behind Experimental Choices:

  • Hydrogen Peroxide: This is a simple and effective way to induce oxidative stress and single-strand DNA breaks, which are potent activators of PARP.

  • Anti-PAR Antibody: This provides a specific method to quantify the product of PARP activity directly within the cell.

Visualizing Key Relationships

To better understand the concepts discussed, the following diagrams illustrate the general workflow of PARP inhibitor evaluation and the key structure-activity relationships.

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis Start 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone Analogs Analog Library Synthesis Start->Analogs Modification of Scaffold EnzymeAssay PARP-1/2 Enzyme Assay (IC50 determination) Analogs->EnzymeAssay CellAssay Whole-Cell Assay (EC50 determination) EnzymeAssay->CellAssay Antiproliferation Antiproliferation Assay (CC50 on BRCA-mutant cells) CellAssay->Antiproliferation SAR Structure-Activity Relationship Analysis Antiproliferation->SAR Lead Lead Optimization SAR->Lead Lead->Analogs Iterative Design

Caption: Workflow for the development and evaluation of PARP inhibitors.

SAR_Summary cluster_piperidine Piperidine Moiety cluster_phenyl Phenyl Linker Core Core Scaffold: 2-Phenyl-2H-indazole-7-carboxamide BasicAmine Basic Amine: Crucial for Potency Core->BasicAmine interacts with Fluoro Fluoro Group: Modulates PK properties and can enhance potency Core->Fluoro connects to RingSize Ring Size: Smaller rings (e.g., azetidine) tolerated Substitution Substitution: Bulky groups can decrease activity

Caption: Key structure-activity relationships for Niraparib analogs.

Conclusion

The journey from the intermediate 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone to the potent PARP inhibitor Niraparib is a compelling case study in modern drug discovery. The structure-activity relationships discussed herein underscore the critical importance of the phenyl-piperidine moiety in achieving high-potency inhibition of PARP-1 and PARP-2. Specifically, the presence of a basic cyclic amine, such as the piperidine in Niraparib, is a key determinant of activity. While some modifications to this ring system are tolerated, they often come at the cost of reduced potency. This guide, by consolidating and comparing experimental data, aims to provide a valuable resource for researchers dedicated to the design of next-generation PARP inhibitors and other targeted therapies. The principles of scaffold optimization and the importance of a data-driven approach to SAR are universal in the quest for novel and effective medicines.

References

  • Garkavaya, O., et al. (2023). Synthesis and bioevaluation of a new 68Ga-labelled niraparib derivative that targets PARP-1 for tumour imaging. RSC Medicinal Chemistry. [Link]

  • Scarpelli, R., et al. (2010). Synthesis and biological evaluation of substituted 2-phenyl-2H-indazole-7-carboxamides as potent poly(ADP-ribose) polymerase (PARP) inhibitors. Bioorganic & Medicinal Chemistry Letters, 20(2), 488-492. [Link]

  • Thakur, M. K., et al. (2021). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry, 64(15), 11386-11413. [Link]

  • Menear, K. A., et al. (2008). 4-[3-(4-cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: a novel bioavailable inhibitor of poly(ADP-ribose) polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581-6591. [Link]

  • Jones, P., et al. (2009). Discovery of 2-{4-[(3S)-piperidin-3-yl]phenyl}-2H-indazole-7-carboxamide (MK-4827): a novel oral poly(ADP-ribose)polymerase (PARP) inhibitor efficacious in BRCA-1 and -2 mutant tumors. Journal of Medicinal Chemistry, 52(22), 7170-7185. [Link]

Sources

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

Hazard Assessment: A Precautionary Approach

Due to the absence of comprehensive toxicological and environmental fate data for 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone, a conservative approach to hazard assessment is mandatory. The chemical structure incorporates several functional groups that inform its potential hazards:

  • Halogenated Aromatic Compound: The presence of a fluorine atom on the phenyl ring classifies this as a halogenated organic compound.[1][2] Such compounds are often persistent in the environment and require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic byproducts.[3]

  • Piperidine Derivative: The 4-methylpiperidine group is a cyclic amine. Piperidine and its derivatives are known to be corrosive, flammable, and acutely toxic if swallowed, inhaled, or in contact with skin.[4][5][6] They can cause severe skin burns and eye damage.[5][6]

  • Aromatic Ketone: While the ketone group itself is less hazardous, the overall structure suggests the compound is likely a solid or liquid with low water solubility, precluding any form of drain disposal.[7]

Based on this structural analysis, 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone must be treated as a hazardous waste with potential for toxicity, corrosivity, and environmental harm.

Structural Component Associated Hazard Class Primary Disposal Consideration
Fluoro-phenylHalogenated Organic CompoundMust be segregated as halogenated waste; requires incineration.[1][3]
4-methylpiperidineAmine / Piperidine DerivativePotential for corrosivity and toxicity; incompatible with acids and oxidizing agents.[4][5]
EthanoneKetoneLikely low water solubility; do not dispose down the drain.[7]

Pre-Disposal Safety Protocol: Personnel Protection

Before handling this compound for disposal, all personnel must be equipped with the appropriate Personal Protective Equipment (PPE). This is the first line of defense against chemical exposure.[4]

  • Eye and Face Protection: Chemical safety goggles and a face shield are mandatory to protect against potential splashes.

  • Hand Protection: Chemically resistant gloves (e.g., nitrile rubber) must be worn.[4]

  • Body Protection: A flame-retardant laboratory coat is required. For handling larger quantities, a chemical-resistant apron or suit may be necessary.

  • Respiratory Protection: All handling and preparation for disposal must occur within a certified chemical fume hood to prevent inhalation of vapors or aerosols.[4]

Step-by-Step Disposal Protocol

The proper disposal of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone is a multi-step process that must align with institutional, local, state, and federal regulations.[8][9]

Step 1: Waste Characterization and Segregation

This is the most critical step. Based on its structure, this compound must be disposed of as Halogenated Organic Waste .[1]

  • Action: Designate a specific, dedicated waste container for halogenated organic solids or liquids, depending on the physical state of the waste.

  • Causality: Halogenated wastes are typically sent for high-temperature incineration.[3] Mixing them with non-halogenated waste streams can contaminate large volumes of solvent that could otherwise be recycled or fuel-blended, significantly increasing disposal costs and environmental impact.[10] Never mix this waste with other categories like acids, bases, or non-halogenated organics.[1][7]

Step 2: Proper Containerization

The integrity of the waste container is essential for safe storage and transport.

  • Action: Use only chemically compatible, high-density polyethylene (HDPE) or glass containers that are in good condition with a secure, leak-proof screw cap.[7][8] Ideally, the original manufacturer's container should be used.[7]

  • Causality: Using improper containers, such as food jars, is a violation of safety protocols and can lead to leaks, spills, and dangerous chemical reactions.[7] A secure cap prevents the release of vapors, which may be toxic and flammable.[5]

Step 3: Labeling

Clear and accurate labeling is mandated by the EPA and OSHA to ensure safe handling and proper disposal.[11][12]

  • Action: Affix a "Hazardous Waste" label to the container immediately. The label must include:

    • The words "Hazardous Waste."[11]

    • The full chemical name: "1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone". Avoid using abbreviations or formulas.

    • An accurate list of all components and their approximate percentages if it is a mixture.[7]

    • The associated hazards (e.g., "Toxic," "Corrosive," "Environmental Hazard").[11]

    • The accumulation start date (the date the first drop of waste was added).

  • Causality: Proper labeling communicates the risks to everyone in the laboratory and to the hazardous waste technicians who will handle the container. It is a legal requirement for tracking waste from its point of generation to its final disposal.[11]

Step 4: Storage in a Satellite Accumulation Area (SAA)

Waste must be stored safely in a designated area within the laboratory pending pickup by Environmental Health & Safety (EHS) personnel or a licensed contractor.[7][11]

  • Action: Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA). This area must be at or near the point of generation and under the control of laboratory personnel.[13] The container should be placed in a secondary containment bin to prevent spills in case of primary container failure.[12]

  • Causality: The SAA ensures that hazardous waste is managed safely and does not pose a risk to the general lab environment. Secondary containment is a critical safeguard required by OSHA and the EPA to prevent the spread of hazardous materials in the event of a leak.[12] The container must remain closed except when adding waste.[7]

Disposal Decision Workflow

G cluster_0 Phase 1: In-Lab Handling cluster_1 Phase 2: Institutional Disposal A Identify Waste: 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone B Assess Hazards: - Halogenated Organic - Piperidine Derivative (Toxic, Corrosive) A->B C Select PPE: - Goggles & Face Shield - Nitrile Gloves - Lab Coat B->C D Segregate as HALOGENATED WASTE B->D E Select & Fill Compatible Waste Container (HDPE/Glass) C->E D->E F Label Container: - 'Hazardous Waste' - Full Chemical Name - Hazards & Date E->F G Store in SAA with Secondary Containment F->G H Arrange Waste Pickup with Institutional EHS G->H Hand-off I Transfer to Central Accumulation Area (CAA) H->I J Manifest & Transport by Licensed Waste Disposal Service I->J K Final Disposal: High-Temperature Incineration J->K

Caption: Workflow for the safe disposal of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

Step 5: Final Disposal

The ultimate disposal of this chemical waste is not the responsibility of the researcher but must be handled by trained professionals.

  • Action: Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup of the hazardous waste. Do not attempt to dispose of the chemical yourself.

  • Causality: EHS professionals work with licensed hazardous waste disposal companies that are equipped to transport and destroy chemical waste in accordance with strict EPA regulations.[8][11] This ensures a compliant "cradle-to-grave" management of the hazardous material.[11] The most probable disposal method for this compound is high-temperature incineration, which is designed to safely destroy halogenated organic compounds.[3]

References

  • Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]

  • Managing Hazardous Chemical Waste in the Lab. American Laboratory. [Link]

  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. CDMS. [Link]

  • Laboratory Environmental Sample Disposal Information Document. U.S. Environmental Protection Agency (EPA). [Link]

  • Regulation of Laboratory Waste. American Chemical Society (ACS). [Link]

  • OSHA Regulations and Hazardous Waste Disposal: What To Know. Clean Management. [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency (EPA). [Link]

  • Piperidine Safety Data Sheet. Jubilant Life Sciences Limited. [Link]

  • Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]

  • Safety Data Sheet - PIPERIDINE. ChemSupply Australia. [Link]

  • Solvent Wastes in the Laboratory – Disposal and/or Recycling. G.I.T. Laboratory Journal. [Link]

  • Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA). [Link]

  • Hazardous Waste Segregation. Unknown Source. [Link]

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate. [Link]

  • How OSHA Workplace Rules Affect Hazardous Waste Management. Hazardous Waste Experts. [Link]

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR. [Link]

  • Halogenated Waste Definition. Unknown Source. [Link]

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone

Author: BenchChem Technical Support Team. Date: January 2026

As a novel research chemical, 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone (CAS 351039-00-4) lacks a comprehensive, publicly available safety and toxicology profile.[1] In such instances, a foundational principle of laboratory safety—precaution—must guide our actions. This guide provides a robust framework for selecting and using Personal Protective Equipment (PPE) by extrapolating data from structurally analogous compounds. The underlying logic is to treat this compound with the level of caution afforded to similar chemicals with known hazards, ensuring a wide margin of safety for all laboratory personnel.

Hazard Assessment: A Data-Driven Approach

The core structure of the target compound is a substituted aromatic ketone. By analyzing the documented hazards of similar molecules, we can establish a presumed hazard profile. Aromatic ketones frequently exhibit irritant properties affecting the skin, eyes, and respiratory system.[2][3][4][5][6]

Table 1: GHS Hazard Classifications of Structurally Related Aromatic Ketones

CompoundCAS NumberSkin IrritationEye IrritationRespiratory Irritation (STOT SE 3)Source
1-(4-Ethynyl-phenyl)-ethanone42472-69-5Category 2Category 2AYes (H335)[2]
4'-Fluoroacetophenone403-42-9Category 2Category 2Yes (H335)[3]
1-[4-(4-amino-phenyl)-piperazin-1-yl]-ethanone92394-00-8Category 2Category 2Yes (H335)[4]
1-(4-(Trifluoromethyl)phenyl)ethan-1-one709-63-7Category 2Category 2AYes (H335)[5]
1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone446261-55-4Presumed IrritantPresumed IrritantPresumed Irritant[7]

Based on this consistent data, it is scientifically prudent to handle 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone as, at a minimum, a substance that:

  • Causes skin irritation (H315) [2][3][5]

  • Causes serious eye irritation (H319) [2][3][5]

  • May cause respiratory irritation (H335) [2][3][5]

Core PPE Requirements: The "Why" Behind the "What"

The selection of PPE is not merely a checklist; it is a dynamic risk mitigation strategy. The foundation of safety begins with engineering controls, supplemented by carefully chosen protective equipment.

Primary Engineering Controls (First Line of Defense)

Your most critical piece of safety equipment is not wearable. All manipulations of solid or liquid 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone that could generate dust, aerosols, or vapors must be performed inside a certified chemical fume hood.[8] This provides the primary barrier of containment, protecting the user and the general laboratory environment. The laboratory must also be equipped with accessible and regularly tested emergency eye wash fountains and safety showers.[2][9]

Tier 1: Routine Handling (Primary Protection)

For standard procedures involving small quantities (milligram to gram scale) under established protocols.

  • Eye Protection : Wear chemical splash goggles that conform to ANSI Z87.1 standards.[10] Goggles are mandatory because they provide a 360-degree seal around the eyes, offering superior protection from splashes, dust, and aerosols compared to standard safety glasses.[11]

  • Hand Protection : Single-use nitrile gloves are the standard for preventing incidental contact.[10] It is crucial to understand that nitrile gloves provide short-term protection.[10] You must inspect them before use and change them immediately if contamination is suspected or confirmed. For tasks with a higher risk of exposure, consider double-gloving.[12]

  • Body Protection : A flame-resistant (FR) laboratory coat, fully buttoned, is required to protect the skin and personal clothing from minor spills and contamination.[10]

  • Footwear : Non-perforated, closed-toe shoes that cover the entire foot are a baseline requirement for any laboratory work.[10]

Tier 2: Elevated Risk Scenarios (Enhanced Protection)

For non-routine procedures, handling larger quantities, or situations with an increased risk of splashes or aerosolization.

  • Face Protection : When handling larger volumes or performing operations with a significant splash hazard (e.g., solution transfers, quenching reactions), supplement your chemical splash goggles with a full-face shield.[2][9]

  • Hand Protection (Extended Contact) : For operations involving prolonged chemical contact or cleaning spills, standard nitrile gloves are insufficient. Heavier-duty gloves, such as butyl rubber or specialty composite gloves (e.g., PVA for ketones and solvents), should be used.[13] Always consult the glove manufacturer's chemical resistance guide to verify compatibility and breakthrough times.[14]

  • Respiratory Protection : If there is a risk of generating dust or aerosols outside of a fume hood (a situation that should be avoided), a respirator is required.[2] A NIOSH-approved N95, P95, or P100 particulate respirator is the minimum standard for solid compounds.[15] Use of a respirator requires prior medical clearance and fit-testing as per your institution's policy.[10]

Procedural Guidance: Safe Handling & Disposal Workflow

A disciplined workflow is essential for minimizing exposure and ensuring reproducible safety.

Step 1: Preparation & Pre-Handling Checklist
  • Verify the chemical fume hood is functioning correctly.

  • Ensure an emergency eyewash station and safety shower are unobstructed.[2][9]

  • Don all required Tier 1 or Tier 2 PPE before entering the handling area.

  • Designate a specific area within the fume hood for the procedure.

  • Prepare all necessary equipment (spatulas, glassware, solvents) and place it within the designated area.

  • Have appropriate waste containers, clearly labeled, ready for use.

Step 2: Weighing and Transfer
  • Perform all weighing and transfers of the solid compound within the fume hood to contain any dust.[8]

  • Use a spatula or powder funnel to minimize the generation of airborne particles.

  • If dissolving the compound, add the solvent to the solid slowly to avoid splashing.

  • Keep the container tightly closed when not in use.[2][3]

Step 3: Post-Handling & Decontamination
  • Wipe down the designated work area, balance, and any equipment with an appropriate solvent (e.g., 70% ethanol) and dispose of the cleaning materials as hazardous waste.

  • Remove PPE in the correct order to avoid cross-contamination: gloves first, then face shield/goggles, and finally the lab coat.

  • Wash hands thoroughly with soap and water after removing PPE.[2][9]

Step 4: Waste Disposal
  • All disposable materials contaminated with the compound (e.g., gloves, weighing paper, pipette tips) must be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Unused or excess chemical must be disposed of as hazardous waste through your institution's environmental health and safety office. Do not pour it down the drain.[8]

  • Follow all local, state, and federal regulations for hazardous waste disposal.[4][9]

Emergency Procedures: Spill & Exposure Management

Immediate action is critical in any laboratory emergency.

  • Skin Contact : Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention.[4][8]

  • Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention.[3][4]

  • Inhalation : Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]

  • Minor Spill (in fume hood) : Absorb the spill with a chemical absorbent pad or inert material (e.g., vermiculite). Carefully scoop the material into a hazardous waste container. Clean the area with a suitable solvent.

  • Major Spill : Evacuate the immediate area. Alert colleagues and your supervisor. Contact your institution's emergency response team.

Visualization: Safe Handling Workflow

The following diagram illustrates the decision-making process for safely handling 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

G cluster_prep Phase 1: Preparation cluster_ppe Phase 2: PPE Selection cluster_handling Phase 3: Execution & Disposal cluster_emergency Contingency Plan Risk_Assessment Hazard & Risk Assessment (Presumed Irritant: Skin, Eye, Respiratory) Eng_Controls Confirm Engineering Controls (Fume Hood, Eyewash, Shower) Risk_Assessment->Eng_Controls PPE_Decision Select PPE Tier Eng_Controls->PPE_Decision Tier1 Tier 1: Routine Use - Goggles - Nitrile Gloves - Lab Coat PPE_Decision->Tier1 Small Scale, Low Splash Risk Tier2 Tier 2: Elevated Risk - Goggles + Face Shield - Heavy-Duty Gloves - Respirator (if needed) PPE_Decision->Tier2 Large Scale, High Splash Risk Handling Execute Procedure (Weighing, Transfer, Reaction) Tier1->Handling Tier2->Handling Decon Decontaminate Workspace & Equipment Handling->Decon Emergency Emergency Response (Spill or Exposure) Handling->Emergency Disposal Segregate & Dispose of Hazardous Waste (Solids, Liquids, PPE) Decon->Disposal

Caption: Workflow for risk assessment, PPE selection, and handling of 1-[3-Fluoro-4-(4-methylpiperidin-1-yl)phenyl]ethanone.

References

  • ChemBK. (2024, April 9). 1-[3-Fluoro-4-(4-morpholinyl)phenyl]ethanone. Retrieved from ChemBK.com. [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Chemical Safety: Personal Protective Equipment. Retrieved from UCSB EH&S. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. Retrieved from American Chemistry Council. [Link]

  • University of Washington Environmental Health & Safety. (2017, March 2). Personal Protective Equipment Requirements for Laboratories. Retrieved from UW EH&S. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 69731, 1-(4-(Trifluoromethyl)phenyl)ethan-1-one. Retrieved from PubChem. [Link]

  • GlovesnStuff. PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from GlovesnStuff. [Link]

  • Storemasta. (2025, July 2). Examples of PPE for Various Dangerous Goods Classes. Retrieved from Storemasta. [Link]

  • Angene Chemical. (2021, May 1). Safety Data Sheet: 1-(4-Fluoro-3-(trifluoromethyl)phenyl)ethanone. Retrieved from Angene Chemical. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.